molecular formula C11H12O3 B188791 Methyl 4-methoxycinnamate CAS No. 832-01-9

Methyl 4-methoxycinnamate

Cat. No.: B188791
CAS No.: 832-01-9
M. Wt: 192.21 g/mol
InChI Key: VEZIKIAGFYZTCI-VMPITWQZSA-N
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Description

Methyl 4-methoxycinnamate is an alkyl cinnamate obtained by the formal condensation of carboy group of 4-methoxycinnamic acid with methanol. It is a monomethoxybenzene and an alkyl cinnamate.
Methyl trans-p-methoxycinnamate, also known as methyl (e)-p-methoxycinnamic acid or 4-methoxycinnamate methyl ester, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Methyl trans-p-methoxycinnamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl trans-p-methoxycinnamate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl trans-p-methoxycinnamate can be found in herbs and spices. This makes methyl trans-p-methoxycinnamate a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
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InChI

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZIKIAGFYZTCI-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Methyl trans-p-methoxycinnamate
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CAS No.

3901-07-3, 832-01-9
Record name Methyl trans-4-methoxycinnamate
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Record name Methyl 4-methoxycinnamate
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Record name Methyl 4-methoxycinnamate
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Record name Methyl (E)-p-methoxycinnamate
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Record name METHYL 4-METHOXYCINNAMATE
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Record name Methyl trans-p-methoxycinnamate
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Melting Point

94 - 95 °C
Record name Methyl trans-p-methoxycinnamate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methoxycinnamate: Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxycinnamate, a naturally occurring cinnamic acid ester, has garnered significant interest within the scientific community due to its notable ultraviolet (UV) filtering properties and potential pharmacological activities, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the primary natural sources of this compound, with a detailed focus on extraction methodologies. It includes quantitative data on its prevalence in various plant species, particularly within the Zingiberaceae family, and presents detailed experimental protocols for its isolation and analysis. Furthermore, this document elucidates the current understanding of the signaling pathways potentially modulated by this compound and outlines a general experimental workflow for its extraction and characterization from natural sources.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often as a constituent of their essential oils. The most significant natural sources belong to the Zingiberaceae family, commonly known as the ginger family. Other plant families also contain this compound, albeit often in lower concentrations.

Key Natural Sources:

  • Kaempferia galanga L. (Aromatic Ginger): The rhizomes of Kaempferia galanga are the most prominent and widely studied natural source of this compound. While the major cinnamate derivative in this plant is often ethyl p-methoxycinnamate, this compound is also present in significant quantities.[1]

  • Curcuma zedoaria (Zedoary): The rhizomes of Curcuma zedoaria have been reported to contain this compound as a constituent of their essential oil.

  • Alpinia zerumbet (Shell Ginger): This plant is another member of the Zingiberaceae family that contains this compound.

  • Gmelina asiatica : This plant has been reported to contain this compound.[2]

  • Scrophularia buergeriana : this compound has been identified in this plant species.[2]

  • Philotheca obovalis : This plant is also a known natural source of the compound.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. The following tables summarize the available quantitative data.

Table 1: this compound Content in Kaempferia galanga

Plant PartExtraction MethodSolventThis compound ContentReference
RhizomeHydrodistillationWater1.50% of essential oil[1]

Table 2: Content of Related Cinnamate Derivatives in Kaempferia galanga

Plant PartExtraction MethodSolventCompoundContentReference
RhizomeHydrodistillationWaterEthyl p-methoxycinnamate78.35% of essential oil[1]
RhizomeSteam DistillationWaterEthyl p-methoxycinnamate18.42% of essential oil[3]
RhizomeMacerationn-HexaneEthyl p-methoxycinnamate57.17-60.62% of essential oil[4]
RhizomeSoxhletPetroleum EtherEthyl p-methoxycinnamate1.04% yield from dried rhizomes[5]

Table 3: Yield of Extracts from other Natural Sources

Plant SpeciesPlant PartExtraction MethodSolventExtract YieldReference
Curcuma zedoariaLeavesMacerationMethanol15.5%[6]
Curcuma zedoariaLeavesMacerationn-Hexane3.5%[6]
Alpinia zerumbetRhizomes and LeavesHydrodistillationWater0.25% (rhizomes), Not specified (leaves)[7]

Experimental Protocols for Extraction and Analysis

The selection of an appropriate extraction method is crucial for obtaining a high yield and purity of this compound. The following protocols are detailed based on published literature.

Soxhlet Extraction

This method is suitable for the exhaustive extraction of compounds from solid materials.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., Kaempferia galanga rhizomes) at room temperature or in an oven at 40-60°C to a constant weight. Grind the dried material into a fine powder.

  • Thimble Packing: Place a known amount of the powdered plant material (e.g., 10 g) into a cellulose extraction thimble.

  • Apparatus Setup: Assemble a Soxhlet extractor with a 500 mL round-bottom flask containing the chosen solvent (e.g., 300 mL of n-hexane or petroleum ether) and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the plant material. The extraction is allowed to proceed for a specified duration, typically 16-24 hours, at a rate of 4-6 cycles per hour.[8]

  • Concentration: After extraction, cool the solution and concentrate it using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification (optional): The crude extract can be further purified by recrystallization or column chromatography to isolate pure this compound.

Hydrodistillation

This method is commonly used for the extraction of essential oils.

Protocol:

  • Sample Preparation: Chop fresh or dried plant material (e.g., 300 g of Kaempferia galanga rhizomes) into small pieces.

  • Apparatus Setup: Place the plant material in a round-bottom flask and add distilled water (e.g., 500 mL). Connect the flask to a Clevenger-type apparatus.

  • Distillation: Heat the flask to boil the water. The steam and volatile compounds will rise, condense in the condenser, and be collected in the graduated tube of the Clevenger apparatus. Continue the distillation for a set period, typically 3-6 hours.[1][9]

  • Oil Separation: Once the distillation is complete, allow the apparatus to cool. The essential oil, being less dense than water, will form a layer on top and can be collected.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

Maceration

A simple extraction technique involving soaking the plant material in a solvent.

Protocol:

  • Sample Preparation: Grind the dried plant material into a powder.

  • Extraction: Place a known amount of the powdered material (e.g., 0.5 kg) in a sealed container and add a suitable solvent (e.g., n-hexane) to completely cover the material. Let it stand at room temperature for an extended period (e.g., 3 x 24 hours), with occasional agitation.[10]

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the components of a volatile mixture like an essential oil.

Protocol:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., 1 µL of oil in 1 mL of methanol or hexane).[11]

  • GC-MS System: Use a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS).

  • Injection: Inject a small volume of the diluted sample (e.g., 1 µL) into the GC inlet.

  • Chromatographic Separation: Program the oven temperature to separate the components based on their boiling points. A typical program might be: initial temperature of 60°C, ramped to 240°C at a rate of 3°C/minute.[11]

  • Mass Spectrometry: As components elute from the GC column, they are fragmented and detected by the mass spectrometer.

  • Compound Identification: Identify the compounds by comparing their mass spectra and retention times with those in a reference library (e.g., NIST, Wiley).[12]

  • Quantification: Determine the relative percentage of each component by integrating the peak areas in the chromatogram. For absolute quantification, a calibration curve with a pure standard of this compound is required.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by this compound

The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. While direct evidence for this compound is still emerging, studies on related compounds suggest the involvement of the NF-κB and Nrf2/HO-1 pathways.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Cinnamate derivatives may inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[13]

  • Nrf2/HO-1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes. Activation of this pathway can suppress inflammation by reducing reactive oxygen species (ROS).[14][15]

Experimental Workflow for this compound cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification and Isolation cluster_3 Analysis and Characterization plant_material Select Plant Material (e.g., Kaempferia galanga rhizomes) drying Drying (Air or Oven at 40-60°C) plant_material->drying grinding Grinding to Powder drying->grinding extraction Extraction Method (e.g., Soxhlet, Hydrodistillation, Maceration) grinding->extraction Transfer to Extraction Apparatus solvent Solvent Selection (e.g., n-Hexane, Ethanol, Water) filtration Filtration extraction->filtration Crude Extract concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification isolated_compound Isolated this compound purification->isolated_compound gc_ms GC-MS Analysis (Identification and Quantification) isolated_compound->gc_ms nmr NMR Spectroscopy (Structural Elucidation) isolated_compound->nmr ftir FTIR Spectroscopy (Functional Group Analysis) isolated_compound->ftir

Caption: Experimental workflow for the extraction and analysis of this compound.

NF-kB Signaling Pathway Inhibition stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation of IκB ikb_p P-IκB ikb_nfkb->ikb_p nfkb NF-κB (p65/p50) ikb_p->nfkb Release of NF-κB proteasome Proteasomal Degradation ikb_p->proteasome Ubiquitination & nucleus Nucleus nfkb->nucleus Translocation nfkb_n NF-κB (p65/p50) dna DNA nfkb_n->dna Binds to promoter transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) dna->transcription mmc This compound mmc->ikk Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Nrf2-HO-1 Signaling Pathway Activation os Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex (Inactive) os->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation nrf2_n Nrf2 are ARE (Antioxidant Response Element) nrf2_n->are Binds to transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->transcription ho1 HO-1 transcription->ho1 antioxidant_effect Antioxidant & Anti-inflammatory Effects ho1->antioxidant_effect mmc This compound mmc->keap1_nrf2 Potential Activation

Caption: Potential activation of the Nrf2/HO-1 signaling pathway by this compound.

Conclusion

This compound is a valuable natural product with established applications and promising therapeutic potential. The rhizomes of Kaempferia galanga stand out as a primary natural source, from which the compound can be efficiently extracted using various techniques, including Soxhlet extraction, hydrodistillation, and maceration. The choice of extraction method and solvent significantly impacts the yield and purity of the final product. Further research is warranted to fully elucidate the mechanisms of action of this compound, particularly its direct effects on inflammatory and antioxidant signaling pathways. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the potential of this interesting molecule.

References

The Biosynthesis of Methyl 4-methoxycinnamate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 4-methoxycinnamate is a naturally occurring phenylpropanoid found in various plant species, including Gmelina asiatica and Scrophularia buergeriana[1]. This compound and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their potential biological activities and applications as UV-filtering agents. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, drawing upon the current understanding of the general phenylpropanoid pathway and the specific enzymatic steps involved in its formation. The guide details the key enzymes, intermediates, and proposed regulatory points. Furthermore, it includes structured tables of relevant (though currently limited) quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic route and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

The phenylpropanoid pathway is a major route of secondary metabolism in plants, giving rise to a wide array of compounds essential for plant growth, development, and defense. These compounds include lignin, flavonoids, coumarins, and various esters. This compound is an ester derived from this pathway, and its biosynthesis involves a series of enzymatic reactions that modify the basic C6-C3 phenylpropanoid skeleton. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this and related high-value compounds in plants or microbial systems.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the amino acid L-phenylalanine and proceeds through the core phenylpropanoid pathway to produce key intermediates. The final steps involve methylation of the aromatic ring and subsequent esterification of the carboxylic acid.

Core Phenylpropanoid Pathway

The initial steps are common to the biosynthesis of many phenylpropanoids.

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.

  • Hydroxylation of trans-Cinnamic Acid: Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the para-position to produce p-coumaric acid (4-hydroxycinnamic acid).

  • Activation to a CoA Thioester: The carboxylic acid group of p-coumaric acid is then activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA. This activation step is crucial for channeling the intermediate into various downstream branches of the phenylpropanoid pathway.

Formation of 4-Methoxycinnamic Acid

The formation of the direct precursor to this compound, 4-methoxycinnamic acid, involves the methylation of p-coumaric acid.

  • O-Methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of p-coumaric acid, yielding 4-methoxycinnamic acid. While the specific OMT responsible for this reaction in Gmelina asiatica or Scrophularia buergeriana has not been characterized, it is expected to be a SAM-dependent methyltransferase, a large family of enzymes prevalent in plant secondary metabolism. It is also possible that this methylation occurs at the level of p-coumaroyl-CoA.

Final Esterification Step

The final step in the biosynthesis is the formation of the methyl ester.

  • Carboxyl Methylation: A Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) , belonging to the SABATH family of methyltransferases, is the most likely candidate for catalyzing the transfer of a methyl group from SAM to the carboxyl group of 4-methoxycinnamic acid, producing this compound. Enzymes of this type have been identified in sweet basil and are responsible for the formation of methylcinnamate[2][3].

Biosynthesis_of_Methyl_4_methoxycinnamate L_Phenylalanine L-Phenylalanine PAL PAL L_Phenylalanine->PAL trans_Cinnamic_Acid trans-Cinnamic Acid C4H C4H trans_Cinnamic_Acid->C4H p_Coumaric_Acid p-Coumaric Acid OMT OMT p_Coumaric_Acid->OMT Four_Methoxycinnamic_Acid 4-Methoxycinnamic Acid CCMT CCMT Four_Methoxycinnamic_Acid->CCMT Methyl_4_methoxycinnamate This compound SAM S-Adenosyl-L-methionine SAM->OMT SAM->CCMT SAH S-Adenosyl-L-homocysteine PAL->trans_Cinnamic_Acid C4H->p_Coumaric_Acid OMT->Four_Methoxycinnamic_Acid OMT->SAH CCMT->Methyl_4_methoxycinnamate CCMT->SAH

Figure 1: Proposed biosynthesis pathway of this compound.

Quantitative Data

Quantitative data for the biosynthesis of this compound in plants is currently limited in the scientific literature. The following table summarizes the types of data that would be crucial for a comprehensive understanding of the pathway's efficiency and regulation.

ParameterDescriptionExample Plant/SystemReported ValueReference
Enzyme Kinetics (Km) Substrate concentration at half-maximal velocity.Ocimum basilicum (CCMT)Cinnamic acid: 50 µM[2]
Ocimum basilicum (CCMT)p-Coumaric acid: 150 µM[2]
Enzyme Kinetics (kcat) Catalytic turnover number.Ocimum basilicum (CCMT)Not Reported[2]
Metabolite Concentration Endogenous levels of intermediates and final product.Gmelina asiaticaNot Reported
Scrophularia buergerianaNot Reported
Gene Expression Levels Relative transcript abundance of pathway genes.Not ReportedNot Reported

Experimental Protocols

Elucidating the biosynthesis of this compound requires a combination of biochemical and molecular biology techniques. The following are detailed protocols for key experiments.

Extraction and Quantification of this compound and its Precursors

This protocol describes the extraction and analysis of phenylpropanoids from plant tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Fresh or freeze-dried plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • 80% (v/v) methanol

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • LC-MS system

Procedure:

  • Harvest and immediately freeze approximately 100 mg of plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Add 1 mL of pre-chilled 80% methanol to the powdered tissue.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microfuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • Analyze the sample using an LC-MS system equipped with a C18 column. Use a gradient of water and acetonitrile, both with 0.1% formic acid, for separation.

  • Monitor for the parent ions and characteristic fragment ions of this compound and its precursors (trans-cinnamic acid, p-coumaric acid, 4-methoxycinnamic acid).

  • Quantify the compounds by comparing their peak areas to those of authentic standards.

Experimental_Workflow_Metabolite_Analysis Start Plant Tissue Collection Grinding Grinding in Liquid N2 Start->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LCMS LC-MS Analysis Filtration->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Figure 2: Workflow for metabolite extraction and analysis.
Enzyme Assays for O-Methyltransferase (OMT) and Carboxyl Methyltransferase (CCMT) Activity

This protocol outlines an in vitro assay to measure the activity of OMTs and CCMTs using radiolabeled S-adenosyl-L-methionine.

Materials:

  • Recombinant or partially purified plant protein extract

  • Substrate (p-coumaric acid for OMT; 4-methoxycinnamic acid for CCMT)

  • [14C-methyl]-S-adenosyl-L-methionine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • Ethyl acetate

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing 50 µL of assay buffer, 10 µL of substrate (10 mM stock), and 20 µL of protein extract.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of [14C-methyl]-SAM (e.g., 0.5 µCi).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 2 M HCl.

  • Extract the methylated product by adding 200 µL of ethyl acetate and vortexing.

  • Centrifuge for 2 minutes to separate the phases.

  • Transfer 150 µL of the upper ethyl acetate phase to a scintillation vial.

  • Add 4 mL of scintillation cocktail and mix.

  • Measure the radioactivity using a scintillation counter.

  • Calculate enzyme activity based on the amount of incorporated radioactivity.

Conclusion and Future Directions

The biosynthesis of this compound in plants is proposed to occur via the phenylpropanoid pathway, with the final steps involving O-methylation of p-coumaric acid and subsequent carboxyl methylation of 4-methoxycinnamic acid. While the general enzymatic machinery is understood, the specific enzymes from plants known to produce this compound, such as Gmelina asiatica and Scrophularia buergeriana, have yet to be isolated and characterized. Future research should focus on the identification and functional characterization of the OMT and CCMT enzymes from these species. This will not only confirm the proposed biosynthetic pathway but also provide valuable tools for the metabolic engineering of high-value phenylpropanoids. Furthermore, a detailed quantitative analysis of the pathway intermediates and final product in these plants will provide insights into the regulation and metabolic flux of this pathway.

References

"physical and chemical properties of Methyl 4-methoxycinnamate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-methoxycinnamate

Introduction

This compound, also known as methyl p-methoxycinnamate, is an organic compound with the molecular formula C₁₁H₁₂O₃.[1][2] It is the methyl ester of 4-methoxycinnamic acid, a derivative of cinnamic acid.[3][4] This compound is found naturally in various plants, such as Gmelina asiatica and Philotheca obovalis.[1][5] Structurally, it features a methoxy group at the para-position of the phenyl ring attached to a methyl acrylate group.[2][6] this compound is widely recognized for its application as a UV filter, particularly in the UV-B range (280-315 nm), making it a common ingredient in sunscreens and other cosmetic products.[1][3][7] Beyond its photoprotective qualities, it is also investigated for potential antioxidant and anti-inflammatory effects.[1][8] Its pleasant fragrance also leads to its use in the perfumery industry.[3][6]

Physical Properties

The physical characteristics of this compound are well-documented, defining its behavior under various conditions and its suitability for different applications. The compound typically appears as a white to off-white or yellow solid.[2][9]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₃[1][2][6]
Molecular Weight 192.21 g/mol [1][2][8]
Melting Point 76 - 95 °C (commonly 89-90 °C)[1][3][5][8][][11][12]
Boiling Point 310.6 °C @ 760 mmHg[3][12][13]
110 °C @ 0.01 Torr[1][][14]
Density 1.102 ± 0.06 g/cm³[1][][12]
Appearance White to off-white solid; Yellow solid[2][9]
Solubility
    in Water~0.15 g/L; 396.7 mg/L @ 25 °C (est.)[1][13]
    in Organic SolventsGood solubility in methanol, ethanol, acetone, dimethylformamide, and dimethyl sulfoxide.[1][2]
Partition Coefficient (LogP) 1.88 - 2.68[1][13]
Vapor Pressure 0.000594 - 0.00499 mmHg @ 25 °C[1][13]
Flash Point 126.9 °C (260 °F)[3][12][13]
pKa (Strongest Basic) -4.8 (ChemAxon estimate)
Refractive Index 1.546 (estimate)[12]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by its conjugated system, which includes the phenyl ring, the carbon-carbon double bond of the propenyl group, and the carbon-oxygen double bond of the ester group.[8]

UV Absorption and Photostability

The primary function of this compound in cosmetic applications is as a UV filter.[2] Its extended conjugated system is a chromophore that strongly absorbs ultraviolet radiation, with a maximum absorption (λmax) between 309-311 nm, which falls within the UV-B spectrum.[1] Upon absorbing UV light, the molecule's electrons are promoted to an excited state. This energy is then dissipated, primarily as heat, preventing the harmful radiation from penetrating the skin.[2] However, prolonged exposure to UV radiation can lead to E/Z (trans/cis) photoisomerization and potential degradation.[7][8]

Reactivity Profile

This compound is stable under normal conditions but can undergo several key chemical reactions:[2]

  • Oxidation: The compound can be oxidized to 4-methoxycinnamic acid using strong oxidizing agents like potassium permanganate.[2]

  • Reduction: The ester and alkene functional groups can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.[2]

  • Substitution: The methoxy group on the phenyl ring can be substituted under certain acidic or basic conditions.[2]

  • Hydrolysis: As an ester, it can be hydrolyzed back to 4-methoxycinnamic acid and methanol, typically under acidic or basic conditions.

Biological Activity

Beyond its photoprotective effects, studies suggest that this compound possesses antioxidant properties, which may help mitigate oxidative stress in tissues caused by UV exposure.[1][3] Some research also indicates potential anti-inflammatory effects, making it a candidate for further investigation in dermatological applications.[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • UV-Visible Spectroscopy: The compound exhibits a strong, broad absorption band in the UV-B region, with a λmax of 309-311 nm.[1] The absorption range typically spans from 280-320 nm.[1]

  • ¹H and ¹³C NMR Spectroscopy: NMR spectroscopy confirms the structure of the molecule. The data below is for the (E)-isomer in CDCl₃.

¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.64 - 7.67d16.0Vinyl H
7.42 - 7.52m (or d)~8.1Aromatic H (ortho to -CH=CH)
6.83 - 6.91m (or d)Aromatic H (ortho to -OCH₃)
6.28 - 6.40d16.0Vinyl H
3.76 - 3.80sMethoxy H (-COOCH₃)
3.79 - 3.86sMethoxy H (Ar-OCH₃)

Source:[8][15]

¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
167.7C=O (ester)
161.4Aromatic C-OCH₃
144.5Vinyl C
129.7Aromatic CH
127.1Aromatic C (quaternary)
115.3Vinyl C
114.3Aromatic CH
55.3Methoxy C (Ar-OCH₃)
51.6Methoxy C (-COOCH₃)

Source:[15]

  • Infrared (IR) Spectroscopy: IR spectra are available for this compound and can be used to identify key functional groups, such as the C=O of the ester, the C=C of the alkene and aromatic ring, and the C-O bonds.[16][17]

  • Mass Spectrometry (MS): Mass spectral data is available, providing information on the molecular weight and fragmentation pattern of the compound.[16]

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol describes the synthesis via the esterification of 4-methoxycinnamic acid with methanol.[4]

  • Reactants Setup: Suspend 4-methoxycinnamic acid in an excess of methanol in a round-bottom flask.[4]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.[4]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for an extended period (e.g., up to 96 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[4][18]

  • Workup: After cooling, concentrate the solution using a rotary evaporator to remove excess methanol.[4][18]

  • Extraction: Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[18]

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[18]

  • Purification: The product, a white solid, can be purified by filtration or recrystallization if necessary.[4][18]

Determination of Physical Properties

Standard laboratory procedures are used to determine the physical properties of organic compounds.[19][20]

  • Melting Point Determination:

    • A small amount of the dried, solid sample is packed into a capillary tube.

    • The tube is placed in a melting point apparatus (e.g., a Vernier melt station).[19]

    • The sample is heated slowly, and the temperature range from which the solid begins to melt until it becomes a complete liquid is recorded as the melting point.[19]

  • Boiling Point Determination (Simple Distillation):

    • The liquid compound (if applicable, or a solution for purification) is placed in a round-bottom flask.[19]

    • A simple distillation apparatus is assembled with a condenser and a collection flask.[19]

    • The liquid is heated, and the temperature is monitored with a thermometer placed at the vapor path.[19]

    • The temperature at which the vapor pressure equals the atmospheric pressure, characterized by a stable temperature reading during distillation, is the boiling point.[19]

  • UV-Vis Absorption Spectrum Measurement:

    • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).[7][21]

    • Create a dilute solution from the stock to an appropriate concentration (e.g., ~4 x 10⁻⁵ M).[21]

    • Use a UV-Vis spectrophotometer to measure the absorbance of the solution across the UV range (e.g., 250-400 nm).

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions Reactant1 4-Methoxycinnamic Acid Process Fischer Esterification Reactant1->Process Reactant2 Methanol (excess) Reactant2->Process Catalyst H₂SO₄ (cat.) Catalyst->Process Condition Reflux (~65°C) Condition->Process Product This compound Process->Product

Caption: Fischer Esterification workflow for the synthesis of this compound.

UV_Absorption_Mechanism cluster_dissipation Energy Dissipation UV_B UV-B Photon (280-315 nm) Molecule_Ground Molecule (Ground State, S₀) UV_B->Molecule_Ground Absorption Molecule_Excited Molecule (Excited State, S₁) Molecule_Ground->Molecule_Excited Heat Heat Molecule_Excited->Heat Non-radiative decay Isomerization Isomerization (trans → cis) Molecule_Excited->Isomerization Isomerization->Molecule_Ground Relaxation

Caption: Mechanism of UV-B absorption and energy dissipation by this compound.

Reactivity_Profile cluster_reactions Chemical Reactions cluster_products Resulting Products Start This compound Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Reduction Reduction (e.g., LiAlH₄) Start->Reduction Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Ox_Product 4-Methoxycinnamic Acid Oxidation->Ox_Product Red_Product Corresponding Alcohol Reduction->Red_Product Hy_Product 4-Methoxycinnamic Acid + Methanol Hydrolysis->Hy_Product

Caption: General reactivity profile of this compound.

References

Spectroscopic Analysis of Methyl 4-methoxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-methoxycinnamate is an organic compound widely utilized as a UV filter in sunscreens and other cosmetic products due to its ability to absorb ultraviolet radiation.[1] It is the methyl ester of 4-methoxycinnamic acid. A thorough understanding of its spectral characteristics is crucial for quality control, structural confirmation, and research into its photochemical properties. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.64d15.9 / 16.0Vinyl H
7.48 - 7.40m8.7Aromatic H
6.91 - 6.83m8.7Aromatic H
6.33d15.9Vinyl H
3.83s-Methoxy H (-OCH₃)
3.79s-Ester Methyl H (-COOCH₃)

Table 1: ¹H NMR data for Methyl (E)-4-methoxycinnamate in CDCl₃.[1][2][3]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The data below was also obtained in CDCl₃.

Chemical Shift (δ, ppm)Assignment
167.7Ester Carbonyl (C=O)
161.4Aromatic C-O
144.5Vinyl CH
129.7Aromatic CH
127.1Aromatic C
115.3Vinyl CH
114.3Aromatic CH
55.3Methoxy C (-OCH₃)
51.6Ester Methyl C (-COOCH₃)

Table 2: ¹³C NMR data for Methyl (E)-4-methoxycinnamate in CDCl₃.[4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Assignment
1720 - 1710C=O Stretch (Ester)
1640 - 1605C=C Stretch (Alkene and Aromatic)
1255 - 1250C-O Stretch (Ester and Methoxy)

Table 3: Key IR absorption bands for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 192.21 g/mol .[1][5]

m/z (Mass-to-Charge Ratio)Assignment
192Molecular Ion [M]⁺
161[M - OCH₃]⁺
133[M - COOCH₃]⁺

Table 4: Significant peaks in the mass spectrum of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation

  • Weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[6]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.[6]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[7]

  • For ¹H NMR , acquire the spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR , a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[8] Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.[9]

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) as an internal reference.[4]

Infrared (IR) Spectroscopy

Thin Solid Film Method

  • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[10]

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10]

  • Place the salt plate in the sample holder of the IR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the salt plate with a dry solvent (e.g., acetone) after the measurement.[10]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[11]

  • Vaporize the sample in the ion source under high vacuum and temperature.[12][13]

  • Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (a radical cation) and various fragment ions.[11]

  • Accelerate the positively charged ions into the mass analyzer.[11][14]

  • Separate the ions based on their mass-to-charge (m/z) ratio using a magnetic field.[11][14]

  • Detect the ions and record their relative abundance to generate the mass spectrum.[11]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Prepare_MS Prepare MS sample (for GC or direct inlet) Sample->Prepare_MS Prepare_NMR Prepare NMR sample (in deuterated solvent) Dissolve->Prepare_NMR Prepare_IR Prepare IR sample (thin film) Dissolve->Prepare_IR NMR NMR Spectrometer Prepare_NMR->NMR IR IR Spectrometer Prepare_IR->IR MS Mass Spectrometer Prepare_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the UV Absorption Spectrum of Methyl 4-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxycinnamate, a derivative of cinnamic acid, is a compound of significant interest due to its strong ultraviolet (UV) absorption properties, particularly in the UVB range (280-320 nm).[1][2] This characteristic makes it a valuable component in sunscreen formulations and a subject of study in photoprotection research.[1][3] This technical guide provides a comprehensive overview of the UV absorption spectrum of this compound, including quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Spectroscopic Data

The UV absorption profile of this compound is characterized by a strong absorbance in the UVB region, which is attributed to the conjugated π-electron system of the aromatic ring and the α,β-unsaturated ester moiety.[1] The maximum absorption wavelength (λmax) is influenced by the solvent used.

ParameterValueSolventReference
λmax ~290 nmEthanol[1]
λmax 308 nmMethanol[4]
λmax 290 nmCyclohexane[4]
λmax 309-311 nmNot specified[2]
λmax ~311 nmNot specified[5]
Molar Extinction Coefficient (ε) 2.0-2.5 × 10⁴ M⁻¹ cm⁻¹ (estimated)Not specified[1]
Absorption Range 280-320 nmNot specified[2]

Experimental Protocol: Determination of UV Absorption Spectrum

The following is a detailed methodology for determining the UV absorption spectrum of this compound. This protocol is based on standard UV-Vis spectrophotometry techniques.[6][7]

1. Materials and Reagents:

  • This compound (purity >98%)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer (double beam)

2. Preparation of Stock Solution:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg).

  • Dissolve the weighed compound in a 100 mL volumetric flask using the chosen spectroscopic grade solvent.

  • Ensure the compound is completely dissolved by gentle swirling or sonication. This will be your stock solution.

3. Preparation of Working Solutions:

  • Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations (e.g., ranging from 1 x 10⁻⁵ M to 5 x 10⁻⁵ M).

  • For example, to prepare a 1 x 10⁻⁴ M solution, pipette 1 mL of a 1 x 10⁻³ M stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

4. Instrument Setup and Calibration:

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

  • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Place the reference cuvette in the appropriate holder in the spectrophotometer.

  • Perform a baseline correction or auto-zero with the blank to subtract any absorbance from the solvent and the cuvette.

5. Sample Measurement:

  • Rinse a second quartz cuvette with a small amount of the working solution to be measured, then fill the cuvette with the solution.

  • Wipe the clear sides of the cuvette with a lint-free tissue to remove any fingerprints or smudges.

  • Place the sample cuvette in the sample holder of the spectrophotometer.

  • Initiate the scan. The instrument will measure the absorbance of the sample over the specified wavelength range.

  • Save and record the resulting spectrum, which will show a plot of absorbance versus wavelength.

6. Data Analysis:

  • From the obtained spectrum, determine the wavelength of maximum absorbance (λmax).

  • If the molar absorptivity (ε) needs to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the UV absorption spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh Methyl 4-methoxycinnamate dissolve Dissolve in Spectroscopic Solvent (Stock Solution) weigh->dissolve dilute Prepare Working Solutions (Serial Dilution) dissolve->dilute measure Measure Absorbance of Working Solutions dilute->measure setup Instrument Setup & Warm-up baseline Baseline Correction (with Blank Solvent) setup->baseline baseline->measure get_spectrum Obtain UV-Vis Absorption Spectrum measure->get_spectrum determine_lambda Determine λmax get_spectrum->determine_lambda calculate_epsilon Calculate Molar Absorptivity (ε) get_spectrum->calculate_epsilon

Caption: Experimental workflow for UV-Vis spectral analysis.

This guide provides foundational information for researchers working with this compound. The provided data and protocols can be adapted for various research and development applications, from quality control in cosmetic formulations to fundamental studies in photochemistry.

References

The Photochemical Behavior of Methyl 4-methoxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxycinnamate (M4MC) is a widely utilized UVB filter in sunscreens and a subject of extensive photochemical research. Its efficacy and safety are intrinsically linked to its behavior upon exposure to ultraviolet radiation. This technical guide provides an in-depth analysis of the photochemical properties of M4MC, focusing on its electronic absorption, primary photochemical pathways including photoisomerization and photodegradation, and the experimental methodologies employed to elucidate these processes. Quantitative data are summarized for comparative analysis, and key reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its complex photochemistry.

Introduction

This compound is an organic compound renowned for its ability to absorb UVB radiation, making it a staple ingredient in cosmetic and dermatological formulations for sun protection.[1] It is the methyl ester of 4-methoxycinnamic acid and belongs to the cinnamate class of compounds.[2] The photoprotective function of M4MC is derived from its chromophoric structure, which efficiently absorbs high-energy UV photons. However, the absorption of this energy initiates a series of photochemical and photophysical processes that dictate its stability and the potential for forming photoproducts. A thorough understanding of these processes is critical for optimizing its use in formulations and ensuring its safety and efficacy. This guide details the fundamental photochemical behavior of M4MC.

Electronic Absorption

The photochemical journey of this compound begins with the absorption of ultraviolet radiation. This process is governed by the molecule's electronic structure, specifically its conjugated π-electron system.

UV Absorption Spectrum

M4MC exhibits a strong and broad absorption band primarily in the UVB region of the electromagnetic spectrum (280-315 nm).[3] The maximum absorption wavelength (λmax) is consistently reported between 309 and 311 nm.[3] This absorption corresponds to an electronic transition to the S₁ (1¹ππ*) state.[4] The solvent environment can induce minor shifts in the absorption maximum.[4]

Primary Photochemical Pathways

Upon absorption of UV radiation, M4MC undergoes several competing photochemical and photophysical processes. The predominant pathway is a reversible trans-cis photoisomerization, which is a key mechanism for dissipating the absorbed UV energy as heat.[3][5] However, photodegradation can also occur, leading to the formation of various photoproducts.[3]

Photoisomerization

The most significant photochemical reaction of M4MC is the E/Z (trans/cis) isomerization around the carbon-carbon double bond of the propenoate group.[5] The naturally occurring and more stable form is the trans (E) isomer. Upon UV irradiation, it converts to the cis (Z) isomer. This process is reversible, and a photostationary state can be established under continuous irradiation.[6]

The isomerization process is highly efficient and occurs on an ultrafast timescale. Time-resolved spectroscopy studies have shown that the excited singlet state has a sub-picosecond lifetime, indicating a rapid non-radiative decay pathway, which is characteristic of efficient photoisomerization.[7]

Photodegradation

Prolonged exposure to UV radiation can lead to the irreversible photodegradation of M4MC.[3] This process can result in the loss of its UV-filtering capacity and the formation of potentially harmful photoproducts. The primary photodegradation pathway involves the formation of 4-methoxybenzaldehyde and other aromatic fragments.[3] The photostability of M4MC is influenced by factors such as the solvent polarity, with enhanced stability observed in polar solvents.[3]

Photodimerization

While less common in dilute solutions, cinnamic acid and its derivatives can undergo [2+2] cycloaddition reactions to form cyclobutane dimers, particularly in the solid state or in organized media. This reaction is generally not a major pathway for M4MC in typical sunscreen formulations but is a known photochemical reaction for this class of compounds.

Quantitative Photochemical Data

The following tables summarize the key quantitative data related to the photochemical behavior of this compound.

ParameterValueSolventReference
UV Absorption
λmax309-311 nmGeneral[3]
λmax~310 nmCyclohexane[4]
λmax~311 nmMethanol[4]
Molar Extinction Coefficient (ε)~2.0-2.5 × 10⁴ M⁻¹ cm⁻¹Ethanol[5]
Excited State Dynamics
1¹ππ* State Lifetime~4.5 psGas Phase[7][8]
Fluorescence Quantum Yield< 0.001Solution[7]
Fluorescence Lifetime< 10 psSolution[4]
Photoisomerization
Wavelength for Isomerization≥300 nmGeneral[3][6]

Table 1: Summary of Photochemical and Photophysical Parameters for this compound.

Experimental Protocols

The study of the photochemical behavior of M4MC utilizes a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Steady-State Photolysis and ¹H NMR Analysis for Photoisomerization

This protocol is used to quantify the extent of trans-cis isomerization after a period of UV irradiation.

  • Sample Preparation: Prepare a solution of trans-Methyl 4-methoxycinnamate in a suitable deuterated solvent (e.g., CDCl₃) at a known concentration in a quartz NMR tube.

  • Initial ¹H NMR Spectrum: Record the ¹H NMR spectrum of the sample before irradiation to serve as a baseline.

  • Irradiation: Irradiate the sample in the quartz NMR tube with a light source emitting in the UVB range (e.g., a high-pressure mercury lamp with appropriate filters or a tunable arc lamp set to the λmax of M4MC).[9] The irradiation should be carried out for a defined period.

  • Post-Irradiation ¹H NMR Spectrum: After irradiation, record the ¹H NMR spectrum of the sample again.

  • Data Analysis: The extent of isomerization is determined by integrating the signals corresponding to the vinylic protons of the trans and cis isomers. The large coupling constant (J ≈ 16 Hz) for the trans isomer's vinylic protons is a key diagnostic feature.[4]

Transient Electronic Absorption Spectroscopy (TEAS)

TEAS is a pump-probe technique used to study the dynamics of short-lived excited states.

  • Sample Preparation: A solution of M4MC in a solvent of interest (e.g., cyclohexane or methanol) is prepared at a concentration of approximately 5 mM.[7] The solution is continuously flowed through a sample cell to prevent photodegradation.[7]

  • Experimental Setup: A femtosecond laser system is used to generate both the pump and probe pulses.[7] The pump pulse (e.g., at 280 nm) excites the sample to the S₁ state.[7] A broadband white-light continuum pulse is used as the probe to measure the change in absorption of the sample as a function of time delay after the pump pulse.[4]

  • Data Acquisition: The transient absorption spectra are recorded at various time delays between the pump and probe pulses, typically from femtoseconds to nanoseconds.

  • Data Analysis: The resulting data is plotted as a false-color map of change in absorbance versus wavelength and time.[7] Kinetic traces at specific wavelengths are then fitted to exponential decay functions to determine the lifetimes of the excited states.

Matrix-Isolation Fourier-Transform Infrared (FTIR) Spectroscopy

This technique allows for the trapping and spectroscopic characterization of reactive intermediates and photoproducts at very low temperatures.

  • Matrix Preparation: A gaseous mixture of M4MC and an inert gas (e.g., argon) is deposited onto a cryogenic window (e.g., at 15 K).[10]

  • Initial FTIR Spectrum: An FTIR spectrum of the isolated M4MC molecules in the matrix is recorded.

  • Photolysis: The matrix is irradiated in situ with UV light of a specific wavelength (e.g., >300 nm).[6]

  • Post-Photolysis FTIR Spectrum: FTIR spectra are recorded after irradiation.

  • Data Analysis: Difference spectra are calculated by subtracting the initial spectrum from the post-irradiation spectra.[6] The appearance of new vibrational bands and the depletion of the original bands provide direct evidence for the formation of photoproducts, such as the cis-isomer.[6] The experimental spectra are often compared with theoretical spectra calculated using quantum chemical methods for product identification.[6]

Visualizations of Photochemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key photochemical processes and experimental workflows discussed in this guide.

Photochemical_Pathways cluster_ground Ground State (S0) cluster_excited Excited State (S1) trans-M4MC trans-M4MC S1_trans trans-M4MC* trans-M4MC->S1_trans UV Absorption (hν) cis-M4MC cis-M4MC cis-M4MC->trans-M4MC Thermal Relaxation or hν' S1_trans->cis-M4MC Isomerization (non-radiative decay) Degradation_Products Degradation_Products S1_trans->Degradation_Products Photodegradation

Figure 1: Primary photochemical pathways of this compound.

TEAS_Workflow Start Start Sample M4MC Solution in Flow Cell Start->Sample Spectrometer Spectrometer/ Detector Sample->Spectrometer Laser Femtosecond Laser System Pump Pump Pulse (e.g., 280 nm) Laser->Pump Probe White-Light Continuum Probe Laser->Probe Pump->Sample Probe->Sample Data Transient Absorption Spectra (ΔA vs. λ, t) Spectrometer->Data Analysis Kinetic Analysis (Lifetime Determination) Data->Analysis End End Analysis->End

Figure 2: Experimental workflow for Transient Electronic Absorption Spectroscopy.

Conclusion

The photochemical behavior of this compound is dominated by an efficient and reversible trans-cis isomerization, which serves as a primary mechanism for the dissipation of absorbed UVB radiation. While this process contributes to its efficacy as a sunscreen agent, the potential for photodegradation underscores the importance of formulation strategies to enhance its photostability. The experimental techniques detailed in this guide are crucial for the continued investigation of M4MC and the development of next-generation photoprotective agents. This comprehensive overview provides researchers and drug development professionals with the foundational knowledge required to effectively utilize and innovate with this important UV filter.

References

The Antioxidant Mechanism of Methyl 4-methoxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxycinnamate, a derivative of cinnamic acid, is a compound of interest for its potential antioxidant properties, particularly in the context of skin protection against UV-induced oxidative stress. This technical guide provides an in-depth exploration of the proposed mechanisms of action by which this compound may exert its antioxidant effects. The core mechanisms discussed include direct radical scavenging and the modulation of key cellular signaling pathways, namely the Nrf2 and MAPK pathways. While direct quantitative data for this compound is limited, this guide synthesizes available information on structurally related cinnamic acid derivatives to provide a comprehensive overview. Detailed experimental protocols for evaluating antioxidant activity and elucidating the underlying mechanisms are also provided.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions, including skin photoaging and carcinogenesis. This compound, a naturally occurring compound found in various plants, has garnered attention for its potential to mitigate oxidative damage.[1][2][3][4] Its structural features, including a methoxy-substituted phenyl group and an α,β-unsaturated ester, suggest a capacity for both direct interaction with free radicals and modulation of cellular antioxidant defense systems. This guide delves into the multifaceted antioxidant mechanism of this compound, providing a foundational resource for researchers in the fields of dermatology, pharmacology, and drug discovery.

Core Antioxidant Mechanisms

The antioxidant action of this compound is likely twofold, involving both direct and indirect mechanisms.

Direct Radical Scavenging

Table 1: Comparative Radical Scavenging Activity of Cinnamic Acid Derivatives

CompoundAssayIC50 (µg/mL)Reference
Cinnamic Acid Derivative 1DPPH310.50 ± 0.73[5]
Cinnamic Acid Derivative 2DPPH574.41 ± 1.34[5]
Cinnamic Acid Derivative 3ABTS419.18 ± 2.72[5]
Cinnamic Acid Derivative 4ABTS597.53 ± 1.3[5]
Ascorbic Acid (Standard)DPPH10.78 ± 0.11[5]
Ascorbic Acid (Standard)ABTS18.99 ± 0.03[5]

Note: The data presented are for various N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives and are intended for comparative purposes to illustrate the antioxidant potential within this class of compounds.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, this compound may exert its antioxidant effects by influencing key signaling pathways that regulate the cellular antioxidant response.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][10][11][12][13]

Studies on cinnamic acid and its derivatives have shown their ability to activate the Nrf2 pathway.[1][10][11][12] This activation is often attributed to the electrophilic nature of the α,β-unsaturated carbonyl group, which can react with cysteine residues on Keap1, leading to the release of Nrf2.[10]

Nrf2_Pathway ROS Oxidative Stress (e.g., UV Radiation) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation MMC This compound MMC->Keap1_Nrf2 may induce dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Enzymes upregulates transcription of Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Figure 1: Proposed Nrf2 Signaling Pathway Activation by this compound.

Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli, including oxidative stress. The major MAPK subfamilies include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Chronic activation of JNK and p38 MAPK pathways is often associated with oxidative stress-induced apoptosis.

Some cinnamic acid derivatives have been shown to modulate MAPK signaling, thereby protecting cells from oxidative damage.[14][15] It is plausible that this compound could inhibit the phosphorylation and activation of pro-apoptotic MAPKs like JNK and p38, thus contributing to cell survival under oxidative stress conditions.

MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK activates MMC This compound JNK_p38 JNK / p38 MAPK MMC->JNK_p38 may inhibit phosphorylation MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKK->JNK_p38 phosphorylates Apoptosis Apoptosis JNK_p38->Apoptosis promotes Cell_Survival Cell Survival

Figure 2: Potential Modulation of MAPK Signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

DPPH_Workflow Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution Prep_DPPH->Mix Prep_Sample Prepare Sample Dilutions Prep_Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Figure 3: Experimental Workflow for DPPH Radical Scavenging Assay.
ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in ethanol and create a series of dilutions.

  • Reaction: In a 96-well plate, add 10 µL of each sample dilution to a well. Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.

ABTS_Workflow Prep_ABTS Prepare ABTS•+ Radical Solution Mix Mix Sample and ABTS•+ Solution Prep_ABTS->Mix Prep_Sample Prepare Sample Dilutions Prep_Sample->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Figure 4: Experimental Workflow for ABTS Radical Scavenging Assay.
Cellular Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

These assays measure the activity of key antioxidant enzymes in cell lysates after treatment with this compound.[10][15][16][17][18][19][20]

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human keratinocytes) and treat with various concentrations of this compound for a specified time. Induce oxidative stress with an agent like H2O2 if required.

  • Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Enzyme Activity Assays: Perform specific activity assays for SOD, CAT, and GPx using commercially available kits or established spectrophotometric methods. These assays typically measure the rate of substrate consumption or product formation.

  • Data Analysis: Normalize the enzyme activity to the protein concentration and express the results as units of activity per milligram of protein.

Table 2: Summary of Antioxidant Enzyme Activity Assays

EnzymeAssay PrincipleWavelength
SOD Inhibition of the reduction of a tetrazolium salt by superoxide radicals.Varies (e.g., 450 nm)
CAT Measurement of the decomposition of H2O2.240 nm
GPx Measurement of the rate of NADPH oxidation coupled to the reduction of oxidized glutathione.340 nm
Nrf2 Activation Assay

This assay determines if this compound can induce the nuclear translocation of Nrf2.[1][6][7][10][21]

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound for various time points.

  • Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic fractions of the cells using a commercial kit.

  • Western Blot Analysis: Perform Western blotting on both fractions using an anti-Nrf2 antibody. Use an antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

  • Data Analysis: Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm.

Nrf2_Activation_Workflow Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Fractionation Nuclear/Cytoplasmic Fractionation Cell_Treatment->Fractionation Western_Blot Western Blot for Nrf2, Lamin B1, GAPDH Fractionation->Western_Blot Analysis Analyze Nrf2 Levels in Nucleus vs. Cytoplasm Western_Blot->Analysis End End Analysis->End

Figure 5: Workflow for Nrf2 Activation Assay.
MAPK Phosphorylation Assay

This assay assesses the effect of this compound on the phosphorylation of MAPK proteins.[5][11][12][22]

Protocol:

  • Cell Culture and Treatment: Culture cells and pre-treat with this compound before inducing oxidative stress (e.g., with H2O2 or UV radiation).

  • Cell Lysis: Prepare whole-cell lysates.

  • Western Blot Analysis: Perform Western blotting using antibodies specific for the phosphorylated forms of JNK and p38 (p-JNK, p-p38) and antibodies for the total forms of these proteins (Total JNK, Total p38).

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

MAPK_Phosphorylation_Workflow Start Start Cell_Treatment Pre-treat Cells with This compound Start->Cell_Treatment Stress_Induction Induce Oxidative Stress (e.g., H2O2, UV) Cell_Treatment->Stress_Induction Cell_Lysis Prepare Whole-Cell Lysates Stress_Induction->Cell_Lysis Western_Blot Western Blot for p-JNK, p-p38, Total JNK, Total p38 Cell_Lysis->Western_Blot Analysis Analyze Phosphorylation Levels Western_Blot->Analysis End End Analysis->End

Figure 6: Workflow for MAPK Phosphorylation Assay.

Conclusion

This compound presents a promising profile as an antioxidant agent. Its mechanism of action is likely multifaceted, involving both direct radical scavenging and the modulation of critical cellular signaling pathways such as Nrf2 and MAPK. While direct quantitative data on its antioxidant capacity and cellular effects are still emerging, the available evidence from structurally related cinnamic acid derivatives provides a strong rationale for its potential efficacy. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to further investigate and quantify the antioxidant properties of this compound, paving the way for its potential application in the development of novel therapeutic and protective agents against oxidative stress-related conditions.

References

Unraveling the Anti-inflammatory Action of Methyl 4-methoxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxycinnamate, a naturally occurring phenylpropanoid, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth analysis of its core anti-inflammatory mechanisms. Through a comprehensive review of in vivo and in vitro studies, this document elucidates the compound's inhibitory effects on key inflammatory mediators and signaling pathways. Quantitative data from various experimental models are summarized, and detailed protocols for key assays are provided to facilitate further research and development. Visual representations of the signaling cascades and experimental workflows are included to offer a clear and concise understanding of its mode of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound (M4MC) is an ester derivative of 4-methoxycinnamic acid found in various plant species.[1][2][3] Emerging evidence highlights its potential as a therapeutic agent for inflammatory conditions. This guide synthesizes the current understanding of M4MC's anti-inflammatory mechanisms.

In Vivo Anti-inflammatory Activity

In vivo studies have consistently demonstrated the anti-inflammatory efficacy of this compound and its derivatives in animal models.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used acute inflammation assay. The inflammatory response in this model is biphasic, with an initial phase involving the release of histamine, serotonin, and bradykinin, followed by a later phase mediated by prostaglandins and nitric oxide.[4][5] Studies on related methoxycinnamate compounds have shown a significant, dose-dependent reduction in paw edema.[4] For instance, 4-methoxycinnamyl p-coumarate (MCC), a structurally similar compound, at doses of 25, 75, and 150 mg/kg, orally administered, significantly inhibited carrageenan-induced paw edema in rats.[4]

Lipopolysaccharide-Induced Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Animal models of LPS-induced inflammation, such as acute respiratory distress syndrome (ARDS), have been used to evaluate the efficacy of anti-inflammatory compounds.[6][7][8] Methyl p-hydroxycinnamate (MH), a related compound, has been shown to significantly suppress LPS-induced increases in inflammatory cells (neutrophils and macrophages) and inflammatory molecules like TNF-α, IL-6, and IL-1β in the bronchoalveolar lavage fluid of mice with ARDS.[6][7]

Table 1: Summary of In Vivo Anti-inflammatory Effects of Methoxycinnamate Derivatives

CompoundModelAnimalDosingKey FindingsReference
4-Methoxycinnamyl p-coumarate (MCC)Carrageenan-induced paw edemaRat25, 75, 150 mg/kg (p.o.)Significant and dose-dependent inhibition of paw edema.[4]
4-Methoxycinnamyl p-coumarate (MCC)Ethyl phenylpropiolate-induced ear edemaRat3 mg/ear (topical)Significant suppression of ear edema.[4]
Methyl p-hydroxycinnamate (MH)LPS-induced ARDSMouseNot specifiedSuppressed inflammatory cell recruitment and levels of TNF-α, IL-6, and IL-1β.[6][7]

In Vitro Anti-inflammatory Mechanisms

In vitro studies using cell culture models, primarily with RAW 264.7 macrophages, have been instrumental in elucidating the molecular mechanisms underlying the anti-inflammatory effects of this compound and its analogs.

Inhibition of Pro-inflammatory Mediators

A hallmark of inflammation is the overproduction of pro-inflammatory mediators. Methoxycinnamate derivatives have been shown to effectively inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[9][10][11]

  • Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS): In LPS-stimulated RAW 264.7 macrophages, Methyl 3,4,5-trimethoxycinnamate (MTC) suppressed NO production by inhibiting the expression of iNOS, the enzyme responsible for NO synthesis during inflammation.[9][10]

  • Prostaglandin E2 (PGE2) and Cyclooxygenase-2 (COX-2): Similarly, MTC also reduced the levels of PGE2 by downregulating the expression of COX-2, a key enzyme in the prostaglandin synthesis pathway.[9][10]

  • Pro-inflammatory Cytokines: The production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), was significantly suppressed by MTC in LPS- and IFNγ-stimulated RAW 264.7 cells.[9][10] 4-Methoxycinnamic acid (MCA) also demonstrated the ability to downregulate these inflammatory factors in both C57BL/6 mice and RAW264.7 cells.[12]

Table 2: In Vitro Inhibition of Pro-inflammatory Mediators by Methoxycinnamate Derivatives

CompoundCell LineStimulantMediator InhibitedIC50 / ConcentrationReference
Methyl 3,4,5-trimethoxycinnamate (MTC)RAW 264.7LPS + IFNγNO/iNOS, PGE2/COX-2, TNFα, IL-6, IL-1β5-20 µM[9][10]
4-Methoxycinnamyl p-coumarate (MCC)RAW 264.7LPSNO, PGE2, IL-1β, TNF-αNot specified[11]
4-Methoxycinnamic acid (MCA)RAW 264.7Not specifiedIL-1β, TNF-α, IL-6, iNOSNot specified[12]
Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound and its analogs are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of the inflammatory response.[13][14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[13][14]

Studies have shown that methoxycinnamate derivatives inhibit NF-κB activation.[4][9][10][11] 4-methoxycinnamyl p-coumarate (MCC) was found to inactivate NF-κB by reducing the phosphorylation of IκBα and inhibiting the nuclear translocation of the NF-κB p65 subunit.[11] Similarly, Methyl 3,4,5-trimethoxycinnamate (MTC) led to a reduction in phospho-IκB and phospho-p65 proteins, resulting in decreased NF-κB DNA binding and luciferase activity.[9][10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFkB_complex p65/p50/IκBα (Inactive) p65 p65 p50 p50 p_IκBα p-IκBα NFkB_complex->p_IκBα Degradation NFkB_active p-p65/p-p50 (Active) NFkB_complex->NFkB_active Activation p_p65 p-p65 p_p50 p-p50 DNA DNA NFkB_active->DNA Translocation M4MC Methyl 4-methoxycinnamate M4MC->IKK Inhibition M4MC->IκBα Inhibition of Degradation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound. This diagram illustrates how this compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation.

The MAPK family of kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also critical in transducing inflammatory signals.[16][17][18] Methyl p-hydroxycinnamate (MH) has been shown to inhibit the activation of p38 MAPK in LPS-induced ARDS in mice.[6][7] Furthermore, 4-methoxycinnamyl p-coumarate (MCC) was found to decrease the phosphorylation of Akt and c-Jun, a component of the AP-1 transcription factor which is downstream of MAPK signaling.[11]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation AP1 AP-1 p38_MAPK->AP1 Activation DNA DNA AP1->DNA Translocation M4MC Methyl 4-methoxycinnamate M4MC->p38_MAPK Inhibition of Phosphorylation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Figure 2: Inhibition of the p38 MAPK Signaling Pathway. This diagram shows the inhibitory effect of this compound on the p38 MAPK pathway, another key inflammatory signaling cascade.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups: control, standard drug (e.g., indomethacin), and test compound (this compound) at various doses.

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Carrageenan_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Dosing Compound/Vehicle Administration Grouping->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay. A step-by-step workflow of the in vivo carrageenan-induced paw edema experiment.

Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: A standard curve using sodium nitrite is generated to determine the nitrite concentration. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software.

Conclusion

This compound exhibits potent anti-inflammatory properties by targeting multiple key components of the inflammatory cascade. Its ability to inhibit the production of pro-inflammatory mediators and modulate the NF-κB and MAPK signaling pathways underscores its therapeutic potential for the treatment of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a novel anti-inflammatory agent. Future research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in chronic inflammatory models, to pave the way for clinical translation.

References

Investigating the Antimicrobial Properties of Methyl 4-methoxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxycinnamate, a naturally occurring cinnamic acid derivative, has garnered interest for its potential biological activities, including its role as a UV filter. This technical guide delves into the existing scientific literature to provide a comprehensive overview of its antimicrobial properties. While direct and extensive research on this compound's antimicrobial efficacy is limited, this document synthesizes available data on the compound and its closely related analogs, namely 4-methoxycinnamic acid and methyl cinnamate, to elucidate its potential spectrum of activity, mechanisms of action, and relevant experimental protocols. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in exploring the therapeutic potential of this compound as an antimicrobial agent.

Introduction

This compound is a methyl ester of 4-methoxycinnamic acid, a compound found in various plants. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The structural modifications of the cinnamic acid backbone, such as esterification and methoxylation, can significantly influence its biological efficacy. This guide focuses specifically on the antimicrobial potential of this compound, providing a detailed examination of the current state of knowledge.

Antimicrobial Spectrum of Activity

Direct quantitative data on the antimicrobial activity of this compound is not extensively available in the public domain. However, studies on its parent compound, 4-methoxycinnamic acid, and the related ester, methyl cinnamate, provide valuable insights into its potential spectrum of activity.

Antibacterial Activity

Studies on related compounds suggest that this compound may possess activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of closely related compounds against common bacterial strains. It is important to note that these values are for related compounds and should be considered indicative of potential activity for this compound, pending direct experimental validation.

CompoundMicroorganismGram StainMIC (mg/mL)Reference
Methyl CinnamateBacillus subtilisPositive2[1]
Methyl CinnamateStaphylococcus aureusPositive> 4[1]
Methyl CinnamateEscherichia coliNegative> 4[1]
Methyl CinnamatePseudomonas aeruginosaNegative> 4[1]
Cinnamic AcidStaphylococcus aureusPositive0.5[1]
Cinnamic AcidBacillus subtilisPositive0.5[1]
Cinnamic AcidEscherichia coliNegative1[1]
Cinnamic AcidPseudomonas aeruginosaNegative1[1]
Antifungal Activity

Mechanism of Action

The precise antimicrobial mechanism of this compound is not fully elucidated. However, based on studies of its parent compound and other cinnamic acid derivatives, several potential mechanisms can be proposed.

Disruption of Fungal Cell Wall and Membrane Integrity

For its antifungal activity, 4-methoxycinnamic acid has been shown to inhibit the synthesis of the fungal cell wall and increase the permeability of the fungal cell membrane.[2] This disruption of essential cellular barriers leads to the leakage of intracellular components and ultimately, cell death. It is plausible that this compound shares a similar mechanism of action.

Fungal_Cell_Disruption M4MC This compound Inhibition Inhibition M4MC->Inhibition Disruption Disruption & Increased Permeability M4MC->Disruption CellWall Fungal Cell Wall Synthesis CellDeath Fungal Cell Death CellWall->CellDeath Leads to CellMembrane Fungal Cell Membrane CellMembrane->CellDeath Leads to Inhibition->CellWall Disruption->CellMembrane Quorum_Sensing_Inhibition M4MC This compound (or related compound) Inhibition Inhibition M4MC->Inhibition AHL_Synthase AHL Synthase AHL N-Acyl-Homoserine Lactone (AHL) AHL_Synthase->AHL Produces QS_Genes Quorum Sensing Regulated Genes AHL->QS_Genes Activates Virulence Virulence Factor Production & Biofilm Formation QS_Genes->Virulence Controls Inhibition->AHL_Synthase Broth_Microdilution_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate add_compound Add this compound and perform serial dilutions prep_plate->add_compound prep_inoculum Prepare standardized microbial inoculum add_compound->prep_inoculum inoculate Inoculate plate with microbial suspension prep_inoculum->inoculate incubate Incubate plate inoculate->incubate read_mic Determine MIC (visual or OD reading) incubate->read_mic end End read_mic->end Anti_Biofilm_Workflow start Start prep_plate Prepare plate with compound dilutions and inoculum start->prep_plate incubate_biofilm Incubate to allow biofilm formation prep_plate->incubate_biofilm wash_planktonic Wash to remove planktonic cells incubate_biofilm->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_excess Wash excess stain stain_cv->wash_excess solubilize Solubilize bound stain wash_excess->solubilize read_absorbance Measure absorbance (OD570) solubilize->read_absorbance analyze Calculate % inhibition read_absorbance->analyze end End analyze->end

References

"in vitro biological activity of Methyl 4-methoxycinnamate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the In Vitro Biological Activity of Methyl 4-methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring phenylpropanoid found in various plants, has garnered significant interest in the scientific community for its diverse biological activities. As a derivative of cinnamic acid, this compound shares a structural backbone that is associated with a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity

The potential of this compound and its derivatives as anticancer agents has been an area of active investigation. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.

Quantitative Data: Anticancer Activity

While direct IC50 values for this compound are not extensively reported, data from closely related compounds provide valuable insights into its potential efficacy.

CompoundCancer Cell LineIC50 ValueReference
4-methoxycinnamate derivative (4m)A549 (Human Lung Adenocarcinoma)40.55 ± 0.41 µM[1]
Ethyl p-methoxycinnamateHSC-4 (Oral Cancer)0.032 mg/mL
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization: Apoptosis Signaling Pathway

Cinnamic acid derivatives often induce apoptosis in cancer cells. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be modulated by such compounds.

cluster_0 Apoptotic Stimulus (e.g., this compound) cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Apoptotic_Stimulus Apoptotic_Stimulus Bax Bax (Pro-apoptotic) Apoptotic_Stimulus->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified Intrinsic Apoptosis Pathway.

Antimicrobial Activity

This compound and related compounds have demonstrated activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a substance.

Quantitative Data: Antimicrobial Activity

Data for the direct antimicrobial activity of this compound is limited, but studies on related cinnamic acid esters provide a basis for its potential.

CompoundMicroorganismMIC ValueReference
Methyl cinnamateBacillus subtilis2 mg/mL[2]
Methyl cinnamateEscherichia coli> 4 mg/mL[2]
Methyl cinnamatePseudomonas aeruginosa> 4 mg/mL[2]
Methyl cinnamateStaphylococcus aureus> 4 mg/mL[2]
Ethyl p-hydroxycinnamateStaphylococcus aureus333 µg/mL[3]
Ethyl p-hydroxycinnamateBacillus cereus333 µg/mL[3]
Ethyl p-hydroxycinnamatePseudomonas aeruginosa111 µg/mL[3]
Ethyl p-hydroxycinnamateEscherichia coli111 µg/mL[3]
Ethyl p-hydroxycinnamateCandida albicans111 µg/mL[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to the final desired concentration.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualization: Experimental Workflow for MIC Determination

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare Stock Solution of this compound C Serial Dilution in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Read MIC E->F

Workflow for MIC Determination.

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamic acid derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and the NF-κB pathway.

Quantitative Data: Anti-inflammatory Activity

Data for the direct anti-inflammatory activity of this compound is scarce. However, the closely related ethyl ester has been shown to be a potent inhibitor of COX enzymes.

CompoundTargetIC50 ValueReference
Ethyl p-methoxycinnamateCOX-11.12 µM[4]
Ethyl p-methoxycinnamateCOX-20.83 µM[4]
Experimental Protocol: In Vitro COX Inhibition Assay

The inhibition of COX-1 and COX-2 enzymes can be measured using commercially available assay kits.

Principle: These assays typically measure the peroxidase activity of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of an oxidized chromogen. The presence of an inhibitor reduces the rate of color development.

Procedure:

  • Reagent Preparation: Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions as per the kit instructions.

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Assay Reaction: In a 96-well plate, add the reaction buffer, heme, enzyme, and the test inhibitor or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualization: NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Ethyl p-methoxycinnamate has been shown to inhibit this pathway.

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Methyl_4_methoxycinnamate This compound (or its derivatives) Methyl_4_methoxycinnamate->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.

Antioxidant Activity

The antioxidant capacity of phenolic compounds like this compound is a significant aspect of their biological profile. This activity is often assessed using radical scavenging assays.

Quantitative Data: Antioxidant Activity

Direct quantitative data for this compound is limited. The following data for a related compound provides some context.

CompoundAssayIC50 ValueReference
Dihydroferulic acidDPPH Radical Scavenging10.66 µg/mL[1]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating antioxidant activity.

Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of this compound in methanol.

  • Assay Reaction: In a 96-well plate or cuvettes, mix the DPPH solution with the different concentrations of the test compound. Include a control (DPPH solution and methanol).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualization: Antioxidant Action

DPPH_radical DPPH• (Purple) Antioxidant This compound (H-donor) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Reduction Antioxidant_radical Antioxidant• DPPH_radical->Antioxidant_radical Antioxidant->DPPH_H Antioxidant->Antioxidant_radical Oxidation

DPPH Radical Scavenging Mechanism.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications related to hyperpigmentation.

Quantitative Data: Tyrosinase Inhibition
CompoundEnzyme SourceIC50 ValueReference
3-hydroxy-4-methoxycinnamic acidMushroom Tyrosinase-[5]

Note: The reference indicates strong inhibitory activity but does not provide a specific IC50 value in the provided context.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase. The formation of the colored product, dopachrome, is monitored spectrophotometrically at 475 nm.

Procedure:

  • Reagent Preparation: Prepare a phosphate buffer (pH 6.8), a solution of mushroom tyrosinase, and a solution of L-DOPA.

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Assay Reaction: In a 96-well plate, pre-incubate the tyrosinase enzyme with different concentrations of the test compound or a positive control (e.g., kojic acid).

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration. Determine the IC50 value from the dose-response curve.

Visualization: Tyrosinase Catalytic Cycle and Inhibition

cluster_0 Tyrosinase Catalytic Cycle Tyrosinase Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Polymerization Inhibitor This compound Inhibitor->Tyrosinase Inhibits

Inhibition of the Tyrosinase Catalytic Cycle.

Conclusion

This compound, as a member of the cinnamic acid ester family, exhibits a promising profile of in vitro biological activities. While more direct quantitative data on this specific compound is needed, the evidence from its close structural analogs suggests significant potential in the areas of anticancer, antimicrobial, anti-inflammatory, and antioxidant applications. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic applications of this compound. Future studies should focus on elucidating the precise mechanisms of action and expanding the quantitative data to fully realize the potential of this versatile natural product.

References

An In-depth Technical Guide to Enzyme Inhibition Studies with Methyl 4-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxycinnamate, a derivative of cinnamic acid, is a compound of significant interest due to its well-established role as a UV filter in sunscreens and cosmetics. Emerging research, however, points towards a broader range of biological activities, including the potential for enzyme inhibition. This technical guide provides a comprehensive overview of the current landscape of enzyme inhibition studies related to this compound and its parent compound, 4-methoxycinnamic acid. While direct quantitative inhibitory data for this compound is still emerging, this document consolidates available information on related cinnamic acid derivatives to provide a foundational understanding for future research. This guide details experimental protocols for assessing inhibitory activity against key enzymes implicated in skin aging and other pathological processes, namely tyrosinase, hyaluronidase, elastase, and xanthine oxidase. Furthermore, it presents available quantitative data in structured tables and visualizes experimental workflows and relevant signaling pathways using Graphviz diagrams to facilitate comprehension and guide future investigations in the field of drug discovery and development.

Introduction

This compound is an organic compound naturally found in various plants and is also synthesized for commercial use, primarily in the cosmetic industry as a UV-B absorbing agent.[1] Its chemical structure, featuring a cinnamate core, suggests potential interactions with biological macromolecules, including enzymes. The study of enzyme inhibitors is a cornerstone of drug discovery, offering pathways to modulate physiological processes and combat diseases. Cinnamic acid and its derivatives have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] Notably, several studies have highlighted the potential of cinnamic acid derivatives to inhibit enzymes involved in various physiological and pathological processes.

This guide focuses on the inhibitory potential of this compound against enzymes that are key targets in dermatology and other therapeutic areas. These include:

  • Tyrosinase: A key enzyme in melanin biosynthesis. Its inhibition is a primary strategy for treating hyperpigmentation disorders and for skin whitening.

  • Hyaluronidase: An enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition can help maintain skin hydration and elasticity.

  • Elastase: A protease that breaks down elastin, a protein responsible for the elasticity of tissues. Its inhibition is crucial for preventing skin aging and certain inflammatory conditions.

  • Xanthine Oxidase: An enzyme involved in the production of uric acid. Its inhibition is a therapeutic approach for gout and hyperuricemia.

While specific inhibitory data for this compound is limited, this guide will leverage data from its parent compound, 4-methoxycinnamic acid, and other relevant cinnamic acid esters to provide a comprehensive framework for researchers.

Data Presentation: Enzyme Inhibition by Cinnamic Acid Derivatives

The following tables summarize the available quantitative data on the inhibitory activity of 4-methoxycinnamic acid and other relevant cinnamic acid derivatives against various enzymes. It is important to note that the inhibitory potential of this compound may differ from its parent acid due to differences in physicochemical properties such as solubility and cell permeability.

Table 1: Tyrosinase Inhibition Data

CompoundSubstrateInhibition TypeIC50 (mM)Ki (mM)Source
4-Methoxycinnamic acidL-DOPANon-competitive0.420.458[2]
Cinnamic acidL-DOPANon-competitive2.101.994[2]
(E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylateL-DOPANot specified0.0083Not reported[3]

Table 2: Hyaluronidase Inhibition Data

No direct quantitative data for this compound or 4-methoxycinnamic acid was found in the reviewed literature. However, other phenolic compounds have shown inhibitory activity.

Table 3: Elastase Inhibition Data

CompoundIC50 (µM)Source
Caffeic acid93[4]
Fukinolic acid (a cinnamic acid ester)0.23[4]
Cimicifugic acid A (a cinnamic acid ester)2.2[4]
Cimicifugic acid B (a cinnamic acid ester)11.4[4]

Table 4: Xanthine Oxidase Inhibition Data

CompoundInhibition TypeIC50 (µM)Source
4-Nitrocinnamic acidNon-competitive23.02[5]
Ferulic acid (a methoxycinnamic acid derivative)Not specifiedNot specified[6]
Caffeic acidNot specifiedNot specified[6]

Experimental Protocols

This section provides detailed methodologies for conducting in vitro enzyme inhibition assays for the target enzymes. These protocols are based on established methods found in the scientific literature and can be adapted for the evaluation of this compound.

Tyrosinase Inhibition Assay

This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.

Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - Mushroom Tyrosinase - L-DOPA (Substrate) - Test Compound (this compound) - Positive Control (e.g., Kojic Acid) - Phosphate Buffer (pH 6.8) dilutions Prepare Serial Dilutions of Test Compound and Control reagents->dilutions plate_setup Plate Setup: - Add Buffer, Test Compound/Control, and Tyrosinase - Incubate dilutions->plate_setup reaction_start Initiate Reaction: Add L-DOPA to all wells plate_setup->reaction_start measurement Measure Absorbance at 490 nm (Kinetic or Endpoint) reaction_start->measurement calculation Calculate Percentage Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for determining the tyrosinase inhibitory activity of a test compound.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic acid (Positive Control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

  • Dissolve this compound and kojic acid in DMSO to prepare stock solutions. Further dilutions are made with phosphate buffer.

  • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or positive control/vehicle), and 20 µL of the tyrosinase solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Measure the absorbance at 490 nm immediately and at regular intervals for a set period using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated as follows: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction with the vehicle and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Hyaluronidase Inhibition Assay

This turbidimetric assay measures the ability of an inhibitor to prevent the degradation of hyaluronic acid by hyaluronidase.

Workflow for Hyaluronidase Inhibition Assay

Hyaluronidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Hyaluronidase - Hyaluronic Acid (Substrate) - Test Compound - Positive Control (e.g., Tannic Acid) - Acetate Buffer (pH 3.5) dilutions Prepare Serial Dilutions of Test Compound and Control reagents->dilutions incubation Incubate Hyaluronidase with Test Compound/Control dilutions->incubation reaction_start Add Hyaluronic Acid to initiate the reaction incubation->reaction_start reaction_stop Stop Reaction (e.g., by adding acidic albumin solution) reaction_start->reaction_stop measurement Measure Turbidity at 600 nm reaction_stop->measurement calculation Calculate Percentage Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the turbidimetric hyaluronidase inhibition assay.

Materials:

  • Bovine testicular hyaluronidase (EC 3.2.1.35)

  • Hyaluronic acid sodium salt

  • This compound (Test Compound)

  • Tannic acid (Positive Control)

  • Acetate buffer (0.1 M, pH 3.5)

  • Acidic albumin solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of hyaluronidase in acetate buffer.

  • Prepare a stock solution of hyaluronic acid in acetate buffer.

  • Dissolve this compound and tannic acid in an appropriate solvent and prepare serial dilutions.

  • In a 96-well plate, add 50 µL of the test compound solution and 50 µL of the hyaluronidase solution.

  • Incubate at 37°C for 20 minutes.

  • Add 100 µL of the hyaluronic acid solution to initiate the enzymatic reaction and incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of acidic albumin solution.

  • After 10 minutes at room temperature, measure the turbidity at 600 nm.

  • The percentage of hyaluronidase inhibition is calculated as follows: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

  • Determine the IC50 value from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The inhibition of enzymes like tyrosinase, hyaluronidase, and elastase by this compound could have significant implications for skin health and aging. These enzymes are involved in pathways that contribute to hyperpigmentation, loss of skin moisture, and wrinkle formation.

Hypothetical Signaling Pathway for Skin Aging

Skin_Aging_Pathway cluster_enzymes Enzymatic Degradation cluster_effects Visible Signs of Aging UV_Radiation UV Radiation ROS Reactive Oxygen Species (ROS) UV_Radiation->ROS Tyrosinase Tyrosinase ROS->Tyrosinase activates Hyaluronidase Hyaluronidase ROS->Hyaluronidase activates Elastase Elastase ROS->Elastase activates Hyperpigmentation Hyperpigmentation Tyrosinase->Hyperpigmentation Dehydration Dehydration (Loss of Moisture) Hyaluronidase->Dehydration Wrinkles Wrinkles (Loss of Elasticity) Elastase->Wrinkles Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase inhibits Inhibitor->Hyaluronidase inhibits Inhibitor->Elastase inhibits

Caption: A simplified diagram illustrating the role of key enzymes in skin aging and the potential inhibitory action of this compound.

Conclusion and Future Directions

The available evidence suggests that cinnamic acid and its derivatives are a promising class of compounds for enzyme inhibition. While direct and comprehensive studies on this compound are still needed, the data from its parent acid and other esters provide a strong rationale for its investigation as an inhibitor of tyrosinase, hyaluronidase, elastase, and xanthine oxidase.

Future research should focus on:

  • Direct evaluation of this compound: Conducting in vitro enzyme inhibition assays to determine the IC50 and Ki values for the target enzymes.

  • Mechanism of action studies: Investigating the mode of inhibition (e.g., competitive, non-competitive, mixed) to understand how this compound interacts with the enzymes.

  • In vivo studies: Assessing the efficacy of this compound in relevant animal models to validate its therapeutic potential.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a series of this compound analogs to optimize inhibitory activity and selectivity.

This technical guide provides a solid foundation for researchers to embark on these future studies, which will be crucial for unlocking the full therapeutic potential of this compound in the fields of dermatology, cosmetology, and medicine.

References

An In-depth Technical Guide to the trans-cis Photoisomerization of Methyl 4-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxycinnamate, a common UVB filter, undergoes a reversible trans-cis photoisomerization upon exposure to ultraviolet radiation. This photochemical process is central to its function in dissipating harmful UV energy. This technical guide provides a comprehensive overview of the core principles of this photoisomerization, including its mechanism, kinetics, and the influence of the solvent environment. Detailed experimental protocols for inducing and analyzing the isomerization are presented, along with a compilation of relevant quantitative data. This document is intended to serve as a valuable resource for researchers in photochemistry, materials science, and drug development who are working with or studying cinnamate-based compounds.

Introduction

This compound is a derivative of cinnamic acid, widely utilized in the cosmetic industry as a key component of sunscreens for its ability to absorb UVB radiation.[1] The primary mechanism for the dissipation of this absorbed energy is a reversible photoisomerization reaction around the carbon-carbon double bond of the propenoate group, converting the thermodynamically stable trans (E) isomer to the cis (Z) isomer.[2][3] Understanding the dynamics of this process is crucial for optimizing the photostability and efficacy of sunscreen formulations and for the development of novel light-responsive materials.

Photochemical and Photophysical Properties

Upon absorption of a photon in the UVB range (280-320 nm), the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁), specifically the 1¹ππ* state.[4][5] This excited state has a very short lifetime, on the order of picoseconds.[4][5] The molecule then relaxes back to the ground state through non-radiative decay pathways. This relaxation can result in the reformation of the trans isomer or the formation of the cis isomer.[6]

The solvent environment plays a significant role in the photodynamics of this process. In non-polar solvents, the interconversion between isomers is generally faster than in polar solvents.[7] Furthermore, the composition of the photostationary state, the equilibrium mixture of trans and cis isomers under continuous irradiation, is influenced by the polarity of the solvent.[7]

Quantitative Data

The following tables summarize key quantitative data related to the photoisomerization of this compound and its analogs.

ParameterValueCompoundSolventReference(s)
UV Absorption Maximum (λmax) 309-311 nmThis compoundVarious[2][4]
Excited State Lifetime (1¹ππ)*~4.5 psMethyl cinnamate (gas phase)N/A[4][5]
Fluorescence Quantum Yield (Φf) 0.001Methyl cinnamateNot specified[5]

Table 1: Photophysical Properties

IsomerizationQuantum Yield (Φ)CompoundSolventReference(s)
trans → cis (Φt→c)0.26Ethyl cinnamateEthanol[8]
cis → trans (Φc→t)0.29Ethyl cinnamateEthanol[8]

Table 2: Photoisomerization Quantum Yields *Note: Quantum yields for the structurally similar ethyl cinnamate are provided as an approximation for this compound.

Solvent% cis Isomer at Photostationary StateReference(s)
Cyclohexane~15%[7]
Methanol~23%[7]

Table 3: Photostationary State Composition

IsomerOlefinic Protons (δ, ppm)Coupling Constant (J, Hz)Aromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Methyl Ester Protons (δ, ppm)Reference(s)
trans-Methyl 4-methoxycinnamate7.71 (d), 6.36 (d)16.07.52-7.30 (m), 6.93-6.88 (m)3.84 (s)3.80 (s)[4][9]
cis-Methyl p-hydroxycinnamate5.66 (d)12.9Not specifiedNot specifiedNot specified[10]
trans-Methyl p-hydroxycinnamate6.15 (d)15.9Not specifiedNot specifiedNot specified[10]

Table 4: ¹H NMR Chemical Shifts (in CDCl₃) *Note: Data for the structurally similar methyl p-hydroxycinnamate is included to illustrate the expected changes in chemical shift and coupling constant for the cis isomer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the photoisomerization of this compound.

G Trans_S0 trans-Methyl 4-methoxycinnamate (S₀) Trans_S1 trans-Methyl 4-methoxycinnamate (S₁ - ¹ππ*) Trans_S0->Trans_S1 UV Photon (hν) Trans_S1->Trans_S0 Non-radiative decay Cis_S0 cis-Methyl 4-methoxycinnamate (S₀) Trans_S1->Cis_S0 Isomerization G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis Prep Prepare solution of trans-methyl 4-methoxycinnamate Irradiate Irradiate with UV light (e.g., 310 nm) Prep->Irradiate UV_Vis Monitor reaction by UV-Vis Spectroscopy Irradiate->UV_Vis NMR Analyze isomer ratio by ¹H NMR Spectroscopy Irradiate->NMR

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-methoxycinnamate via Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This method has become a cornerstone in modern organic synthesis, finding extensive application in the production of fine chemicals, pharmaceuticals, and agrochemicals.[2] Methyl 4-methoxycinnamate, a valuable compound used in sunscreens and as a precursor for various pharmaceuticals, can be efficiently synthesized using this reaction. This document provides detailed protocols for the synthesis of this compound via the Heck reaction, targeting researchers, scientists, and professionals in drug development.

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed coupling of 4-iodoanisole with methyl acrylate. The general reaction scheme is depicted below:

Data Presentation

The yield and efficiency of the Heck reaction for the synthesis of this compound are highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of representative reaction conditions and their corresponding outcomes.

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

CatalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd(OAc)₂Et₃NDMF100492[3]
Pd/CEt₃NNMP120688[2]
PdCl₂(PPh₃)₂DIPEAWater (micellar)704885[4]
Ligandless PdNa₂CO₃/Et₃NNMP12012High[2]
2% Pd/SiO₂DIPEAscCO₂/THF/MeOH155Continuous Flow90 (conversion)[5]

Table 2: Spectroscopic Data for Methyl (E)-4-methoxycinnamate

ParameterValueReference
¹H-NMR (CDCl₃, 500 MHz) [6]
δ 7.64 (d, J = 16.0 Hz, 1H)Vinylic Proton[6]
δ 7.48 (d, J = 8.8 Hz, 2H)Aromatic Protons[6]
δ 6.90 (d, J = 8.8 Hz, 2H)Aromatic Protons[6]
δ 6.30 (d, J = 16.0 Hz, 1H)Vinylic Proton[6]
δ 3.83 (s, 3H)Methoxy Protons[6]
δ 3.78 (s, 3H)Ester Methyl Protons[6]
¹³C-NMR (CDCl₃) [4]
δ 167.7, 161.2, 144.5, 129.7, 127.1, 115.9, 114.3, 55.4, 51.6[4]
GC-MS (m/z) [1][6]
192 (M⁺), 161, 133[1][6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using a common palladium acetate catalyst system.

Materials and Equipment

  • Reagents: 4-Iodoanisole, Methyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate, Hexane, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated aqueous NaCl), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system, TLC plates.

Detailed Experimental Procedure

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol, 234 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg, 2 mol%), and anhydrous DMF (5 mL).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Using a syringe, add triethylamine (1.5 mmol, 0.21 mL) to the reaction mixture.

    • Subsequently, add methyl acrylate (1.2 mmol, 0.11 mL) via syringe.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 mL), saturated aqueous sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate).[7][8]

    • Collect the fractions containing the pure product (monitored by TLC) and combine them.

    • Remove the solvent under reduced pressure to afford this compound as a white to off-white solid.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)(Alkene)-X(L_{n-1})] Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-Alkyl-Pd(II)-X(L_{n-1}) Mig_Ins->PdII_Alkyl Beta_Hyd β-Hydride Elimination PdII_Alkyl->Beta_Hyd Product_Complex [Product-Pd(II)H-X(L_{n-1})] Beta_Hyd->Product_Complex Red_Elim Reductive Elimination Product_Complex->Red_Elim Base Red_Elim->Pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start Setup Reaction Setup: 4-Iodoanisole, Pd(OAc)₂, DMF in Schlenk Flask Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Add_Reagents Add Reagents: Triethylamine & Methyl Acrylate Inert->Add_Reagents Reaction Heat at 100 °C (4-12 hours) Add_Reagents->Reaction Workup Aqueous Workup: EtOAc, H₂O, NaHCO₃, Brine Reaction->Workup Dry_Concentrate Dry (Na₂SO₄) and Concentrate (Rotary Evaporator) Workup->Dry_Concentrate Purify Purification: Flash Column Chromatography (Hexane/Ethyl Acetate) Dry_Concentrate->Purify End Pure this compound Purify->End

Caption: Experimental workflow for the synthesis and purification.

References

Application Note: Fischer Esterification Protocol for the Synthesis of Methyl 4-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of Methyl 4-methoxycinnamate via the Fischer esterification of 4-methoxycinnamic acid with methanol, utilizing sulfuric acid as a catalyst. This method is a classic, cost-effective, and scalable approach for producing cinnamate esters, which are valuable intermediates in the pharmaceutical, cosmetic, and fragrance industries. The protocol includes a comprehensive list of reagents, a step-by-step experimental procedure, a purification method, and expected analytical data for the final product. All quantitative data are summarized in tables for clarity, and the experimental workflow is visually represented.

Introduction

This compound is an organic compound widely used as a UV filter in sunscreens and for its pleasant fragrance in various cosmetic products.[1] It is formally derived from the condensation of the carboxy group of 4-methoxycinnamic acid with methanol.[1] The Fischer esterification is a well-established and robust method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2][3] The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product side by using an excess of one of the reactants, often the alcohol, or by removing water as it is formed.[4][5][6] This document outlines a reliable and reproducible laboratory-scale protocol for the synthesis of this compound.

Reaction Scheme

4-methoxycinnamic acid + Methanol ⇌ this compound + Water

Materials and Reagents

A comprehensive list of the materials and reagents required for the synthesis is provided in Table 1.

Table 1. Reagents and their Physicochemical Properties.

ReagentFormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Melting Point (°C)
4-methoxycinnamic acidC₁₀H₁₀O₃178.18[4][5][7][8]--173-175[8]
MethanolCH₃OH32.04[9]0.792[3][10]64.7[9][11]-
Sulfuric Acid (conc.)H₂SO₄98.08[12]~1.84[12][13][14]~290-
This compoundC₁₁H₁₂O₃192.21[1][2][15][16]-310.689-90[1][]
Sodium BicarbonateNaHCO₃84.01---
Ethyl AcetateC₄H₈O₂88.110.90277.1-
Anhydrous Sodium SulfateNa₂SO₄142.04---

Experimental Protocol

The experimental workflow for the synthesis of this compound is depicted in the following diagram.

Fischer_Esterification_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Add 4-methoxycinnamic acid and excess methanol to flask catalyst 2. Slowly add concentrated H₂SO₄ reagents->catalyst reflux 3. Reflux the mixture catalyst->reflux cool 4. Cool reaction mixture reflux->cool evaporate 5. Remove excess methanol cool->evaporate dissolve 6. Dissolve residue in ethyl acetate evaporate->dissolve wash_bicarb 7. Wash with NaHCO₃ solution dissolve->wash_bicarb wash_brine 8. Wash with brine wash_bicarb->wash_brine dry 9. Dry with anhydrous Na₂SO₄ wash_brine->dry filter 10. Filter the solution dry->filter concentrate 11. Concentrate under reduced pressure filter->concentrate recrystallize 12. Recrystallize the crude product concentrate->recrystallize characterize 13. Characterize the final product (m.p., NMR, IR) recrystallize->characterize

Caption: Workflow for this compound synthesis.

4.1. Reaction Setup

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxycinnamic acid (10.0 g, 56.1 mmol).

  • Add methanol (200 mL, 4.94 mol) to the flask. Methanol acts as both a reactant and the solvent.

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid (3.0 mL, ~56 mmol) dropwise with continuous stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle.

  • Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4.2. Work-up Procedure

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL).

  • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine (saturated NaCl solution) (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

4.3. Purification and Characterization

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Recrystallize the crude solid from a minimal amount of hot methanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.

  • Dry the crystals under vacuum, weigh the final product, and calculate the percentage yield.

  • Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Expected Results

The expected yield for this reaction is typically in the range of 80-90%.[4] The purified product should be a white solid with a melting point of 89-90°C.[1][]

Table 2. Expected Spectroscopic Data for this compound.

TechniqueExpected Peaks
¹H NMR (CDCl₃)δ ~7.63 (d, 1H, J=16.0 Hz), δ ~7.45 (m, 2H), δ ~6.87 (m, 2H), δ ~6.28 (d, 1H, J=16.0 Hz), δ ~3.79 (s, 3H, Ar-OCH₃), δ ~3.76 (s, 3H, COOCH₃)[1]
¹³C NMR (CDCl₃)δ ~167.7 (C=O), δ ~161 (C-OCH₃), δ ~144 (CH=CH-CO), δ ~130 & ~114 (aromatic CH), δ ~118 (CH=CH-CO), δ ~55.3 (Ar-OCH₃), δ ~51 (-COOCH₃)[1]
IR (KBr, cm⁻¹)~1720 (C=O stretch), ~1640 (C=C stretch), ~1250 (C-O-C stretch)[1]

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive and causes severe burns. Always add acid to the alcohol slowly.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Ethyl acetate is a flammable solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, at all times.

Conclusion

The Fischer esterification protocol described in this application note is a reliable and efficient method for the synthesis of this compound. The procedure is straightforward, uses readily available reagents, and provides the product in high yield and purity after a simple work-up and recrystallization. This protocol is well-suited for both academic and industrial research settings.

References

Application Notes and Protocols: Synthesis of Methyl 4-methoxycinnamate via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxycinnamate is a key structural motif found in a variety of natural products and pharmacologically active compounds. It is also widely used as a UV-B filter in sunscreens and as a precursor in the synthesis of more complex molecules. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and versatile methods for the stereoselective synthesis of alkenes, including this compound. These reactions involve the coupling of a phosphorus ylide or a phosphonate carbanion with an aldehyde or ketone. This document provides detailed protocols for the synthesis of this compound using both the traditional Wittig reaction and the Horner-Wadsworth-Emmons modification.

Reaction Principle

The synthesis of this compound via a Wittig-type reaction involves the reaction of p-anisaldehyde with a phosphorus-stabilized carbanion. In the traditional Wittig reaction, a phosphonium ylide, such as methyl (triphenylphosphoranylidene)acetate, acts as the nucleophile.[1][2] The Horner-Wadsworth-Emmons (HWE) reaction, a widely used modification, employs a phosphonate carbanion generated from a phosphonate ester like trimethyl phosphonoacetate.[3] The HWE reaction often offers advantages such as milder reaction conditions and easier purification due to the water-soluble nature of the phosphate byproduct.[3] Both reactions typically favor the formation of the more stable (E)-isomer (trans-isomer) of the alkene product.

Data Presentation

Table 1: Reagent Quantities and Yields for the Horner-Wadsworth-Emmons Synthesis of this compound
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
p-Anisaldehyde136.150.20 mL (0.22 g)0.00161.0
Trimethyl phosphonoacetate182.120.43 mL (0.52 g)0.00291.8
Sodium methoxide (25 wt% in MeOH)54.020.40 mL~0.0018~1.1
Anhydrous Methanol32.041.5 mL--
Product
This compound192.21---
Reported Yield ---Up to 88% [4]
Table 2: Spectroscopic Data for (E)-Methyl 4-methoxycinnamate
Data Type Solvent Chemical Shift (δ) / Wavenumber (cm⁻¹) and Coupling Constants (J)
¹H NMR CDCl₃δ 7.63 (d, J = 16.0 Hz, 1H), 7.48–7.40 (m, 2H), 6.91–6.83 (m, 2H), 6.28 (d, J = 16 Hz, 1H), 3.79 (s, 3H), 3.76 (s, 3H).[4][5]
¹³C NMR CDCl₃δ 167.7, 161.4, 144.5, 129.7, 127.1, 115.3, 114.3, 55.3, 51.6.[4][5]
FTIR (KBr) -ν = 1710 (C=O), 1605 (C=C), 1255 (C-O ester).[5]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound[3][6]

This protocol is a modified Wittig reaction that is commonly used for this transformation.

Materials:

  • 5 mL round-bottom flask

  • Magnetic stir bar

  • Rubber septum

  • Syringe and needle

  • Stir plate

  • Hirsch funnel and vacuum flask

  • 25 mL Erlenmeyer flask

  • p-Anisaldehyde

  • Trimethyl phosphonoacetate

  • Sodium methoxide solution (25 wt% in methanol)

  • Anhydrous methanol

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: Place a magnetic stir bar into a dry 5 mL round-bottom flask. To the flask, add 1.0 mL of anhydrous methanol, 0.40 mL of 25 wt% sodium methoxide in methanol solution, and 0.43 mL of trimethyl phosphonoacetate.

  • Quickly cap the flask with a rubber septum and secure it. Insert a needle through the septum to act as a vent.

  • Clamp the flask over a stir plate and stir the mixture until a homogeneous solution is formed.

  • Preparation of Aldehyde Solution: In a small test tube, dissolve 0.20 mL of p-anisaldehyde in 0.50 mL of anhydrous methanol.

  • Addition of Aldehyde: Carefully draw the aldehyde solution into a 1 mL syringe fitted with a needle. Pierce the rubber septum on the reaction flask with the needle and add the aldehyde solution dropwise to the stirring reaction mixture over a period of ten minutes.

  • Reaction: Once the addition is complete, remove the syringe and needle. Allow the reaction to stir at room temperature for one hour. A precipitate may form, and the solution may darken.

  • Work-up and Isolation: After one hour, remove the venting needle and the septum. Add 2.0 mL of deionized water to the flask, recap, and shake thoroughly to precipitate the product.

  • Collect the solid product by vacuum filtration using a Hirsch funnel. Rinse the flask with a small amount of deionized water to transfer any remaining solid.

  • Recrystallization: Transfer the crude product to a 25 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Once dissolved, add deionized water dropwise to the hot solution until it becomes cloudy. Then, add ethanol dropwise until the solution becomes clear again.

  • Allow the flask to cool to room temperature, and then place it in an ice bath to complete the recrystallization.

  • Collect the purified crystals by vacuum filtration using a Hirsch funnel. Dry the product thoroughly.

  • Characterization: Determine the melting point and acquire ¹H NMR and ¹³C NMR spectra to confirm the structure and purity of the product. The expected melting point is around 94-95 °C.[6]

Protocol 2: Traditional Wittig Synthesis of this compound

This protocol outlines the synthesis using a pre-formed phosphonium ylide.

Materials:

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stir bar and stir plate

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Methyl (triphenylphosphoranylidene)acetate

  • p-Anisaldehyde

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Hexane

  • Ethyl acetate

  • Silica gel

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.2 equivalents) and anhydrous toluene.

  • Addition of Aldehyde: Dissolve p-anisaldehyde (1.0 equivalent) in anhydrous toluene and add it to the stirring solution of the ylide.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate out of the solution.

  • Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

Visualizations

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow reagent reagent process process product product intermediate intermediate p_anisaldehyde p-Anisaldehyde in Methanol wittig_reaction HWE Reaction p_anisaldehyde->wittig_reaction phosphonate Trimethyl phosphonoacetate ylide_formation Ylide Formation phosphonate->ylide_formation base Sodium Methoxide in Methanol base->ylide_formation ylide Phosphonate Carbanion ylide_formation->ylide ylide->wittig_reaction crude_mixture Crude Reaction Mixture wittig_reaction->crude_mixture workup Aqueous Work-up crude_mixture->workup precipitation Precipitation workup->precipitation crude_product Crude Product precipitation->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization final_product Pure Methyl 4-methoxycinnamate recrystallization->final_product characterization Characterization (NMR, MP) final_product->characterization

Caption: Workflow for the HWE synthesis of this compound.

Traditional Wittig Reaction Signaling Pathway

Wittig_Pathway reagent reagent intermediate intermediate product product byproduct byproduct ylide Methyl (triphenylphosphoranylidene)acetate betaine Betaine Intermediate ylide->betaine Nucleophilic attack aldehyde p-Anisaldehyde aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring closure cinnamate Methyl 4-methoxycinnamate oxaphosphetane->cinnamate Cycloreversion tppo Triphenylphosphine oxide oxaphosphetane->tppo

Caption: Key intermediates in the traditional Wittig reaction pathway.

References

Knoevenagel Condensation for Cinnamic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, providing an efficient route to carbon-carbon bond formation. This nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, is particularly valuable for the synthesis of α,β-unsaturated compounds like cinnamic acid and its derivatives. These derivatives are of significant interest in drug development due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of cinnamic acid derivatives via the Knoevenagel condensation, with a focus on methods relevant to medicinal chemistry and drug discovery.

Reaction Mechanism

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine. The reaction proceeds through the following key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malonic acid), forming a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of the aldehyde (e.g., a substituted benzaldehyde) to form a tetrahedral intermediate.

  • Dehydration: Following proton transfer, a molecule of water is eliminated, resulting in the formation of a carbon-carbon double bond.

  • Decarboxylation (Doebner Modification): When malonic acid is used as the active methylene compound, the initial product is a dicarboxylic acid. This intermediate often undergoes spontaneous decarboxylation under the reaction conditions to yield the final cinnamic acid derivative.[3] The use of pyridine as a solvent can also promote this decarboxylation step.[3]

Knoevenagel_Mechanism Aldehyde Ar-CHO (Aromatic Aldehyde) Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral + Enolate MalonicAcid CH₂(COOH)₂ (Malonic Acid) Enolate Enolate Ion [⁻CH(COOH)₂] MalonicAcid->Enolate + Base - HB⁺ Base Base (e.g., Piperidine) UnsaturatedDiacid Unsaturated Dicarboxylic Acid Tetrahedral->UnsaturatedDiacid CinnamicAcid Ar-CH=CH-COOH (Cinnamic Acid Derivative) UnsaturatedDiacid->CinnamicAcid - CO₂ (Decarboxylation) CO2 CO₂ H2O H₂O

Caption: Knoevenagel Condensation Mechanism.

Data Presentation: Comparison of Synthetic Protocols

The choice of catalyst, solvent, and reaction conditions can significantly impact the yield and reaction time for the synthesis of cinnamic acid derivatives. The following tables summarize quantitative data from various reported methods.

Table 1: Conventional Heating Methods
Aldehyde (Substitution)CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydePyridine/PiperidineEthanol (95%)Reflux6-875-85[4]
4-MethoxybenzaldehydePyridine---59[5]
4-FluorobenzaldehydeDABCOToluene1101296[6]
4-ChlorobenzaldehydeDABCOToluene1101295[6]
4-NitrobenzaldehydeDABCOToluene1101298[6]
VanillinL-ProlineEthanol--80[7]
SyringaldehydeAmmonium BicarbonateSolvent-free902>95[1][8]
3,4,5-TrimethoxybenzaldehydeAmmonium BicarbonateEthyl Acetate140273[9]
Table 2: Microwave-Assisted and Other Green Methods
Aldehyde (Substitution)CatalystSolventPower (W)Time (min)Yield (%)Reference
BenzaldehydeTBAB / K₂CO₃Water9002-392[10]
4-MethoxybenzaldehydeTBAB / K₂CO₃Water9002-395[10]
4-ChlorobenzaldehydeTBAB / K₂CO₃Water9002-394[10]
4-NitrobenzaldehydeTBAB / K₂CO₃Water9002-396[10]
BenzaldehydeSodium HydroxideSolvent-free6003-595[11]
4-ChlorobenzaldehydeBoric AcidAqueous Ethanol---[12]

Experimental Protocols

Protocol 1: Classic Knoevenagel-Doebner Condensation (Pyridine/Piperidine Catalysis)

This protocol is a widely used method for the synthesis of cinnamic acid.

Materials:

  • Benzaldehyde (newly distilled)

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Büchner funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 0.10 moles of freshly distilled benzaldehyde, 0.11 moles of malonic acid, 25 mL of 95% ethanol, and 2.5 mL of pyridine.[4]

  • Add a few drops of piperidine as a catalyst.

  • Heat the mixture to a mild reflux for 6 to 8 hours.[4]

  • After the reaction period, cool the mixture to room temperature, which should result in the formation of a large crystal mass.

  • Break up the crystal mass with a spatula and cool the reaction mixture in an ice bath to maximize precipitation.[4]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two 3 mL portions of cold 95% ethanol.[4]

  • The crude cinnamic acid can be recrystallized from ethanol and air-dried.

  • The expected yield of the white solid product is between 75-85%.[4]

Protocol 2: Green Synthesis using Ammonium Bicarbonate (Solvent-Free)

This environmentally friendly protocol avoids the use of toxic pyridine and piperidine.

Materials:

  • Substituted benzaldehyde (e.g., syringaldehyde)

  • Malonic acid

  • Ammonium bicarbonate

  • Ethyl acetate (for initial mixing)

  • Test tube or reaction vessel suitable for heating

  • Oil bath

Procedure:

  • In a suitable reaction vessel, combine the substituted benzaldehyde (e.g., 5 mmol of syringaldehyde), malonic acid (1.2 equivalents), and ammonium bicarbonate (0.4 equivalents).[8][9]

  • Add a minimal amount of ethyl acetate to form a slurry.

  • Heat the mixture in an oil bath at 90-140°C. The ethyl acetate will boil off.[9]

  • Continue heating for approximately 2 hours. Vigorous gas evolution (CO₂) will be observed initially.[9]

  • After cooling, dissolve the solid mass in a saturated sodium bicarbonate solution.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde.

  • Acidify the aqueous solution with 6M HCl to a pH of 2 to precipitate the cinnamic acid derivative.[9]

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., water:ethanol mixture).[9]

Protocol 3: Microwave-Assisted Synthesis in Water

This rapid and efficient method utilizes microwave irradiation and water as a green solvent.

Materials:

  • Aromatic aldehyde

  • Malonic acid

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃)

  • Distilled water

  • Microwave reactor

  • Beaker

Procedure:

  • In a beaker, mix the aromatic aldehyde (5 mmol), malonic acid (5 mmol), TBAB (2.5 mmol), and K₂CO₃ (2.5 mmol).[10]

  • Add 10 mL of distilled water and stir the mixture with a glass rod for about 5 seconds.[10]

  • Irradiate the mixture in a microwave oven at 900 W for the appropriate time (typically 2-3 minutes, monitored by TLC).[10]

  • After irradiation, cool the reaction mixture and acidify with dilute HCl.

  • The product will precipitate and can be isolated by filtration.

  • Wash the product with water and, if necessary, purify by crystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow start Start reactants Combine Aldehyde, Malonic Acid, & Catalyst in Solvent start->reactants reaction Heat / Irradiate (Conventional or Microwave) reactants->reaction workup Cool & Acidify reaction->workup isolation Filter & Wash Solid workup->isolation purification Recrystallize Product isolation->purification end End purification->end

Caption: General Experimental Workflow.
NF-κB Signaling Pathway Inhibition by Cinnamic Acid Derivatives

Cinnamic acid derivatives have been shown to exhibit anti-inflammatory effects, in part by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β, LPS IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

References

Methyl 4-methoxycinnamate: A Versatile Chemical Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-methoxycinnamate, a derivative of cinnamic acid, is a widely utilized chemical intermediate in the synthesis of a diverse array of organic compounds. While it is well-known for its application as a UV filter in the cosmetics industry, its utility extends significantly into the realms of pharmaceutical and materials science. Its conjugated system, comprising a phenyl ring, a carbon-carbon double bond, and a carbonyl group, provides multiple reactive sites for further chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, each with its own advantages in terms of yield, reaction conditions, and scalability. The choice of method often depends on the availability of starting materials and the desired purity of the final product.

Comparative Data of Synthesis Methods
Synthesis Method Starting Materials Catalyst/Reagent Typical Yield Key Advantages
Fischer Esterification 4-methoxycinnamic acid, MethanolConcentrated H₂SO₄~90%Simple, high-yielding, uses common reagents.[1]
Horner-Wadsworth-Emmons Reaction p-Anisaldehyde, Trimethyl phosphonoacetateSodium methoxide72-88%Good stereoselectivity for the (E)-isomer.[2]
Heck Reaction (Continuous Flow) 4-Iodoanisole, Methyl acrylate2% Pd/SiO₂High conversionAmenable to continuous manufacturing, phosphine-free.[3]
Oxidative Esterification 4-methoxycinnamaldehyde, MethanolNHC catalyst88%Mild reaction conditions.[4]
Claisen Condensation Anisaldehyde, Methyl acetateSodium, Methanol~77%One-pot synthesis from readily available aldehydes and esters.[5]
Experimental Protocols for Synthesis

Protocol 1: Fischer Esterification of 4-Methoxycinnamic Acid

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of 4-methoxycinnamic acid.

Materials:

  • 4-methoxycinnamic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 300 g of 4-methoxycinnamic acid in 1.7 liters of methanol.[6]

  • Carefully add 25 ml of concentrated sulfuric acid to the suspension.[6]

  • Heat the mixture to reflux for 96 hours.[6]

  • After cooling, concentrate the solution under reduced pressure.

  • Filter the resulting white solid to obtain this compound. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Horner-Wadsworth-Emmons Reaction

This method provides good stereocontrol, yielding predominantly the (E)-isomer of this compound.

Materials:

  • p-Anisaldehyde

  • Trimethyl phosphonoacetate

  • Sodium methoxide in methanol (25 wt%)

  • Anhydrous methanol

  • Deionized water

Procedure:

  • In a 5 mL round-bottom flask equipped with a stir bar, add 1.0 mL of anhydrous methanol, 0.40 mL of 25 wt% sodium methoxide in methanol, and 0.43 mL of trimethyl phosphonoacetate.[7]

  • Cap the flask with a rubber septum and stir to create a homogenous solution.

  • In a separate test tube, dissolve 0.20 mL of p-anisaldehyde in 0.50 mL of anhydrous methanol.[7]

  • Using a syringe, add the p-anisaldehyde solution dropwise to the reaction mixture over ten minutes.[7]

  • Allow the reaction to stir at room temperature for one hour. A precipitate may form.[7]

  • Quench the reaction by adding 2.0 mL of deionized water. A solid will precipitate.[7]

  • Collect the solid product by vacuum filtration using a Hirsch funnel and wash with deionized water.[7]

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield pure Methyl (E)-4-methoxycinnamate.[7]

Application of this compound as a Chemical Intermediate

The reactivity of the double bond and the ester functionality in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds and other molecules with potential biological activity.

Synthesis of Bioactive Molecules

1. Synthesis of Chalcones and their Derivatives

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including anticancer properties.[1][4][8][9][10] this compound can be a precursor to 4-methoxychalcones through a multi-step process.

Workflow for Chalcone Synthesis:

chalcone_synthesis methyl_cinnamate This compound cinnamic_acid 4-Methoxycinnamic Acid methyl_cinnamate->cinnamic_acid Hydrolysis benzaldehyde 4-Methoxybenzaldehyde cinnamic_acid->benzaldehyde Oxidative Cleavage chalcone 4-Methoxychalcone Derivatives benzaldehyde->chalcone Claisen-Schmidt Condensation acetophenone Acetophenone acetophenone->chalcone pyrazoline_synthesis chalcone 4-Methoxychalcone pyrazoline Pyrazoline Derivative chalcone->pyrazoline hydrazine Hydrazine Hydrate hydrazine->pyrazoline Cyclization benzofuran_synthesis coumarin 3-Halocoumarin benzofuran Benzofuran-2-carboxylic acid coumarin->benzofuran Perkin Rearrangement (Base-catalyzed)

References

Synthesis of 2-Ethylhexyl-4-methoxycinnamate from Methyl 4-methoxycinnamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-ethylhexyl-4-methoxycinnamate, a widely used UVB filter in the pharmaceutical and cosmetic industries, through the transesterification of methyl 4-methoxycinnamate. The primary method detailed herein utilizes p-toluenesulfonic acid as a catalyst, a common and efficient approach for this transformation. Alternative catalysts and comparative data are also presented. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducibility and aid in understanding.

Introduction

2-Ethylhexyl-4-methoxycinnamate, also known as octinoxate, is a key active ingredient in many commercial sunscreens due to its efficacy in absorbing UVB radiation, thereby preventing sun-induced skin damage.[1] The synthesis of this compound is of significant interest to researchers and professionals in drug development and cosmetic science. One of the most straightforward and industrially viable methods for its preparation is the transesterification of a simple alkyl ester of 4-methoxycinnamic acid, such as this compound, with 2-ethylhexanol. This process involves the exchange of the methyl group of the ester with the 2-ethylhexyl group from the alcohol, typically in the presence of an acid catalyst.

Synthesis Pathway: Transesterification

The core reaction is the acid-catalyzed transesterification of this compound with 2-ethylhexanol. The equilibrium of this reaction is driven towards the product side by using an excess of 2-ethylhexanol and/or by removing the methanol byproduct.

Reaction Scheme

This compound This compound 2-Ethylhexyl-4-methoxycinnamate 2-Ethylhexyl-4-methoxycinnamate This compound->2-Ethylhexyl-4-methoxycinnamate p-Toluenesulfonic Acid, Heat 2-Ethylhexanol 2-Ethylhexanol Methanol Methanol

Caption: Chemical reaction for the synthesis of 2-ethylhexyl-4-methoxycinnamate.

Comparative Data of Synthesis Methods

While this document focuses on the transesterification of this compound, other methods for synthesizing 2-ethylhexyl-4-methoxycinnamate exist. The following table summarizes the yields and conditions for various approaches to provide a comparative overview.

Synthesis MethodStarting MaterialsCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Transesterification Ethyl 4-methoxycinnamate, 2-Ethylhexanol p-Toluenesulfonic acid 150 6 93
TransesterificationEthyl 4-methoxycinnamate, 2-EthylhexanolIndion-130 (Ion Exchange Resin)100691
Direct Esterification4-Methoxycinnamic acid, Isopropanolp-Toluenesulfonic acidReflux641.9

Experimental Protocols

Protocol 1: Synthesis via p-Toluenesulfonic Acid Catalyzed Transesterification

This protocol is adapted from a procedure for the transesterification of ethyl 4-methoxycinnamate and is applicable to this compound with minor adjustments.

Materials:

  • This compound

  • 2-Ethylhexanol (excess)

  • p-Toluenesulfonic acid (catalyst)

  • Benzene (for workup)

  • 10% Sodium carbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask, add this compound, an excess of 2-ethylhexanol, and a catalytic amount of p-toluenesulfonic acid. For a starting point, a molar ratio of 1:3 to 1:5 of this compound to 2-ethylhexanol can be used, with the catalyst at approximately 1-2% of the total reactant weight.

  • Heat the reaction mixture to 150°C with constant stirring.

  • Maintain the reaction at this temperature for approximately 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess 2-ethylhexanol by vacuum distillation.

  • Dissolve the residue in benzene.

  • Transfer the benzene solution to a separatory funnel and wash with a 10% sodium carbonate solution to neutralize the acidic catalyst, followed by washing with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene by distillation under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield pure 2-ethylhexyl-4-methoxycinnamate.

Experimental Workflow

G Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis reactants Combine Reactants: - this compound - 2-Ethylhexanol - p-Toluenesulfonic acid heat Heat to 150°C with stirring for 6h reactants->heat cool Cool to Room Temperature heat->cool distill_alcohol Vacuum Distill Excess 2-Ethylhexanol cool->distill_alcohol dissolve Dissolve in Benzene distill_alcohol->dissolve wash Wash with Na2CO3 (aq) and Water dissolve->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Benzene dry->evaporate vac_distill Vacuum Distillation evaporate->vac_distill characterize Characterization: - NMR - IR - GC-MS vac_distill->characterize

Caption: Step-by-step workflow for the synthesis and purification.

Product Characterization

The identity and purity of the synthesized 2-ethylhexyl-4-methoxycinnamate should be confirmed by spectroscopic methods.

Spectroscopic Data
TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz) δ 7.66 (d, J=16.0 Hz, 1H), 7.49 (d, J=8.8 Hz, 2H), 6.90 (d, J=8.8 Hz, 2H), 6.32 (d, J=16.0 Hz, 1H), 4.10 (d, J=5.6 Hz, 2H), 3.84 (s, 3H), 1.65 (m, 1H), 1.45-1.25 (m, 8H), 0.91 (m, 6H)
¹³C NMR (CDCl₃, 101 MHz) δ 167.4, 161.5, 144.6, 129.9, 127.3, 115.7, 114.5, 67.2, 55.5, 39.2, 30.6, 29.1, 24.0, 23.1, 14.2, 11.2
IR (neat) 1712 cm⁻¹ (C=O, ester), 1605, 1512 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O, ether), 1168 cm⁻¹ (C-O, ester)[2]
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z 290

Note: NMR data can have slight variations depending on the solvent and instrument.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • p-Toluenesulfonic acid is corrosive and should be handled with care.

  • Benzene is a known carcinogen; use appropriate containment and handling procedures. If possible, substitute with a less hazardous solvent like toluene.

  • The reaction is conducted at a high temperature; use caution to avoid burns.

Conclusion

The transesterification of this compound with 2-ethylhexanol using p-toluenesulfonic acid as a catalyst is an efficient and high-yielding method for the synthesis of 2-ethylhexyl-4-methoxycinnamate. The provided protocols and data serve as a comprehensive guide for researchers and professionals to successfully synthesize and characterize this important UVB-filtering agent. The straightforward procedure and readily available starting materials make this an attractive method for both laboratory-scale synthesis and potential industrial applications.

References

Application Notes & Protocols: Formulation of Methyl 4-methoxycinnamate in Topical Creams

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-methoxycinnamate (M4MC) is an organic compound widely recognized for its efficacy as a UV-B filter, making it a valuable active pharmaceutical ingredient (API) in sunscreens and other dermatological formulations.[1][2] Its primary mechanism of action involves the absorption of harmful UV-B radiation (280-320 nm) and the dissipation of this energy as heat, thereby protecting the skin from sun damage.[1][2] Beyond its photoprotective properties, preliminary research suggests M4MC may also possess antioxidant and anti-inflammatory effects, presenting further opportunities for its use in therapeutic topical products.[3]

This document provides detailed application notes and protocols for the formulation of this compound in a standard oil-in-water (O/W) topical cream. It covers key physicochemical properties, excipient selection, a step-by-step manufacturing protocol, and essential analytical methods for characterization and quality control.

Physicochemical Properties of this compound

A thorough understanding of the API's properties is fundamental to successful formulation development. Key data for M4MC is summarized below.

PropertyValueReferences
Chemical Name methyl (E)-3-(4-methoxyphenyl)prop-2-enoate[3]
CAS Number 3901-07-3[1]
Molecular Formula C₁₁H₁₂O₃[1][3]
Molecular Weight 192.21 g/mol [1][3]
Appearance Solid[4]
Melting Point 88-90 °C[3]
UV Absorption (λmax) 309-311 nm (in the UV-B range)[3]
Solubility Soluble in methanol and ethanol; Sparingly soluble in water.[3][4][5]
LogP (o/w) 1.88 - 2.68 (indicates moderate lipophilicity)[3]

Formulation Development: Oil-in-Water (O/W) Cream

An O/W emulsion is a common and cosmetically elegant vehicle for sunscreen agents. M4MC, being oil-soluble, is incorporated into the oil phase of the formulation.

2.1. Excipient Selection The choice of excipients is critical for creating a stable, effective, and aesthetically pleasing cream.[6][7]

PhaseExcipient CategoryExamplesFunction
Oil Phase Active Ingredient This compound UV-B Filter
Emollients / OilsMineral Oil, Cetyl Alcohol, Stearic AcidProvide structure, improve sensory feel, and act as a solvent for the API.[8]
Emulsifiers (Low HLB)Sorbitan Stearate, Glyceryl StearateStabilize the oil-in-water emulsion by reducing interfacial tension.[6][8]
AntioxidantsBHT, Vitamin E (Tocopherol)Prevent oxidation of the oil-soluble components, including the API.
Water Phase Vehicle Purified WaterSolvent for water-soluble components.
HumectantsGlycerin, Propylene GlycolAttract and retain moisture, hydrating the skin.[6][8]
Thickeners / StabilizersCarbomer, Xanthan GumIncrease viscosity of the continuous phase, enhancing emulsion stability.[7][8]
Emulsifiers (High HLB)Polysorbate 80, Ceteareth-20Work in conjunction with low-HLB emulsifiers to stabilize the emulsion.[8]
PreservativesPhenoxyethanol, ParabensPrevent microbial growth in the water-based formulation.[6][7]
pH AdjustersTriethanolamine, Sodium HydroxideAdjust the final pH to be compatible with skin (typically pH 5.5).[6]

2.2. Example Formulation The following table provides a representative formulation for a 100g batch of an O/W cream containing M4MC. Concentrations should be optimized based on desired characteristics.

PhaseIngredient% (w/w)
Oil Phase This compound5.0 - 7.5
Stearic Acid8.0
Cetyl Alcohol2.0
Glyceryl Stearate3.0
Mineral Oil5.0
Water Phase Purified Waterq.s. to 100
Glycerin5.0
Carbomer 9400.5
Polysorbate 801.5
Phenoxyethanol0.5
Triethanolamineq.s. to pH 5.5

Experimental Protocols

3.1. Protocol for Preparation of O/W Cream This protocol outlines the standard procedure for manufacturing an O/W cream via the hot emulsification method.[9][10]

Equipment:

  • Two heat-resistant glass beakers

  • Digital scale (accurate to 0.01g)

  • Water bath or heating mantles

  • High-shear homogenizer/mixer

  • Overhead stirrer

  • pH meter

Procedure:

  • Phase Preparation:

    • Oil Phase: Accurately weigh and combine all oil phase ingredients (this compound, stearic acid, cetyl alcohol, glyceryl stearate, mineral oil) in a beaker.

    • Water Phase: In a separate beaker, accurately weigh and combine the water phase ingredients (purified water, glycerin, carbomer, polysorbate 80, phenoxyethanol).

  • Heating: Heat both phases separately in a water bath to 70-75°C.[9][10] Stir each phase gently until all solid components are fully melted and dissolved.

  • Emulsification: Slowly add the hot oil phase to the hot water phase while mixing with a high-shear homogenizer.[9] Continue homogenization for 5-10 minutes to form a uniform, milky-white emulsion.

  • Cooling: Transfer the emulsion to a vessel with an overhead stirrer and begin cooling to room temperature under gentle, continuous agitation. This slow cooling prevents phase separation.[9]

  • Final Adjustments: Once the cream has cooled to below 40°C, add the pH adjuster (e.g., Triethanolamine) dropwise to achieve the target pH (e.g., 5.5).

  • Homogenization (Optional): For finer droplet size and improved long-term stability, the cooled cream can be passed through a homogenizer.[9]

  • Packaging: Transfer the final product into appropriate airtight containers.

G cluster_prep Phase Preparation cluster_heat Heating cluster_process Processing weigh_oil Weigh Oil Phase Ingredients heat_oil Heat Oil Phase to 70-75°C weigh_oil->heat_oil weigh_water Weigh Water Phase Ingredients heat_water Heat Water Phase to 70-75°C weigh_water->heat_water emulsify Combine Phases with High-Shear Mixing heat_oil->emulsify heat_water->emulsify cool Cool with Gentle Stirring emulsify->cool adjust_ph Adjust pH cool->adjust_ph final_product Final Cream adjust_ph->final_product G cluster_setup IVRT Setup cluster_exp Experiment cluster_analysis Analysis setup_cell Assemble Franz Cell with Membrane fill_receptor Fill Receptor with Pre-warmed Fluid setup_cell->fill_receptor equilibrate Equilibrate at 32°C fill_receptor->equilibrate dose_cream Apply Cream to Donor Chamber equilibrate->dose_cream sample Sample at Time Points (0.5, 1, 2, 4, 6h) dose_cream->sample analyze_samples Quantify M4MC via HPLC/UV-Vis sample->analyze_samples plot_data Plot Cumulative Release vs. Sqrt(Time) analyze_samples->plot_data calc_rate Calculate Release Rate (Slope) plot_data->calc_rate G uv_rad UV-B Radiation (280-320 nm) skin Skin Surface uv_rad->skin m4mc Methyl 4-methoxycinnamate uv_rad->m4mc Interacts with skin->m4mc Cream Applied ros Reactive Oxygen Species (ROS) Generation skin->ros Induces absorb UV Absorption & Energy Dissipation (Heat) m4mc->absorb Leads to antioxidant Potential Antioxidant & Anti-inflammatory Effects m4mc->antioxidant protect Photoprotection: Reduced DNA Damage absorb->protect oxidative_stress Oxidative Stress & Inflammation ros->oxidative_stress oxidative_stress->m4mc May be counteracted by mitigation Mitigation of Cellular Damage antioxidant->mitigation

References

Application Note: Quantitative Analysis of Methyl 4-methoxycinnamate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Methyl 4-methoxycinnamate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is an organic compound that belongs to the class of cinnamic acid esters. It is found in various natural sources and is of interest in pharmaceutical and cosmetic research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development. This application note details a robust HPLC method for its determination.

Principle

This method employs reverse-phase HPLC to separate this compound from other components in a sample matrix. A C18 column serves as the stationary phase, while a mobile phase consisting of a methanol and water mixture allows for the effective elution of the analyte.[1] Quantification is achieved by monitoring the UV absorbance at the wavelength of maximum absorption for cinnamate derivatives.

Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Column:

    • Phenomenex Luna C18 (4.6 x 250 mm, 5-μm) or equivalent.[1]

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Acetonitrile (HPLC grade)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.[2][3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent, such as methanol, using sonication to ensure complete dissolution.[3]

  • Dilute the solution as necessary with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.[4]

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[5][6]

HPLC Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm[1]
Mobile Phase Methanol: Water (70:30 v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 35°C[1]
UV Detection Wavelength 320 nm[1]
Run Time Approximately 15 minutes

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[1] The validation parameters are summarized below.

ParameterResult
Linearity Range 2.5 - 60.00 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 10.42 ng/mL[1]
Limit of Quantification (LOQ) 31.26 ng/mL[1]
Precision (%RSD) Repeatability: 1.03% - 3.46%[1]
Intermediate Precision: 3.14% - 6.07%[1]
Accuracy (% Recovery) 99.08% - 102.75%[1]

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration_Calc Concentration Calculation Peak_Integration->Concentration_Calc

Caption: Experimental Workflow for HPLC Analysis.

Conclusion

The described HPLC method is simple, accurate, precise, and sensitive for the quantification of this compound in various samples. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications.

References

Application Notes and Protocols for the Synthesis of Methyl 4-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-methoxycinnamate is an organic compound that finds application in various fields, including the cosmetic industry as a UV filter in sunscreens.[] This document provides detailed experimental protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The protocols outlined below are based on established chemical transformations, including the Horner-Wadsworth-Emmons reaction and Fischer esterification.

Data Presentation

The following table summarizes the quantitative data for two common methods of synthesizing this compound. This allows for a direct comparison of the reagents, conditions, and reported yields.

ParameterHorner-Wadsworth-Emmons ReactionFischer Esterification
Starting Materials p-Anisaldehyde, Trimethyl phosphonoacetate4-Methoxycinnamic acid, Methanol
Base/Catalyst Sodium methoxideConcentrated Sulfuric acid
Solvent Anhydrous MethanolMethanol
Reactant Quantities p-Anisaldehyde (0.7 mL), Trimethyl phosphonoacetate (1.5 mL), 25 wt% Sodium methoxide in methanol (2.3 mL)[2]4-Methoxycinnamic acid (300 g), Methanol (1.7 L), Conc. H₂SO₄ (25 mL)[3]
Reaction Temperature Room temperature[2]Reflux[3]
Reaction Time 60 minutes[2]96 hours[3]
Purification Method Recrystallization from 95% ethanol[2]Filtration and cooling[3]
Reported Yield Not explicitly stated in the provided protocol[2]Not explicitly stated in the provided protocol[3]

Experimental Protocols

Method 1: Horner-Wadsworth-Emmons Synthesis of Methyl E-4-methoxycinnamate

This protocol utilizes a modified Wittig reaction to synthesize the target compound from p-anisaldehyde.[4] The reaction is moisture-sensitive, and thus, anhydrous conditions are recommended.[2]

Materials:

  • p-Anisaldehyde

  • Trimethyl phosphonoacetate

  • Sodium methoxide solution (25 wt% in methanol)

  • Anhydrous methanol

  • 50-mL round-bottomed flask

  • Glass stopper

  • Pasteur pipette

  • Stir bar (optional)

  • Buchner/Hirsch funnel for vacuum filtration

  • 95% Ethanol (for recrystallization)

Procedure:

  • To a dry 50-mL round-bottomed flask, add 2.3 mL of sodium methoxide solution in methanol.[2]

  • Add 2.5 mL of anhydrous methanol and 1.5 mL of trimethyl phosphonoacetate to the flask and quickly close it with a glass stopper.[2]

  • In a separate vial, dissolve 0.7 mL of p-anisaldehyde in 1.7 mL of anhydrous methanol.[2]

  • Using a clean, dry Pasteur pipette, add the p-anisaldehyde solution dropwise to the reaction mixture over a period of 10 minutes.[2]

  • Allow the reaction mixture to stand at room temperature for 60 minutes, with occasional shaking.[2]

  • After the reaction is complete, add 7.0 mL of water and stir the mixture thoroughly.[2]

  • Collect the precipitated product by vacuum filtration using a Buchner or Hirsch funnel.[2]

  • Rinse the flask with 1-2 mL of water and add this rinse to the filter funnel.[2]

Purification:

  • Recrystallize the crude product from hot 95% ethanol.[2]

  • Dissolve the product in a minimum amount of hot ethanol. If the product is oily, you may need to add water dropwise until cloudiness persists, then add ethanol dropwise until the solution becomes clear again.[2]

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to complete crystallization.[2]

  • Collect the purified crystals by vacuum filtration and dry them.[2]

Method 2: Fischer Esterification of 4-Methoxycinnamic Acid

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of 4-methoxycinnamic acid with methanol.[3][5][6]

Materials:

  • 4-Methoxycinnamic acid

  • Methanol

  • Concentrated sulfuric acid

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • In a suitable round-bottomed flask, prepare a suspension of 300 g of 4-methoxycinnamic acid in 1.7 liters of methanol.[3]

  • Carefully add 25 mL of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain the reflux for 96 hours.[3]

  • After the reflux period, concentrate the solution by removing some of the methanol.

  • Cool the concentrated solution to induce crystallization of the product.

  • Collect the white solid product, this compound, by filtration.[3]

Visualizations

Experimental Workflow: Horner-Wadsworth-Emmons Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_anisaldehyde p-Anisaldehyde in Anhydrous Methanol reaction_mixture Combine Reagents (Dropwise Addition) p_anisaldehyde->reaction_mixture wittig_reagent Sodium Methoxide & Trimethyl Phosphonoacetate in Anhydrous Methanol wittig_reagent->reaction_mixture stir Stir at RT (60 min) reaction_mixture->stir quench Add Water stir->quench filtration1 Vacuum Filtration quench->filtration1 recrystallization Recrystallize from 95% Ethanol filtration1->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 product This compound filtration2->product

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Signaling Pathway: Fischer Esterification Mechanism

G cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_product Product Formation start 4-Methoxycinnamic Acid + H+ activated Protonated Carbonyl start->activated Protonation tetrahedral Tetrahedral Intermediate activated->tetrahedral Nucleophilic Attack methanol Methanol methanol->tetrahedral proton_transfer Proton Transfer tetrahedral->proton_transfer water_loss Loss of Water proton_transfer->water_loss Elimination deprotonation Deprotonation water_loss->deprotonation product This compound deprotonation->product Final Product

Caption: Mechanism of the Fischer esterification for this compound synthesis.

References

Application Notes and Protocols: Photostability Testing of Methyl 4-methoxycinnamate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxycinnamate is a widely used UVB filter in pharmaceutical and cosmetic formulations. Ensuring its stability upon exposure to light is critical for the efficacy and safety of the final product. Photodegradation can lead to a loss of UV protection and the formation of potentially harmful degradants. This document provides detailed application notes and protocols for the photostability testing of this compound formulations, in line with the International Council for Harmonisation (ICH) Q1B guidelines.[1]

The primary photodegradation pathway for this compound involves a reversible trans-cis photoisomerization upon exposure to UV radiation.[2] While generally considered more photostable than its ethylhexyl counterpart, the formulation matrix can significantly influence its stability.[2]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from photostability studies of a representative this compound cream formulation.

Table 1: Photostability of this compound in a Cream Formulation under ICH Q1B Conditions

ParameterInitialExposed Sample (Light)Exposed Sample (Dark Control)
Assay of this compound (%)100.092.599.8
cis-isomer Formation (%)0.07.2< 0.1
Total Degradants (%)< 0.10.3< 0.1
AppearanceWhite, smooth creamNo changeNo change
pH6.56.46.5

Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterSpecification
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40 v/v)
Flow Rate1.0 mL/min
Detection Wavelength310 nm
Injection Volume10 µL
Column Temperature30°C

Experimental Protocols

Protocol for Photostability Testing of a Cream Formulation

This protocol is based on the ICH Q1B guideline for photostability testing of new drug products.[1]

3.1.1. Materials and Equipment

  • Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white and near-UV lamps).[1]

  • Calibrated radiometer and lux meter.

  • Quartz cells or other suitable transparent containers.

  • Aluminum foil.

  • HPLC system with UV detector.

  • Analytical balance.

  • pH meter.

  • Homogenizer.

3.1.2. Sample Preparation

  • Prepare a sufficient quantity of the this compound cream formulation.

  • Accurately weigh and spread a thin, uniform layer of the cream (e.g., 1-2 mm thickness) into suitable inert, transparent containers (e.g., quartz dishes).[3]

  • Prepare a "dark control" sample by wrapping an identical sample container completely in aluminum foil to protect it from light.[3]

3.1.3. Light Exposure

  • Place the samples and the dark control in the photostability chamber.

  • Position the samples to ensure direct and uniform exposure to the light source.[1][4]

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1]

  • Monitor the temperature of the chamber and maintain it at an appropriate level (e.g., 25°C) to minimize thermal degradation.

3.1.4. Post-Exposure Sample Analysis

  • After the exposure is complete, retrieve the light-exposed and dark control samples.

  • For each sample, accurately weigh a representative amount of the cream.

  • Disperse the weighed cream in a suitable solvent (e.g., methanol or ethanol) and homogenize to ensure complete dissolution of the this compound.

  • Filter the resulting solution through a 0.45 µm filter to remove any undissolved excipients.

  • Analyze the filtered solution by a validated stability-indicating HPLC method to determine the concentration of this compound and its photodegradants.

  • Examine the physical properties of the cream, such as appearance, color, and pH.

HPLC Method for Analysis

This method is a general guideline and should be validated for specificity, linearity, accuracy, and precision.

3.2.1. Reagents and Standards

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

3.2.2. Chromatographic Conditions

  • Use the parameters outlined in Table 2.

3.2.3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standards by diluting the stock solution to concentrations spanning the expected range of the samples.

  • Sample Solution: Prepare the sample solutions as described in section 3.1.4.

3.2.4. Analysis

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound and any degradation products by comparing the peak areas to the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Results and Evaluation prep_formulation Prepare Cream Formulation prep_samples Prepare Exposed and Dark Control Samples prep_formulation->prep_samples exposure Expose samples to ≥ 1.2M lux-hr and ≥ 200 W-hr/m² UV prep_samples->exposure analysis_extraction Extract this compound from Cream exposure->analysis_extraction analysis_physical Physical Characterization (Appearance, pH) exposure->analysis_physical analysis_hplc HPLC Analysis analysis_extraction->analysis_hplc results_quantify Quantify Degradation and Isomerization analysis_hplc->results_quantify results_compare Compare Exposed vs. Dark Control analysis_physical->results_compare results_quantify->results_compare results_report Report Findings results_compare->results_report

Caption: Experimental workflow for photostability testing.

Photodegradation Pathway of this compound

G trans_MMC trans-Methyl 4-methoxycinnamate (Stable Isomer) excited_state Excited State trans_MMC->excited_state UV Radiation (hν) cis_MMC cis-Methyl 4-methoxycinnamate (Less Stable Isomer) excited_state->cis_MMC Isomerization degradation_products Further Degradation Products (e.g., 4-methoxybenzaldehyde) excited_state->degradation_products Irreversible Degradation cis_MMC->trans_MMC Thermal Relaxation / hν

Caption: Photodegradation pathway of this compound.

References

Application Notes and Protocols for Methyl 4-methoxycinnamate in Photoprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxycinnamate (MMC) is a naturally occurring cinnamate ester found in various plants.[1] It is widely recognized for its application as a primary UV-B filter in sunscreens and other cosmetic products.[1][2] Its mechanism of action involves the absorption of harmful UV-B radiation and the dissipation of this energy as heat, thereby preventing it from penetrating the skin and causing cellular damage.[1] Beyond its primary role as a UV absorber, research suggests that this compound may possess secondary photoprotective qualities, including antioxidant and anti-inflammatory properties, making it a compound of significant interest for comprehensive skin protection research and formulation development.[1][2]

These application notes provide an overview of the key photoprotective attributes of this compound, supported by quantitative data and detailed experimental protocols for its evaluation.

Physicochemical and Photoprotective Properties

The efficacy of this compound as a photoprotective agent is rooted in its specific chemical structure and physical properties. Its conjugated system of double bonds is crucial for absorbing UV radiation, particularly in the UV-B range.[3]

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.21 g/mol [3]
UV Absorption Max (λmax) 309-311 nm[1 from first search]
Effective Absorption Range 290-320 nm (UV-B)[2]
Appearance White solid[24 from first search]

Application Note 1: UV Absorption and Photostability

This compound's primary function is to absorb UV-B radiation. The key chromophores—the carbon-carbon (C=C) and carbon-oxygen (C=O) double bonds, along with the phenyl ring—form a conjugated system that efficiently absorbs photons in the 290-320 nm range.[2][3] Upon absorption, the molecule undergoes electronic excitation. This energy is then dissipated, partly through a reversible trans-cis photoisomerization, which helps to safely convert damaging UV energy into harmless heat. [1 from first search] Studies indicate that this compound exhibits greater photostability compared to some other widely used cinnamate-based UV filters, such as 2-Ethylhexyl 4-methoxycinnamate (EHMC).[3]

G cluster_workflow Workflow: UV Absorption Analysis A Prepare MMC Solution in suitable solvent (e.g., Ethanol) B Perform UV-Vis Scan (200-400 nm) A->B C Record Absorbance Spectrum B->C D Determine Wavelength of Maximum Absorption (λmax) C->D

Caption: Workflow for determining the UV absorption maximum (λmax) of MMC.

Application Note 2: Antioxidant Potential in Photoprotection

UV radiation exposure leads to the generation of reactive oxygen species (ROS) in the skin, which causes oxidative stress and contributes to photoaging and skin damage. Antioxidants can neutralize these harmful free radicals. While quantitative data for pure this compound is limited, studies on essential oils containing it suggest antioxidant activity.[4] This activity is likely due to its ability to scavenge free radicals, potentially through modulation of cellular antioxidant pathways like the Nrf2 pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, enhancing the skin's defense against oxidative stress.

AssayTest SubstanceResult (IC₅₀)Reference
DPPH Radical Scavenging Oenanthe javanica Essential Oil (containing 15.96% MMC)362.74 ± 0.02 µg/mL[4]

Note: The IC₅₀ value presented is for the entire essential oil, not for pure this compound.

G cluster_pathway Hypothesized Role of MMC in Nrf2 Antioxidant Pathway cluster_nuc Hypothesized Role of MMC in Nrf2 Antioxidant Pathway UVR UV Radiation ROS Reactive Oxygen Species (ROS) UVR->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 induces dissociation MMC This compound MMC->ROS scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Genes activation

Caption: MMC may reduce ROS, preventing Keap1-Nrf2 dissociation and promoting antioxidant gene expression.

Application Note 3: Anti-inflammatory Effects

Chronic UV exposure triggers inflammatory cascades in the skin, mediated by signaling pathways such as Nuclear Factor-kappa B (NF-κB). This inflammation contributes to the breakdown of collagen and accelerates skin aging. Cinnamate derivatives have been investigated for their anti-inflammatory properties.[5][6] this compound may help mitigate UV-induced inflammation by inhibiting key steps in the NF-κB signaling pathway. By preventing the activation of NF-κB, it could reduce the expression of pro-inflammatory cytokines, thereby offering another layer of photoprotection.

G cluster_pathway Hypothesized Role of MMC in NF-κB Inflammatory Pathway UVR UV Radiation IKK IKK Complex UVR->IKK activates NFkB_IkB NF-κB-IκBα Complex (Inactive) IKK->NFkB_IkB phosphorylates IκBα IkB IκBα NFkB_IkB->IkB IκBα degraded NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes activation MMC This compound MMC->IKK inhibits

Caption: MMC may inhibit IKK, preventing NF-κB activation and subsequent inflammation.

Experimental Protocols

Protocol 1: In Vitro Determination of Sun Protection Factor (SPF)

This protocol describes the determination of the static SPF value of a formulation containing this compound using UV spectrophotometry.

1. Materials and Equipment:

  • This compound

  • Ethanol (spectrophotometric grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer capable of scanning from 290 to 320 nm

  • Micropipettes and laboratory glassware

  • Analytical balance

2. Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in ethanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute the stock solution to achieve a final concentration relevant to typical cosmetic formulations (e.g., 10 µg/mL).

  • Spectrophotometer Setup: Calibrate the spectrophotometer using ethanol as the blank. Set the measurement parameters to scan from 290 nm to 320 nm at 5 nm intervals.

  • Measurement:

    • Fill a quartz cuvette with the blank (ethanol) and record the baseline.

    • Fill a separate quartz cuvette with the sample solution.

    • Record the absorbance (A) of the sample solution at each 5 nm interval between 290 nm and 320 nm.

    • Perform three independent measurements for the sample.

  • SPF Calculation: Use the Mansur equation to calculate the SPF value: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) (from 290 to 320 nm)

    • Where:

      • CF = Correction Factor (10)

      • EE(λ) = Erythemal effect spectrum at wavelength λ

      • I(λ) = Solar intensity spectrum at wavelength λ

      • Abs(λ) = Absorbance of the sample at wavelength λ

    • The values for EE(λ) × I(λ) are constants (provided in the table below).

Wavelength (λ)EE × I (Normalized)
2900.0150
2950.0817
3000.2874
3050.3278
3100.1864
3150.0839
3200.0180
  • Data Analysis: Multiply the absorbance value at each wavelength by the corresponding EE × I value. Sum the results and multiply by the correction factor (10) to obtain the final SPF value.

Protocol 2: Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the capacity of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

1. Materials and Equipment:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate reader or UV-Vis Spectrophotometer (517 nm)

  • Micropipettes

2. Procedure:

  • Solution Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

    • Sample Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Sample Dilutions: Create a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Positive Control: Prepare a similar dilution series of ascorbic acid.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of each sample dilution, positive control dilution, or methanol (for the blank control) to the appropriate wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100

      • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or control.

    • Plot the % Inhibition against the concentration for both the sample and ascorbic acid.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical) from the plot.

Protocol 3: Evaluation of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

1. Materials and Equipment:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO, then diluted in media)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (540 nm)

2. Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM in a CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.

  • Cell Viability (MTT Assay - recommended preliminary step): Before the main experiment, perform a cytotoxicity assay to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Treatment:

    • Remove the old media from the adhered cells.

    • Add 100 µL of fresh media containing various non-toxic concentrations of this compound to the wells. Incubate for 1 hour.

    • Induce inflammation by adding 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in fresh media.

    • Add 50 µL of Griess Reagent A to each well, mix, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B, mix, and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-only treated cells.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits NO production by 50%.

References

Application of Methyl 4-methoxycinnamate in Agricultural Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-methoxycinnamate, a naturally occurring cinnamic acid ester found in various plants, has garnered interest in agricultural research for its potential as a bioactive agent.[1][2][3] Primarily recognized for its use as a UV filter in the cosmetics industry, recent studies have highlighted its plausible roles in crop protection, including antifungal and insect repellent activities.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in an agricultural context.

Application Notes

Antifungal Activity

This compound and its structural analogs have demonstrated notable antifungal properties against a range of plant pathogenic fungi. The proposed mechanism of action for the related compound, 4-methoxycinnamic acid, involves the inhibition of fungal cell wall synthesis and the disruption of cell membrane permeability, leading to cell death.[2] This suggests that this compound may serve as a lead compound for the development of novel, environmentally benign fungicides.

Quantitative Data on Related Cinnamic Acid Esters:

A study by Zhou et al. (2017) provides valuable insights into the antifungal efficacy of various cinnamic acid esters. While data for this compound was not explicitly reported, the EC50 values for the closely related Ethyl 4-methoxycinnamate (A8) against four significant plant pathogenic fungi are presented below. This data serves as a strong indicator of the potential antifungal spectrum and potency of this compound.[2]

Fungal SpeciesCommon Disease CausedEC50 (µg/mL) of Ethyl 4-methoxycinnamate (A8)
Fusarium solaniRoot rot, damping-off19.8
Pyricularia griseaRice blast29.8
Valsa maliApple tree canker26.5
Fusarium oxysporum f. sp. cubensePanama disease of banana>50
Data sourced from Zhou et al. (2017).[2]
Insect Repellent Activity

Preliminary research suggests that cinnamate esters, including methyl cinnamate, possess insect repellent properties.[1] These compounds are volatile organic compounds that can interfere with the host-seeking behavior of various insect pests. The natural origin and biodegradability of this compound make it an attractive candidate for the development of sustainable insect management strategies. While quantitative data for agricultural pests is limited, its potential as a repellent warrants further investigation.

Allelopathic and Phytotoxic Effects

Cinnamic acid and its derivatives are known to exhibit allelopathic properties, which can influence the germination and growth of neighboring plants.[4][5] This can be a double-edged sword in an agricultural setting. On one hand, it could be harnessed for weed management; on the other, it could potentially be phytotoxic to the crop itself. Therefore, careful evaluation of the phytotoxicity of this compound on target crops is crucial before considering its widespread application.

Experimental Protocols

Protocol 1: In Vitro Antifungal Bioassay - Mycelial Growth Inhibition

This protocol is adapted from the methodology described by Zhou et al. (2017) for evaluating the antifungal activity of cinnamic acid esters.[2]

1. Materials:

  • This compound
  • Potato Dextrose Agar (PDA) medium
  • Selected plant pathogenic fungi (e.g., Fusarium solani, Pyricularia grisea)
  • Sterile Petri dishes (90 mm)
  • Sterile cork borer (5 mm)
  • Dimethyl sulfoxide (DMSO)
  • Incubator

2. Procedure:

  • Prepare a stock solution of this compound in DMSO.
  • Incorporate various concentrations of this compound into molten PDA medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). A control group should contain only DMSO at the same concentration used in the treatments.
  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.
  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.
  • Incubate the plates at 25 ± 1°C in the dark.
  • Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish.
  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.
  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis of the inhibition data.

Protocol 2: Insect Repellency Bioassay - Choice Test

This protocol provides a general framework for assessing the insect repellent properties of this compound against common agricultural pests.

1. Materials:

  • This compound
  • Ethanol or acetone (as a solvent)
  • Test insects (e.g., aphids, whiteflies, or other relevant pests)
  • Choice chamber (e.g., a Y-tube olfactometer or a Petri dish with a dividing line)
  • Filter paper discs
  • Host plant material (e.g., leaf discs)

2. Procedure:

  • Prepare a series of dilutions of this compound in the chosen solvent.
  • Apply a specific volume of each dilution to a filter paper disc and allow the solvent to evaporate completely. A control disc should be treated with the solvent only.
  • Place the treated and control filter paper discs (or treated and untreated host plant material) at opposite ends of the choice chamber.
  • Introduce a known number of test insects into the center of the chamber.
  • After a predetermined period (e.g., 1, 2, 4, and 24 hours), record the number of insects on each side of the chamber.
  • Calculate the percent repellency (PR) using the formula: PR (%) = [(NC - NT) / (NC + NT)] x 100 where NC is the number of insects on the control side, and NT is the number of insects on the treated side.
  • Determine the ED50 value (the effective dose to repel 50% of the insect population) from the dose-response data.

Protocol 3: Phytotoxicity Assessment - Seed Germination and Seedling Growth

This protocol is designed to evaluate the potential phytotoxic effects of this compound on crop plants.

1. Materials:

  • This compound
  • Seeds of a model crop plant (e.g., lettuce, tomato)
  • Sterile Petri dishes lined with filter paper
  • Distilled water
  • Growth chamber or incubator

2. Procedure:

  • Prepare a range of concentrations of this compound in distilled water. An emulsifying agent may be necessary for higher concentrations.
  • Place a set number of seeds (e.g., 20-25) evenly on the filter paper in each Petri dish.
  • Add a standard volume of the respective test solution or distilled water (control) to each dish to moisten the filter paper.
  • Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber with controlled temperature and light conditions.
  • After a set period (e.g., 7-10 days), record the number of germinated seeds.
  • Measure the radicle length and shoot length of the germinated seedlings.
  • Calculate the germination percentage and the inhibition of root and shoot elongation compared to the control.
  • Observe for any visual signs of phytotoxicity, such as chlorosis, necrosis, or morphological abnormalities.

Visualizations

Antifungal_Mechanism cluster_MMC This compound cluster_Fungus Fungal Cell MMC This compound CellWall Cell Wall Synthesis MMC->CellWall Inhibits CellMembrane Cell Membrane Permeability MMC->CellMembrane Increases CellDeath Cell Death CellWall->CellDeath CellMembrane->CellDeath

Caption: Proposed antifungal mechanism of this compound.

Experimental_Workflow cluster_Antifungal Antifungal Bioassay cluster_Insect Insect Repellency Bioassay cluster_Phyto Phytotoxicity Assessment A1 Prepare MMC dilutions in PDA A2 Inoculate with fungal plug A1->A2 A3 Incubate and measure colony diameter A2->A3 A4 Calculate inhibition and EC50 A3->A4 I1 Prepare MMC solutions I2 Treat filter paper/leaf disc I1->I2 I3 Introduce insects to choice chamber I2->I3 I4 Count insects and calculate repellency I3->I4 P1 Prepare MMC solutions P2 Treat seeds in Petri dishes P1->P2 P3 Incubate and measure germination/growth P2->P3 P4 Assess phytotoxic symptoms P3->P4

Caption: General experimental workflows for agricultural research.

Logical_Relationship MMC This compound Antifungal Antifungal Activity MMC->Antifungal InsectRepellent Insect Repellent Activity MMC->InsectRepellent Allelopathic Allelopathic/Phytotoxic Effects MMC->Allelopathic CropProtection Potential for Crop Protection Antifungal->CropProtection InsectRepellent->CropProtection Allelopathic->CropProtection Consideration for crop safety

Caption: Logical relationship of MMC's potential in agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 4-methoxycinnamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-methoxycinnamate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem: Low or No Product Yield

Potential CauseRecommended Solutions
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). For Fischer esterification, refluxing for an extended period (e.g., 96 hours) may be necessary for high conversion.[1] - Reaction Temperature: Ensure the reaction is maintained at the optimal temperature. For Fischer esterification, this is typically the reflux temperature of methanol (~65°C).[2] For Claisen condensation, a low temperature (0-5°C) is recommended.
Reagent Quality/Purity - Use fresh, anhydrous solvents and reagents, especially for moisture-sensitive reactions like the Horner-Wadsworth-Emmons (HWE) synthesis.[3] - Verify the purity of starting materials (e.g., p-anisaldehyde, 4-methoxycinnamic acid) by melting point or spectroscopic methods.
Inefficient Catalyst (Fischer Esterification) - Ensure the acid catalyst (e.g., concentrated sulfuric acid) is added in a sufficient amount.[4] - Consider using a different acid catalyst, such as p-toluenesulfonic acid (pTSA), which can be effective and potentially safer.[4]
Weak Base (Horner-Wadsworth-Emmons) - Sodium methoxide is a common base for this reaction. Ensure it is not old or decomposed. The use of a sufficiently strong base is crucial for the deprotonation of the phosphonate ester.[3]
Side Reactions - Hydrolysis: In Claisen condensation, higher temperatures can lead to the hydrolysis of the starting acetate and the product ester. - Polymerization: Aldehyd starting materials can be prone to polymerization.[5] Use fresh, purified aldehyde.
Product Loss During Workup/Purification - Extraction: Ensure the pH is appropriate during aqueous workup to prevent the loss of acidic or basic compounds. Use a saturated brine solution to minimize the formation of emulsions.[2][4] - Recrystallization: Use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling. If the product "oils out," try a different solvent system or a slower cooling rate.[3]

Problem: Impure Product

Potential CauseRecommended Solutions
Unreacted Starting Materials - Monitor the reaction to completion using TLC.[2] - If starting material persists, consider extending the reaction time or adding more of the excess reagent.
Formation of Stereoisomers (cis/trans) - The Horner-Wadsworth-Emmons reaction with stabilized ylides, such as the one derived from trimethyl phosphonoacetate, strongly favors the formation of the (E)- or trans-isomer.[6][7] If the cis-isomer is present, it can sometimes be removed by recrystallization or column chromatography.
Byproducts from Side Reactions - Fischer Esterification: Potential for ether cleavage of the methoxy group under harsh acidic conditions.[8] - Purification: Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[3][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods are the Horner-Wadsworth-Emmons (a modification of the Wittig reaction), Fischer esterification, and Claisen condensation.[1][3] The Heck reaction is also a viable, more modern alternative.[10][11]

Q2: My Horner-Wadsworth-Emmons reaction is not working. What are the critical parameters?

A2: This reaction is highly sensitive to moisture.[3] It is crucial to use dry glassware and anhydrous solvents. The strength of the base is also critical for the deprotonation of the trimethyl phosphonoacetate to form the reactive ylide. Sodium methoxide is a suitable base for this transformation.[3][6]

Q3: How can I drive the Fischer esterification towards a higher yield?

A3: Fischer esterification is an equilibrium reaction. To favor product formation, you can use a large excess of methanol, which also serves as the solvent.[10] Alternatively, removing the water formed during the reaction (e.g., using a Dean-Stark apparatus, though less common for this specific synthesis) can also drive the equilibrium forward.

Q4: What is a typical yield for the synthesis of this compound?

A4: Yields can vary significantly depending on the method and optimization.

  • Claisen Condensation: Around 77%.

  • Optimized Fischer Esterification: Can exceed 90%.[4]

  • Horner-Wadsworth-Emmons: Generally provides good to high yields of the predominantly E-isomer.[6][7]

Q5: How can I purify the final product?

A5: The most common purification methods are recrystallization and column chromatography.[9] For recrystallization, ethanol or a mixture of ethanol and water is often effective.[3] For column chromatography, a silica gel stationary phase with a solvent system like hexanes/ethyl acetate is typically used.[12]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of Methyl E-4-methoxycinnamate

This protocol is adapted from literature procedures.[3][6]

  • Reaction Setup: In a dry 50-mL round-bottomed flask equipped with a magnetic stir bar, add sodium methoxide (2.3 mL of a 25% solution in methanol).

  • Reagent Addition: To the stirred solution, add anhydrous methanol (2.5 mL) followed by trimethyl phosphonoacetate (1.5 mL).

  • Aldehyde Addition: In a separate vial, dissolve p-anisaldehyde (0.7 mL) in anhydrous methanol (1.7 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to stir at room temperature for 60 minutes.

  • Quenching and Precipitation: Add water (7.0 mL) to the flask and stir thoroughly to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Purification: The crude product can be recrystallized from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol. If the product does not precipitate upon cooling, add water dropwise until cloudiness persists, then add a few drops of ethanol to redissolve, and allow to cool slowly.

Protocol 2: Fischer Esterification of 4-Methoxycinnamic Acid

This protocol is based on established esterification methods.[1][2]

  • Reaction Setup: To a round-bottom flask, add 4-methoxycinnamic acid (1.0 equivalent) and a sufficient amount of methanol to achieve a concentration of approximately 0.33 M.

  • Catalyst Addition: With stirring, carefully and slowly add concentrated sulfuric acid (approximately 1.0 equivalent) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, remove the excess methanol using a rotary evaporator. Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

reaction_pathway cluster_hwe Horner-Wadsworth-Emmons Pathway p_anisaldehyde p-Anisaldehyde product This compound p_anisaldehyde->product trimethylphosphonoacetate Trimethyl phosphonoacetate ylide Phosphonate Ylide trimethylphosphonoacetate->ylide Deprotonation ylide->product Wittig Reaction base Sodium Methoxide experimental_workflow start Start reagents Combine Reactants (e.g., Aldehyde, Phosphonate, Base) start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction quench Quench Reaction (e.g., Add Water) reaction->quench isolate Isolate Crude Product (Vacuum Filtration) quench->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterize Product (NMR, IR, Melting Point) purify->characterize end End characterize->end troubleshooting_flow start Low or No Yield check_reaction Is the reaction complete? (Check TLC) start->check_reaction check_reagents Are reagents and solvents fresh and anhydrous? check_reaction->check_reagents Yes extend_time Extend reaction time check_reaction->extend_time No check_conditions Are reaction conditions (temp, base/acid) optimal? check_reagents->check_conditions Yes use_new_reagents Use fresh/dry reagents check_reagents->use_new_reagents No optimize_conditions Optimize conditions check_conditions->optimize_conditions No workup_issue Investigate workup/purification for product loss check_conditions->workup_issue Yes

References

Technical Support Center: Purification of Methyl 4-methoxycinnamate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide comprehensive support for the purification of Methyl 4-methoxycinnamate via recrystallization. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. The solution is supersaturated: Crystal nucleation has not initiated.1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. 2. Induce crystallization by:     a) Scratching the inside of the flask with a glass stirring rod at the solution's surface.     b) Adding a "seed crystal" of pure this compound.
The product "oils out" instead of crystallizing. 1. High concentration of impurities: This can significantly lower the melting point of the crude product. 2. The boiling point of the solvent is higher than the melting point of the solute: The compound melts before it dissolves. This compound's melting point is around 89-95°C. 3. The solution is cooling too rapidly. 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent (e.g., ethanol), and allow it to cool more slowly. 2. Consider using a solvent with a lower boiling point. 3. Insulate the flask to ensure a slow cooling rate.
Low recovery of purified product. 1. Using too much solvent: A significant amount of the product remains dissolved in the mother liquor. 2. Washing the crystals with too much or warm solvent. 3. Premature crystallization during hot filtration (if performed).1. Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
Crystals form too quickly. The solution is too concentrated or cooled too fast: Rapid crystal growth can trap impurities within the crystal lattice, reducing purity.Reheat the solution, add a small amount of extra hot solvent to slightly decrease saturation, and allow it to cool slowly.
The final product is colored. Colored impurities are present and co-crystallizing with the product. Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A mixed solvent system of ethanol and water is highly effective. This compound has good solubility in hot ethanol and poor solubility in water. This allows for the compound to be dissolved in a minimal amount of hot ethanol, followed by the addition of water as an anti-solvent to induce crystallization upon cooling. Methanol can also be used, but an ethanol/water mixture provides a robust method for achieving high purity.[1]

Q2: My this compound was synthesized via a Horner-Wadsworth-Emmons reaction. What are the likely impurities?

Common impurities from a Horner-Wadsworth-Emmons synthesis include unreacted starting materials such as p-anisaldehyde and trimethyl phosphonoacetate.[1] Another potential impurity is the water-soluble phosphate byproduct, which is typically removed during the initial workup but can persist.[2]

Q3: What is the expected recovery yield for this recrystallization?

While the yield of the synthesis reaction is often high (in the range of 80-90%), the recovery from recrystallization will depend on the initial purity of the crude product and the care taken during the procedure.[3] A well-executed recrystallization of a relatively pure crude product should result in a high recovery, but some loss of product in the mother liquor is unavoidable.

Q4: How can I confirm the purity of my recrystallized this compound?

The purity of the final product can be assessed by its melting point and through spectroscopic analysis. Pure this compound has a reported melting point in the range of 89-95°C.[4] A sharp melting point within this range is indicative of high purity. Impurities will typically cause the melting point to be lower and broader. Further confirmation can be obtained using techniques like ¹H NMR spectroscopy.

Quantitative Data Summary

The following table summarizes key physical properties and solubility data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₃[5]
Molecular Weight 192.21 g/mol [5]
Appearance White to yellow solid[5]
Melting Point 89 - 95 °C[4]
Solubility in Water (25°C) ~0.15 - 0.40 g/L[2][6]
Solubility in Ethanol Good, especially when hot[2]
Solubility in Methanol Good, especially when hot[2]
Solubility in Acetone High[2]

Experimental Protocol: Recrystallization using Ethanol/Water

This protocol describes the purification of this compound using a mixed solvent system of ethanol and deionized water.[1][7][8]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Hirsch or Büchner funnel with filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. Heat the mixture gently on a hot plate.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, continue to heat the solution and add hot deionized water dropwise until the solution becomes slightly and persistently cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Hirsch or Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for at least 30 minutes. The final product can then be transferred to a watch glass for further air drying.

Visual Workflow and Logic Diagrams

Recrystallization_Workflow Experimental Workflow for Recrystallization A Place crude solid in flask B Add minimum hot ethanol to dissolve A->B C Add hot water until cloudy B->C D Add drops of hot ethanol until clear C->D E Cool slowly to room temperature D->E F Cool in ice bath E->F G Collect crystals by vacuum filtration F->G H Wash crystals with ice-cold solvent G->H I Dry the pure crystals H->I

Caption: A step-by-step workflow for the recrystallization of this compound.

Caption: A decision tree for troubleshooting common recrystallization problems.

References

"addressing moisture sensitivity in Methyl 4-methoxycinnamate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methoxycinnamate. The content is tailored to address common challenges, with a specific focus on mitigating moisture sensitivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the Fischer esterification method.

Q1: My reaction yield is consistently low. What are the primary causes related to moisture?

A1: Low yields in the Fischer esterification of 4-methoxycinnamic acid are frequently linked to the presence of water in the reaction mixture. This is because the reaction is an equilibrium process where water is a byproduct. Any moisture present can drive the equilibrium back towards the reactants (4-methoxycinnamic acid and methanol), thereby reducing the yield of the desired ester.[1] To improve the yield, it is crucial to minimize the presence of water.

Q2: How can I effectively remove water from the reaction?

A2: There are several effective methods to remove water during the synthesis:

  • Use of Excess Alcohol: Employing a large excess of methanol can shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[2] Often, methanol can also serve as the reaction solvent.

  • Azeotropic Distillation: A Dean-Stark apparatus can be used to continuously remove water from the reaction mixture as it forms. This is a highly effective technique for driving the reaction to completion.[1][3]

  • Dehydrating Agents: Adding a dehydrating agent, such as molecular sieves or anhydrous salts (e.g., anhydrous magnesium sulfate), directly to the reaction mixture can sequester the water produced.[2][3] Concentrated sulfuric acid, often used as a catalyst, also acts as a dehydrating agent.[1]

Q3: I'm observing the formation of an oily substance or the product is not crystallizing properly. What could be the issue?

A3: "Oiling out," where the product separates as a liquid rather than a crystalline solid, can be due to several factors, including the presence of impurities or an insufficient amount of solvent for crystallization.[4] If the crude product is oily, it may contain unreacted starting materials or byproducts. A thorough work-up procedure is essential to remove these impurities.[2] If the issue persists during crystallization, it might be necessary to adjust the solvent system or the cooling rate.[4]

Q4: My final product is impure. What are the likely contaminants and how can I remove them?

A4: The most common impurity is unreacted 4-methoxycinnamic acid.[2] This can be effectively removed during the work-up by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][5] The bicarbonate solution will react with the acidic starting material to form its water-soluble salt, which can then be separated in the aqueous layer. Other potential impurities include residual alcohol and catalyst, which can be removed through washing and proper drying of the organic phase.[2]

Frequently Asked Questions (FAQs)

Q5: What are the typical reaction conditions for the Fischer esterification of 4-methoxycinnamic acid?

A5: Typical conditions involve refluxing 4-methoxycinnamic acid in an excess of methanol with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1][6] Reaction times can vary from a few hours to over 12 hours, depending on the scale and specific conditions.[6] It is highly recommended to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[2]

Q6: Are there alternative synthesis methods for this compound that are less sensitive to moisture?

A6: Yes, several other methods can be employed:

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction of an aryl halide with an alkene is a powerful method for forming the carbon-carbon double bond in cinnamate esters and can offer high yields.[7][8]

  • Wittig Reaction: This reaction involves an aldehyde and a phosphorus ylide and is a reliable method for forming alkenes with good stereochemical control. The Horner-Wadsworth-Emmons modification is particularly effective for synthesizing esters like this compound.

  • Knoevenagel Condensation: This is a condensation reaction between an aldehyde or ketone and a compound with an active methylene group, which can be used to synthesize cinnamic acid derivatives that are then esterified.[9]

Q7: How does the presence of water affect the reaction mechanism?

A7: In the Fischer esterification mechanism, every step is reversible. Water acts as a nucleophile and can attack the protonated ester intermediate, leading to the reverse reaction, which is the acid-catalyzed hydrolysis of the ester back to the carboxylic acid and alcohol.[1] By removing water, the reverse reaction is suppressed, allowing the forward reaction to proceed to completion.

Q8: What is a standard work-up and purification procedure for this synthesis?

A8: A typical work-up involves:

  • Cooling the reaction mixture.

  • Diluting with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.[2][5]

  • Washing with brine to remove residual water and inorganic salts.[2]

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2]

  • Filtering and concentrating the solvent under reduced pressure.[2] The crude product can then be purified by recrystallization or column chromatography if necessary.[10][11]

Data Presentation

Table 1: Effect of Catalyst and Reaction Time on Cinnamate Ester Yield

CatalystAlcoholReaction Time (hours)Yield (%)Reference
H₂SO₄ (conc.)Methanol>12High[6]
p-TSAMethanol2 (microwave)91[6]
H₂SO₄ (conc.)Methanol2 (microwave)97[6]
H₂SO₄ (conc.)Ethanol295[5]
p-TSAToluene220[12]

Table 2: Typical Yields for this compound Synthesis Routes

Synthesis RouteTypical Yield (%)NotesReference
Fischer Esterification80 - 90Yield is highly dependent on effective water removal.[7]
Heck ReactionHighSuitable for industrial production due to high yields and purity.[8]
Bouveault-Blanc Reduction98This is a reduction of the ester to an alcohol, not a synthesis of the ester itself.[7]

Experimental Protocols

Protocol 1: Fischer Esterification of 4-methoxycinnamic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxycinnamic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for several hours.

  • Monitoring: Monitor the progress of the reaction by TLC, comparing the reaction mixture to a spot of the starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Carboxylic_Acid 4-Methoxycinnamic Acid Alcohol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate H_plus H+ (Acid Catalyst) Protonated_Acid Protonated Carboxylic Acid Protonated_Acid->Carboxylic_Acid - H+ Protonated_Acid->Tetrahedral_Intermediate + Methanol Tetrahedral_Intermediate->Protonated_Acid - Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Intermediate + H2O Ester This compound Protonated_Ester->Ester - H+ Ester->Protonated_Ester + H+ Water Water Water->Tetrahedral_Intermediate

Caption: Fischer Esterification pathway for this compound synthesis.

Troubleshooting_Workflow Check_Moisture Check for Moisture Sources (Reagents, Glassware, Air) Implement_Removal Implement Water Removal Strategy Check_Moisture->Implement_Removal Excess_Alcohol Use Large Excess of Methanol Implement_Removal->Excess_Alcohol Option 1 Dean_Stark Use Dean-Stark Apparatus Implement_Removal->Dean_Stark Option 2 Drying_Agent Add Dehydrating Agent (e.g., Molecular Sieves) Implement_Removal->Drying_Agent Option 3 Monitor_Reaction Monitor Reaction by TLC Excess_Alcohol->Monitor_Reaction Dean_Stark->Monitor_Reaction Drying_Agent->Monitor_Reaction Incomplete_Reaction Reaction Incomplete? Monitor_Reaction->Incomplete_Reaction Extend_Time Extend Reaction Time or Increase Catalyst Incomplete_Reaction->Extend_Time Yes Check_Workup Review Work-up Procedure Incomplete_Reaction->Check_Workup No Extend_Time->Monitor_Reaction Improper_Neutralization Improper Neutralization? Check_Workup->Improper_Neutralization Ensure_NaHCO3_Wash Ensure Thorough Washing with Sat. NaHCO3 Improper_Neutralization->Ensure_NaHCO3_Wash Yes Purify Purify Product (Recrystallization/Chromatography) Improper_Neutralization->Purify No Ensure_NaHCO3_Wash->Purify End Improved Yield Purify->End

Caption: Troubleshooting workflow for addressing low yield in synthesis.

Moisture_Side_Reactions Equilibrium_Shift Shifts Equilibrium to Reactants Low_Yield Low Yield of This compound Equilibrium_Shift->Low_Yield Hydrolysis Promotes Ester Hydrolysis (Reverse Reaction) Hydrolysis->Low_Yield Moisture Moisture Moisture->Hydrolysis

Caption: Impact of moisture on the synthesis reaction equilibrium.

References

"identification of side products in Methyl 4-methoxycinnamate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 4-methoxycinnamate. The information is tailored to assist in the identification of side products and the optimization of reaction conditions to improve product purity and yield.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.

Fischer Esterification of 4-Methoxycinnamic Acid

The Fischer esterification is a common method for synthesizing this compound by reacting 4-methoxycinnamic acid with methanol in the presence of an acid catalyst.

Issue 1: Low Yield of this compound

Possible CauseRecommended Solution
Incomplete Reaction (Reversible Nature) The Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product, use a large excess of methanol, which also serves as the solvent. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Insufficient Catalyst Ensure a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.
Suboptimal Temperature or Reaction Time The reaction should be heated to reflux to ensure a sufficient reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of Water Use anhydrous methanol and ensure all glassware is thoroughly dried to prevent the reverse reaction (hydrolysis) from occurring.

Issue 2: Presence of Impurities in the Final Product

Observed Impurity/ProblemPotential Side Product(s)Identification & Mitigation
Unreacted Starting Material 4-Methoxycinnamic AcidIdentification: Can be detected by TLC (more polar spot than the product) or ¹H NMR. Mitigation: Increase reaction time, use excess methanol, or effectively remove water. Purify the final product by washing the organic layer with a saturated sodium bicarbonate solution to remove the acidic starting material.
Discoloration of Reaction Mixture (Brown or Black) Polymeric materials, products of addition reactions at the double bond.Identification: Often results in a complex mixture visible by TLC and broadening of peaks in ¹H NMR. Mitigation: Avoid excessively high temperatures and prolonged reaction times. Use a milder acid catalyst if possible. Purification can be attempted via column chromatography or recrystallization.
Unexpected Peaks in ¹H NMR or GC-MS Products of ether cleavage (at high temperatures), or hydration of the double bond.Identification: Requires careful analysis of spectroscopic data (e.g., GC-MS, ¹H NMR, ¹³C NMR). Mitigation: Maintain a gentle reflux and avoid overheating. Ensure anhydrous conditions to minimize hydration.
Heck Reaction of an Aryl Halide with Methyl Acrylate

The Heck reaction provides a route to this compound by coupling an aryl halide (e.g., 4-iodoanisole) with methyl acrylate using a palladium catalyst.

Issue 1: Low Conversion of Aryl Halide

Possible CauseRecommended Solution
Catalyst Inactivity Ensure the palladium catalyst is active. Use fresh catalyst or consider a pre-activation step if necessary. The choice of ligands can also significantly impact catalyst activity.
Inappropriate Base The base is crucial for regenerating the active catalyst. Common bases include triethylamine or sodium acetate. Ensure the base is anhydrous and used in a sufficient stoichiometric amount.
Low Reaction Temperature The reaction often requires elevated temperatures to proceed efficiently. Optimize the temperature based on the specific catalyst system and substrates used.

Issue 2: Formation of Side Products

Observed Impurity/ProblemPotential Side Product(s)Identification & Mitigation
Isomeric Impurities Isomers of this compound (e.g., from olefin isomerization).Identification: Can be challenging to separate from the desired product. GC-MS is a useful technique for identifying and quantifying isomeric impurities. Mitigation: The choice of catalyst, ligands, and reaction conditions can influence the degree of isomerization. Screening different reaction parameters may be necessary.
Homocoupling of Aryl Halide Biphenyl derivatives (e.g., 4,4'-dimethoxybiphenyl).Identification: Can be detected by GC-MS. Mitigation: Optimize the reaction conditions, particularly the catalyst and ligand concentrations, to favor the cross-coupling reaction.
Reduced Product Anisole (from dehalogenation of the aryl halide).Identification: A volatile byproduct that can be detected by GC-MS. Mitigation: Ensure the reaction is carried out under an inert atmosphere to minimize side reactions.
Wittig-Horner-Emmons (HWE) Olefination

This reaction involves the condensation of p-anisaldehyde with a phosphonate ylide, typically generated from trimethyl phosphonoacetate.

Issue 1: Low Yield of this compound

Possible CauseRecommended Solution
Incomplete Ylide Formation The base used to deprotonate the phosphonate ester may be weak or degraded. Sodium methoxide or sodium hydride are commonly used. Ensure the base is fresh and the reaction is carried out under anhydrous conditions.
Poor Quality of Aldehyde p-Anisaldehyde can oxidize over time to p-anisic acid. Use freshly distilled or purified p-anisaldehyde for the best results.
Suboptimal Reaction Conditions The reaction is often performed at room temperature. Ensure adequate reaction time for the reaction to go to completion. Monitoring by TLC is recommended.

Issue 2: Presence of Impurities

Observed Impurity/ProblemPotential Side Product(s)Identification & Mitigation
Phosphorus-containing Byproduct Trimethyl phosphateIdentification: This is the main byproduct of the reaction. Mitigation: Trimethyl phosphate is water-soluble and can be easily removed by performing an aqueous workup.
Z-isomer of this compound (Z)-Methyl 4-methoxycinnamateIdentification: The E (trans) and Z (cis) isomers can be distinguished by ¹H NMR spectroscopy based on the coupling constants of the vinylic protons (typically ~16 Hz for E and ~12 Hz for Z). GC can also separate the isomers. Mitigation: The HWE reaction with stabilized ylides, such as the one derived from trimethyl phosphonoacetate, strongly favors the formation of the E-isomer. The presence of significant amounts of the Z-isomer is uncommon under standard conditions.
Unreacted Starting Materials p-Anisaldehyde, Trimethyl phosphonoacetateIdentification: Can be detected by TLC and ¹H NMR. Mitigation: Ensure the stoichiometry of the reactants is correct and allow for sufficient reaction time. Purification via column chromatography or recrystallization can remove unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Fischer esterification synthesis of this compound?

The most common impurity is unreacted 4-methoxycinnamic acid. Due to the reversible nature of the Fischer esterification, the reaction may not go to completion, leaving starting material in the product mixture. This can be easily removed by washing the organic extract with a basic solution, such as saturated sodium bicarbonate.

Q2: My Heck reaction is giving a mixture of isomers. How can I improve the selectivity for the desired E-isomer?

The stereoselectivity of the Heck reaction is often high for the trans (or E) product. However, the formation of other isomers can occur. To improve selectivity, you can try varying the palladium catalyst and ligands, the base, and the solvent. Phosphine-free catalyst systems have also been shown to be effective.

Q3: How do I remove the phosphorus byproduct from my Wittig-Horner-Emmons reaction?

The dialkylphosphate byproduct from the HWE reaction is typically water-soluble. A simple aqueous workup, where the reaction mixture is partitioned between an organic solvent and water, is usually sufficient to remove the majority of this impurity.

Q4: My final product is a yellow oil/solid, but it should be a white solid. What is the cause of the color?

A yellow or brown discoloration can indicate the presence of polymeric byproducts or other impurities formed through side reactions, especially at elevated temperatures. In the case of Fischer esterification, overheating can lead to decomposition or polymerization. For the Heck reaction, palladium black (colloidal palladium) can sometimes contaminate the product. Purification by recrystallization or column chromatography can often remove these colored impurities.

Q5: What is the best method for purifying crude this compound?

The optimal purification method depends on the synthesis route and the nature of the impurities.

  • Recrystallization: This is a good method if the crude product is a solid and the impurities have different solubilities. A common solvent for recrystallization is ethanol or a mixture of ethanol and water.

  • Column Chromatography: This is a versatile technique for separating the desired product from a wide range of impurities, including unreacted starting materials and side products with different polarities. A silica gel column with a mixture of hexane and ethyl acetate as the eluent is often effective.

  • Aqueous Workup: As mentioned, washing with a basic solution is effective for removing acidic impurities like unreacted 4-methoxycinnamic acid. A subsequent wash with brine can help to remove water from the organic layer.

Experimental Protocols

General Protocol for Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxycinnamic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purify by recrystallization or column chromatography if necessary.

General Protocol for Wittig-Horner-Emmons Olefination
  • Ylide Generation: In a dry flask under an inert atmosphere, add trimethyl phosphonoacetate to a solution of a strong base (e.g., sodium methoxide) in an anhydrous solvent (e.g., methanol or THF). Stir at room temperature for a short period to allow for ylide formation.

  • Aldehyde Addition: Add a solution of p-anisaldehyde in the same anhydrous solvent dropwise to the ylide solution.

  • Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes potential side products and their typical analytical signatures, which can aid in their identification.

Synthesis MethodPotential Side ProductTypical Analytical Signature
Fischer Esterification 4-Methoxycinnamic AcidMore polar spot on TLC; characteristic carboxylic acid peak in IR; distinct aromatic and vinylic signals in ¹H NMR.
Polymeric materialsBroad, unresolved peaks in ¹H NMR; baseline rise in GC chromatogram.
Heck Reaction Isomers of this compoundDifferent retention time in GC; distinct coupling constants for vinylic protons in ¹H NMR.
4,4'-DimethoxybiphenylCharacteristic molecular ion peak in GC-MS; distinct aromatic signals in ¹H NMR.
Wittig-Horner-Emmons Trimethyl phosphateWater-soluble; may not be observed in the organic extract after workup.
(Z)-Methyl 4-methoxycinnamateSmaller coupling constant (~12 Hz) for vinylic protons in ¹H NMR compared to the E-isomer (~16 Hz).

Mandatory Visualization

Troubleshooting Logic for Low Yield in Fischer Esterification

Fischer_Esterification_Troubleshooting start Low Yield of Methyl 4-methoxycinnamate check_sm Check for Unreacted Starting Material (TLC/NMR) start->check_sm side_reactions Check for Side Products (Discoloration, TLC streaking) start->side_reactions incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Starting material present hydrolysis Product Hydrolysis check_sm->hydrolysis Starting material present solution1 Increase excess of Methanol Remove Water (Dean-Stark) Increase Reaction Time/Catalyst incomplete_rxn->solution1 solution2 Use Anhydrous Reagents and Glassware hydrolysis->solution2 polymerization Polymerization/ Addition Reactions side_reactions->polymerization Observed solution3 Lower Reaction Temperature Use Milder Catalyst polymerization->solution3

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis s1 Choose Synthesis Route (Fischer, Heck, or HWE) s2 Perform Reaction under Optimized Conditions s1->s2 s3 Monitor Progress (TLC) s2->s3 w1 Quench Reaction s3->w1 w2 Aqueous Extraction (e.g., NaHCO3 wash) w1->w2 w3 Dry Organic Layer (e.g., Na2SO4) w2->w3 w4 Solvent Removal (Rotary Evaporation) w3->w4 p1 Assess Purity of Crude Product (TLC, NMR) w4->p1 p2 Choose Purification Method p1->p2 p3a Recrystallization p2->p3a p3b Column Chromatography p2->p3b a1 Characterize Pure Product (NMR, GC-MS, IR, m.p.) p3a->a1 p3b->a1 a2 Identify and Quantify any Remaining Impurities a1->a2

Caption: General experimental workflow for the synthesis and purification of this compound.

Technical Support Center: Optimization of Heck Reaction Conditions for Cinnamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of cinnamates via the Heck reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Heck reaction in cinnamate synthesis?

A1: The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (typically an aryl halide) and an alkene (an acrylate ester for cinnamate synthesis) in the presence of a base.[1][2][3] The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving four key steps:[4][5]

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.[4]

  • Alkene Coordination and Insertion: The acrylate coordinates to the palladium center, followed by migratory insertion into the Aryl-Pd bond.[4][5]

  • Syn β-Hydride Elimination: A hydrogen atom is eliminated from the carbon adjacent to the palladium-bearing carbon, which forms the new C=C bond of the cinnamate product.[4][6] This step typically dictates the characteristic trans selectivity of the reaction.[2]

  • Reductive Elimination & Catalyst Regeneration: The resulting palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which re-enters the cycle.[4]

Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pdx_l2 Ar-Pd(II)X(L₂) oxidative_addition->ar_pdx_l2 pi_complex Alkene π-Complex ar_pdx_l2->pi_complex insertion Migratory Insertion alkyl_pd_complex R-Pd(II)X(L₂) insertion->alkyl_pd_complex pi_complex->insertion beta_hydride β-Hydride Elimination alkyl_pd_complex->beta_hydride h_pdx_l2 H-Pd(II)X(L₂) beta_hydride->h_pdx_l2 product Cinnamate beta_hydride->product reductive_elimination Reductive Elimination h_pdx_l2->reductive_elimination reductive_elimination->pd0 base_hx Base-HX reductive_elimination->base_hx arx Ar-X arx->oxidative_addition alkene Acrylate alkene->pi_complex base Base base->reductive_elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Q2: How do I select the appropriate palladium catalyst and ligands?

A2: The choice of catalyst and ligand is critical for success.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, PdCl₂, and Pd/C.[3] Pd(OAc)₂ is often preferred for its reliability in forming the active Pd(0) species.[7] For more sustainable processes, heterogeneous catalysts like palladium on carbon (Pd/C) are used, which can be recycled.[8][9][10]

  • Ligands: Ligands stabilize the palladium catalyst, prevent decomposition to palladium black, and influence reactivity.[11]

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard choice.[3] Bulky, electron-rich phosphine ligands can improve the reaction with less reactive aryl chlorides.[11] However, phosphines can be air-sensitive and decompose at high temperatures.[12]

    • N-Heterocyclic Carbenes (NHCs): NHCs are excellent substitutes for phosphines, offering high thermal stability and activity.[11]

    • Palladacycles: These are highly active and thermally stable precatalysts that can be used at low loadings.[11]

    • Ligand-Free Conditions: For highly reactive substrates like aryl iodides, the reaction can sometimes proceed without added ligands, often in polar aprotic solvents like DMF or in ionic liquids.[3][13][14] The solvent itself can act as a weak ligand.[13]

Q3: What is the role of the base and which one should I use?

A3: The base is required to neutralize the hydrogen halide (HX) formed during the reductive elimination step, regenerating the Pd(0) catalyst for the next cycle.[3][4] The choice of base can significantly impact the reaction.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and sodium acetate (NaOAc) are commonly used.[3][15] They are cost-effective and generally robust.

  • Organic Bases: Triethylamine (Et₃N) is a frequent choice, especially in reactions using phosphine ligands.[3]

  • Strength and Solubility: The base must be strong enough to facilitate the reaction but not so strong as to cause side reactions. Its solubility in the reaction medium is also important; the presence of water can enhance the solubility of inorganic bases, leading to improved activity.[15]

Q4: How does the solvent affect the reaction?

A4: The solvent plays a crucial role in dissolving reactants, stabilizing the catalyst, and influencing the reaction rate.[13]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is a classic solvent for the Heck reaction due to its high polarity, ability to dissolve a wide range of substrates, and high boiling point.[13]

  • Aqueous/Biphasic Systems: Using a water-organic solvent mixture can be beneficial, especially when using water-soluble substrates like sodium acrylate.[15] This system allows for easy separation of the organic-soluble catalyst from the water-soluble product and base byproducts, facilitating catalyst recycling.[15][16]

  • Green Solvents: Bio-based solvents like Cyrene™ have been shown to be effective and more sustainable alternatives to traditional polar aprotic solvents.[9]

  • Ionic Liquids: These can serve as both the solvent and a stabilizer for the palladium catalyst, sometimes allowing the reaction to proceed without ligands.[3][12]

Q5: What is the expected order of reactivity for aryl halides?

A5: The rate of the oxidative addition step, which is often the rate-determining step, depends on the carbon-halogen bond strength. Therefore, the reactivity of aryl halides follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .[5][6] While aryl iodides and bromides are most commonly used, activating less reactive and more economical aryl chlorides often requires specialized catalysts with bulky, electron-rich ligands.[11][17]

Troubleshooting Guide

Problem: Low or no conversion of starting material.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precatalyst is not old or degraded. For reactions requiring in-situ reduction of Pd(II) to Pd(0), ensure conditions are suitable for this to occur. Consider adding a small amount of a reducing agent if necessary.
Deactivated Aryl Halide Aryl chlorides or electron-rich aryl bromides are challenging substrates.[12] Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine (e.g., P(tBu)₃) or NHC ligands.[11][17] Higher reaction temperatures may also be required.[12]
Inappropriate Base The base may be too weak or insoluble. Switch to a stronger base or a different base class (e.g., from inorganic to an organic amine). If using an inorganic base, adding a small amount of water or a phase-transfer catalyst (like TBAB) can improve solubility and performance.[1][15]
Low Reaction Temperature The Heck reaction often requires elevated temperatures (80-150 °C).[9][12] Gradually increase the reaction temperature, monitoring for any signs of catalyst or substrate decomposition.

| Ligand Inhibition | A high ligand-to-palladium ratio can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is difficult for the alkene to access.[17] Try reducing the ligand-to-palladium ratio (a 2:1 ratio is a common starting point for monodentate phosphines). |

Problem: High conversion but low isolated yield.

Possible Cause Suggested Solution
Reductive Heck Side Reaction The intermediate can undergo a competing "reductive Heck" pathway instead of β-hydride elimination, leading to a saturated product.[11] This is influenced by the base, solvent, and temperature.[11] Modifying these parameters may suppress the side reaction.
Product Degradation The desired cinnamate product may be unstable under the high reaction temperatures. Attempt to lower the reaction temperature or shorten the reaction time.
Formation of Palladium Black Precipitation of palladium metal indicates catalyst decomposition.[15] This reduces the amount of active catalyst available to complete the reaction. Use stabilizing ligands, ensure an inert atmosphere if using air-sensitive ligands, or consider a more robust catalyst like a palladacycle.[11][15]

| Difficult Workup/Purification | The product may be difficult to separate from the reaction mixture. An aqueous-biphasic system can simplify separation, where the product salt is in the aqueous phase and the catalyst remains in the organic phase.[15][16] |

Troubleshooting start Low / No Conversion? check_catalyst Check Catalyst Activity (Is Pd black visible?) start->check_catalyst Yes check_halide Evaluate Aryl Halide (Is it Ar-Cl or deactivated Ar-Br?) start->check_halide No sol_catalyst Use more robust catalyst (e.g., Palladacycle, NHC-ligand) check_catalyst->sol_catalyst check_temp Increase Temperature (e.g., to 120-150 °C) check_halide->check_temp No sol_halide Use more active ligand system (e.g., bulky phosphines) check_halide->sol_halide Yes check_base Change Base (e.g., K₂CO₃ → Et₃N or add PTC) check_temp->check_base Still low sol_temp Monitor for decomposition check_temp->sol_temp sol_base Ensure base is soluble and sufficiently strong check_base->sol_base

Caption: A troubleshooting workflow for low conversion issues.

Data Presentation: Comparison of Reaction Conditions

Table 1: Effect of Palladium Catalyst on Cinnamate Synthesis (Reaction: Iodobenzene + Sodium Acrylate)

Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
Palladacycle None NaHCO₃ Toluene/Water 150 0.5 >99 [15]
PdCl₂(PPh₃)₂ PPh₃ NaHCO₃ Toluene/Water 150 0.5 92 [15]
PdCl₂(DPPE) DPPE NaHCO₃ Toluene/Water 150 0.5 94 [15]
Pd(OAc)₂ N-Phenyl urea NaHCO₃ Ionic Liquid 180 12 72 [12]

| 10% Pd/C | None | Et₃N | Cyrene | 150 | 1 | 96 |[9] |

Table 2: Influence of Base and Solvent on Heck Reaction Yield (Reaction: 4-Bromoanisole + 2-Ethylhexyl Acrylate)

Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
Pd(OAc)₂ NaHCO₃ Ionic Liquid 180 12 72 [12]
Pd(OAc)₂ NaOAc Ionic Liquid 180 12 65 [12]
Pd(OAc)₂ K₂CO₃ Ionic Liquid 180 12 68 [12]
Pd(OAc)₂ NaHCO₃ DMF 153 - - [13]

| Pd/C | Et₃N | Cyrene | 150 | 1 | 96 (Iodobenzene) |[9] |

Experimental Protocols

Protocol 1: General Procedure for Homogeneous Heck Reaction This protocol is a representative example for the coupling of an aryl halide with an acrylate ester using a Pd(OAc)₂/phosphine system.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) acetate (0.01 mmol, 1 mol%) and triphenylphosphine (0.02 mmol, 2 mol%).

  • Reagent Addition: Add the aryl halide (1.0 mmol), the acrylate ester (1.2 mmol), the base (e.g., triethylamine, 1.5 mmol), and the solvent (e.g., DMF or Toluene, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cinnamate.[12]

Protocol 2: Procedure for Aqueous-Biphasic Heck Reaction This protocol is adapted for water-soluble olefins like sodium acrylate, facilitating easy catalyst and product separation.[15]

  • Phase Preparation:

    • Organic Phase: In a flask, dissolve the aryl halide (3.0 mmol) and the palladium catalyst (e.g., Herrmann's palladacycle, 0.003 mmol) in toluene (15 mL).[15]

    • Aqueous Phase: In a separate beaker, dissolve sodium acrylate (3.3 mmol) and a base (e.g., NaHCO₃, 3.0 mmol) in water (15 mL).[15]

  • Reaction Setup: Add both the organic and aqueous phases to a high-pressure autoclave or a sealed reaction vessel.

  • Reaction: Heat the biphasic mixture to 150 °C with vigorous agitation (e.g., 1450 rpm) for 0.5-1 hour.[15]

  • Workup and Separation: Cool the reaction mixture. The two phases will separate. The organic layer, containing the catalyst and any unreacted aryl halide, can be decanted and potentially reused.[15]

  • Product Isolation: Treat the aqueous layer with dilute HCl until acidic. The cinnamic acid derivative will precipitate. Filter the solid, wash with water, and dry under vacuum to obtain the pure product.[15]

References

Technical Support Center: Photodegradation of Methyl 4-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation pathways of Methyl 4-methoxycinnamate (M4MC).

Frequently Asked Questions (FAQs)

Q1: What is the primary photodegradation pathway for this compound (M4MC)?

The primary photochemical process for this compound upon exposure to UV-B radiation (280-315 nm) is a reversible trans-cis photoisomerization.[1][2] The trans isomer is the more thermodynamically stable form, but upon absorption of UV light, it can convert to the cis isomer. A photostationary state is typically reached where both isomers coexist.

Q2: What are other possible photodegradation pathways for M4MC?

Besides trans-cis isomerization, other potential photodegradation pathways for M4MC include:

  • Photodimerization: Like other cinnamate esters, M4MC can undergo [2+2] cycloaddition reactions to form cyclobutane dimers, particularly in concentrated solutions or the solid state.[3][4][5]

  • Photofragmentation: Cleavage of the ester bond can occur, leading to the formation of smaller aromatic compounds such as 4-methoxybenzaldehyde and 4-methoxycinnamic acid.[1] This is more commonly observed with more complex cinnamate esters like octyl methoxycinnamate (OMC).[6]

  • Photooxidation: In the presence of reactive oxygen species (ROS), further degradation can occur, potentially leading to a variety of oxidized products.

Q3: How does the solvent environment affect the photodegradation of M4MC?

The solvent polarity can influence the photostability and the efficiency of photoisomerization.[1] In polar solvents, M4MC has been shown to exhibit enhanced photostability compared to non-polar environments.[1] The solvent can also affect the excited state dynamics of the molecule.

Q4: What is the UV absorption profile of M4MC?

This compound exhibits strong ultraviolet absorption in the UV-B range, with a maximum absorption wavelength (λmax) between 309-311 nm.[2] This property is central to its use as a UV filter in sunscreens.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in photoisomerization experiments.

  • Question: Why am I seeing significant variation in the trans-cis isomer ratio between identical experiments?

    • Answer:

      • Light Source Fluctuation: Ensure the output of your UV lamp is stable. Use a radiometer to check the light intensity before each experiment.

      • Sample Concentration: The concentration of M4MC can affect the rate of isomerization and the position of the photostationary state. Ensure precise and consistent concentrations are used.

      • Solvent Purity: Impurities in the solvent can act as photosensitizers or quenchers, altering the reaction pathway. Use high-purity, spectroscopy-grade solvents.

      • Oxygen Content: Dissolved oxygen can influence the excited state lifetime. For highly reproducible results, consider degassing the solvent by purging with an inert gas like nitrogen or argon.

      • Temperature: While less critical than light intensity, temperature fluctuations can affect reaction kinetics. Conduct experiments in a temperature-controlled environment.

Issue 2: Low yield or no evidence of photodimerization products.

  • Question: I am attempting to study the photodimerization of M4MC, but I am only observing isomerization. What could be wrong?

    • Answer:

      • Concentration: Photodimerization is a bimolecular reaction and is therefore highly dependent on concentration. For dimerization to be significant, much higher concentrations of M4MC are generally required than for studying isomerization.

      • Physical State: Dimerization is often more efficient in the solid state or in highly concentrated solutions where the molecules are in close proximity.[3][4][5]

      • Reaction Time: Dimerization may require longer irradiation times compared to photoisomerization.

      • Analytical Method: The analytical technique used may not be suitable for detecting the dimers. Techniques like Mass Spectrometry are essential for identifying these higher molecular weight products.

Issue 3: Difficulty in quantifying the trans and cis isomers.

  • Question: I am struggling to get a clear quantification of the two isomers using UV-Vis spectroscopy. What are some common pitfalls?

    • Answer:

      • Overlapping Spectra: The UV-Vis spectra of the trans and cis isomers of M4MC overlap significantly. While there are shifts in the λmax and molar absorptivity, deconvolution of the spectra can be challenging. It is crucial to have pure standards of each isomer to determine their individual spectral characteristics.

      • Isosbestic Point: Ensure you are monitoring the absorbance at a wavelength where there is a significant difference between the two isomers, not at or near an isosbestic point.

      • Alternative Technique: For more accurate quantification, ¹H NMR spectroscopy is highly recommended. The vinyl protons of the trans and cis isomers have distinct chemical shifts and coupling constants, allowing for straightforward integration and ratio determination.[7]

Issue 4: Appearance of unexpected peaks in GC-MS analysis.

  • Question: My GC-MS analysis shows several unexpected peaks in my irradiated M4MC sample. How can I identify them?

    • Answer:

      • Fragmentation Products: These peaks could correspond to photofragmentation products like 4-methoxybenzaldehyde. Compare the mass spectra of these peaks with library data for potential fragments.[6]

      • Solvent Impurities: Irradiated solvent blanks should be run to rule out degradation products from the solvent itself.

      • Derivatization Artifacts: If derivatization is used for GC-MS analysis, ensure that the observed peaks are not byproducts of this process.

      • Contamination: Thoroughly clean all glassware and equipment to avoid contamination from previous experiments.

Data Presentation

Table 1: Photophysical Properties of this compound and Related Compounds

PropertyThis compoundNotes
UV λmax 309-311 nm[2]In the UV-B range
Molar Extinction Coefficient (ε) ~2.0-2.5 × 10⁴ M⁻¹ cm⁻¹Estimated based on similar compounds[8]
Fluorescence Quantum Yield Very lowIndicative of efficient non-radiative decay[9]
Excited State Lifetime (S₁) Sub-picosecond in solution[10][11]For the ¹ππ* state

Table 2: ¹H NMR Data for trans and cis Isomers of Cinnamate Esters

IsomerOlefinic Proton SignalTypical Coupling Constant (J)Reference
trans Doublet~16 Hz[7]
cis Doublet~13 Hz[7]
Note: The exact chemical shifts will depend on the specific cinnamate ester and the solvent used.

Experimental Protocols

Protocol 1: Monitoring trans-cis Photoisomerization using UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of trans-Methyl 4-methoxycinnamate in a UV-transparent solvent (e.g., cyclohexane, ethanol) at a concentration of approximately 1 x 10⁻⁵ M.

    • Transfer the solution to a quartz cuvette with a known path length (typically 1 cm).

  • Irradiation:

    • Use a UV lamp with an emission maximum in the UV-B range (e.g., 310 nm). A monochromator or appropriate filters should be used to select the irradiation wavelength.

    • Place the cuvette in a temperature-controlled sample holder.

    • Irradiate the sample for defined time intervals.

  • Data Acquisition:

    • Before irradiation (t=0), record the full UV-Vis spectrum (e.g., from 250 to 400 nm) using a spectrophotometer.

    • After each irradiation interval, record the UV-Vis spectrum again.

    • Continue until no further significant changes in the spectrum are observed, indicating that a photostationary state has been reached.

  • Data Analysis:

    • Monitor the change in absorbance at the λmax of the trans isomer.

    • If the spectra of the pure cis and trans isomers are known, the concentration of each isomer at different time points can be calculated using the Beer-Lambert law and solving a system of simultaneous equations.

Protocol 2: Quantification of Isomers using ¹H NMR Spectroscopy

  • Sample Preparation:

    • Prepare a solution of trans-Methyl 4-methoxycinnamate in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for NMR analysis (e.g., 5-10 mg/mL).

    • Transfer the solution to an NMR tube.

  • Irradiation:

    • Irradiate the NMR tube with a UV lamp as described in Protocol 1 for a specific duration.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the irradiated sample.

    • Ensure a sufficient relaxation delay to allow for accurate integration of the signals.

  • Data Analysis:

    • Identify the distinct doublets corresponding to one of the vinyl protons of the trans and cis isomers. The trans isomer will have a larger coupling constant (J ≈ 16 Hz) compared to the cis isomer (J ≈ 13 Hz).[7]

    • Integrate the signals for the trans and cis vinyl protons.

    • The ratio of the integrals directly corresponds to the molar ratio of the two isomers in the sample.

Protocol 3: Identification of Photodegradation Products by GC-MS

  • Sample Preparation and Irradiation:

    • Prepare a more concentrated solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent.

    • Irradiate the solution for an extended period to encourage the formation of degradation products.

  • Sample Extraction (if necessary):

    • If the sample is in an aqueous solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to isolate the analytes.

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

  • Derivatization (optional but often recommended):

    • To improve the volatility and chromatographic properties of potential polar degradation products (like 4-methoxycinnamic acid), perform a derivatization step (e.g., silylation with BSTFA).

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample into a GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Program the oven temperature to achieve good separation of the components.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-400).

  • Data Analysis:

    • Identify the peak for any remaining M4MC.

    • For any new peaks, analyze their mass spectra.

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST) to tentatively identify the degradation products.

    • Confirm the identity of the products by analyzing authentic standards if available.

Visualizations

Photodegradation_Pathways cluster_main This compound Photodegradation trans_M4MC trans-Methyl 4-methoxycinnamate cis_M4MC cis-Methyl 4-methoxycinnamate trans_M4MC->cis_M4MC UV-B (Isomerization) dimers Cyclobutane Dimers trans_M4MC->dimers UV-B ([2+2] Cycloaddition) (High Concentration) fragments Fragmentation Products (e.g., 4-methoxybenzaldehyde) trans_M4MC->fragments UV-B (Fragmentation) cis_M4MC->trans_M4MC UV-B or Thermal

Caption: Primary photodegradation pathways of this compound.

Experimental_Workflow cluster_workflow Analytical Workflow for M4MC Photodegradation Studies cluster_analysis Analysis cluster_results Results prep Sample Preparation (M4MC in Solvent) irrad UV Irradiation (Controlled Wavelength & Time) prep->irrad uv_vis UV-Vis Spectroscopy irrad->uv_vis nmr ¹H NMR Spectroscopy irrad->nmr gc_ms GC-MS irrad->gc_ms isomer_kinetics Isomerization Kinetics uv_vis->isomer_kinetics isomer_ratio Precise Isomer Ratio nmr->isomer_ratio prod_id Product Identification (Dimers, Fragments) gc_ms->prod_id

References

"challenges in scaling up Methyl 4-methoxycinnamate production"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 4-methoxycinnamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this compound, from laboratory to industrial scale.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound production.

Issue 1: Low Yield During Scale-Up of Fischer Esterification

Q: My Fischer esterification reaction for this compound gives a good yield at the lab scale, but the yield drops significantly upon scaling up. What are the potential causes and how can I troubleshoot this?

A: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to reaction equilibrium, heat and mass transfer, and water removal.

Potential Causes & Solutions:

  • Inefficient Water Removal: The Fischer esterification is a reversible reaction, and the water produced as a byproduct can shift the equilibrium back towards the reactants, reducing the yield.[1][2] At a larger scale, simple reflux is often insufficient to remove water effectively.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[2] This is a highly effective method for driving the reaction to completion. Alternatively, the use of dehydrating agents like molecular sieves can also be beneficial.[2]

  • Poor Mixing and Heat Transfer: Inadequate agitation in a large reactor can lead to non-uniform temperature and concentration profiles. This can result in localized "hot spots" causing side reactions or areas where the reaction is incomplete.

    • Solution: Ensure the reactor is equipped with an appropriate stirring mechanism to maintain a homogenous reaction mixture. Monitor and control the temperature carefully to prevent overheating, which can lead to polymerization or other side reactions, often indicated by the reaction mixture turning dark brown or black.[2]

  • Insufficient Catalyst Concentration: The amount of acid catalyst may not be sufficient for the larger volume.

    • Solution: Ensure the catalyst concentration (e.g., sulfuric acid) is maintained at an effective level, typically 1-5 mol% relative to the carboxylic acid.[3][4]

Issue 2: Product Purity and Byproduct Formation

Q: During the scale-up of this compound synthesis, I am observing the formation of significant byproducts, making purification difficult. What are the common byproducts and how can I minimize their formation?

A: Byproduct formation is a frequent issue in scaled-up reactions, often due to the reaction conditions.

Common Byproducts & Mitigation Strategies:

  • Unreacted 4-Methoxycinnamic Acid: The most common impurity is the starting material.[2]

    • Mitigation: As mentioned above, drive the reaction to completion by removing water. During the work-up, washing the organic layer with a saturated sodium bicarbonate solution will neutralize the acid catalyst and convert the unreacted 4-methoxycinnamic acid into its water-soluble salt, which can then be easily removed.[2]

  • Polymerization Products: The double bond in the cinnamate structure can be susceptible to polymerization, especially at elevated temperatures and under harsh acidic conditions.

    • Mitigation: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing side reactions. Using a milder acid catalyst, such as p-toluenesulfonic acid, may also be beneficial.

  • Products from Side Reactions: Depending on the synthesis route, other byproducts may form. For instance, in the Claisen condensation, hydrolysis of the starting acetate and the product ester can occur.

    • Mitigation: Carefully control the reaction temperature and stoichiometry of the reactants.

Issue 3: Challenges in Product Isolation and Purification

Q: I am facing difficulties with the crystallization and purification of this compound at a larger scale. What are the recommended procedures?

A: Large-scale purification requires robust and scalable methods.

Purification Strategies:

  • Work-up Procedure: A standard work-up involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate), neutralizing the acid catalyst with a base wash (e.g., sodium bicarbonate solution), and then washing with brine.[2]

  • Crystallization: If the product fails to crystallize or "oils out," it is often due to the presence of impurities.

    • Troubleshooting: Consider purifying the crude product by column chromatography before attempting recrystallization. A solvent screen can help identify the optimal solvent or solvent mixture for crystallization.

  • Column Chromatography: While effective at the lab scale, traditional column chromatography can be challenging to scale up. For industrial-scale purification, techniques like medium pressure liquid chromatography (MPLC) can be employed for higher throughput.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for industrial production?

A1: The most common and industrially viable synthesis routes are:

  • Fischer Esterification: This is a direct and well-established method involving the reaction of 4-methoxycinnamic acid with methanol in the presence of an acid catalyst.[5] Yields are generally high, often in the range of 80-90%.[5]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction between an aryl halide and methyl acrylate offers high yields and purity, making it suitable for industrial production.[1][5] Continuous-flow Heck reactions in supercritical CO₂ have been shown to achieve high yields.[5]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction is particularly effective for large-scale synthesis, offering mild reaction conditions and easier product purification.[6] Optimized reactions have achieved yields exceeding 85%.[6]

  • Claisen Condensation: This method involves the condensation of anisaldehyde with methyl acetate. Yields of around 77% have been reported for similar esters.

Q2: How do I choose the best synthesis route for my application?

A2: The choice of synthesis route depends on several factors including the desired scale of production, cost and availability of starting materials, and environmental considerations. For large-scale industrial production, a multi-step process starting from readily available and inexpensive materials may be more economically viable than a shorter route that relies on a costly starting material.[7]

Q3: What are the key safety considerations when scaling up the production of this compound?

A3: Key safety considerations include:

  • Flammable Solvents: Methanol and other organic solvents are flammable and require proper handling and storage in well-ventilated areas away from ignition sources.

  • Corrosive Reagents: Strong acids like sulfuric acid are corrosive and require the use of appropriate personal protective equipment (PPE).

  • Reaction Exotherms: Although the esterification reaction is not typically violently exothermic, poor heat management in large reactors can lead to a dangerous increase in temperature and pressure.

  • Toxic Reagents: Some synthesis routes may involve toxic reagents, such as dimethyl sulfate in the Williamson ether synthesis, which is a potential route to the starting material 4-methoxybenzoic acid.[8] Always consult the Safety Data Sheet (SDS) for each reagent.

Q4: How can I monitor the progress of the reaction at a large scale?

A4: While Thin-Layer Chromatography (TLC) is a convenient method for monitoring reaction progress at the laboratory scale, High-Performance Liquid Chromatography (HPLC) is recommended for more precise and quantitative analysis in a production environment. HPLC can accurately quantify the starting material, product, and any byproducts.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound
Synthesis RouteStarting MaterialsKey Reagents & ConditionsReported YieldSuitability for Scale-Up
Fischer Esterification 4-Methoxycinnamic acid, MethanolH₂SO₄ or p-TsOH catalyst, Reflux80-90%[5]Good, but requires efficient water removal at scale.
Heck Reaction 4-Iodoanisole, Methyl acrylatePalladium catalyst, Supercritical CO₂HighVery good, especially with continuous-flow systems.[5]
Horner-Wadsworth-Emmons 4-Methoxybenzaldehyde, Trimethyl phosphonoacetateSodium methoxide>85%[6]Excellent, with milder conditions and easier purification.[6]
Claisen Condensation Anisaldehyde, Methyl acetateSodium, Methanol (initiator), 0-5°C~77% (for similar esters)Moderate, can have side reactions like hydrolysis.

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Methoxycinnamic Acid

Materials:

  • 4-Methoxycinnamic acid

  • Anhydrous methanol (large excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap for larger scale), dissolve 4-methoxycinnamic acid in a large excess of anhydrous methanol.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to a gentle reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted starting material), and finally with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis

Materials:

  • 4-Methoxybenzaldehyde

  • Trimethyl phosphonoacetate

  • Sodium methoxide in methanol solution

  • Methanol

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add a solution of sodium methoxide in methanol.

  • Cool the solution in an ice bath.

  • Slowly add trimethyl phosphonoacetate to the cooled solution with stirring.

  • After the addition is complete, add 4-methoxybenzaldehyde dropwise to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_fischer_esterification cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Methoxycinnamic Acid in excess Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux with Water Removal (Dean-Stark) add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete evaporate Evaporate Excess Methanol cool->evaporate extract Dilute & Extract with Organic Solvent evaporate->extract wash_bicarb Wash with NaHCO₃ Solution extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify end_product Pure Methyl 4-methoxycinnamate purify->end_product troubleshooting_low_yield start Low Yield in Scaled-Up Esterification check_water Is water being effectively removed? start->check_water check_mixing Is mixing adequate and temperature uniform? check_water->check_mixing Yes solution_water Implement Dean-Stark trap or add dehydrating agent. check_water->solution_water No check_catalyst Is catalyst concentration optimal? check_mixing->check_catalyst Yes solution_mixing Improve agitation. Optimize temperature profile. check_mixing->solution_mixing No solution_catalyst Adjust catalyst loading. check_catalyst->solution_catalyst No review_protocol Review overall process for potential losses. check_catalyst->review_protocol Yes

References

"preventing isomerization of Methyl 4-methoxycinnamate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the isomerization of Methyl 4-methoxycinnamate during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound during storage?

A1: The primary cause of instability is the photoisomerization of the thermodynamically stable trans isomer (E-isomer) into the less stable cis isomer (Z-isomer). This conversion is predominantly triggered by exposure to ultraviolet (UV) radiation, particularly in the UV-B range (280-315 nm).[1][2] The trans isomer is generally the therapeutically active form desired in applications like sunscreens, and its conversion to the cis form can reduce product efficacy.[3]

Q2: What are the ideal storage conditions to prevent the isomerization of this compound?

A2: To minimize isomerization and degradation, this compound should be stored in a cool, dry, and dark environment.[4][5] The container should be tightly sealed to protect it from moisture and air.[1][6] For long-term storage, using an inert atmosphere (e.g., argon or nitrogen) and storing at or below 4°C is recommended.[7]

Q3: How does temperature affect the stability of this compound?

A3: While higher temperatures can promote isomerization, this compound is thermally stable up to approximately 200-208°C under an inert atmosphere.[1] However, for storage purposes, it is crucial to keep it in a cool place, with recommended temperatures between 10°C and 25°C for general storage, to prevent gradual degradation and isomerization.[4] The presence of oxygen can lower its thermal stability.[1]

Q4: What role do solvents play in the stability of this compound?

A4: The polarity of the solvent can influence the photostability of this compound.[1] Studies have shown that the compound exhibits enhanced photostability in polar solvents compared to non-polar environments.[1] Protic solvents, in particular, can facilitate proton transfer, which may aid the isomerization process.[7] When preparing solutions, using fresh, anhydrous, and neutral aprotic solvents is advisable where possible.[7]

Q5: Are there any chemical incompatibilities I should be aware of during storage?

A5: Yes. This compound should be stored away from strong oxidizing agents, as they can accelerate decomposition.[1][5] Contact with strong acids or bases should also be avoided, as they can catalyze isomerization and other degradation reactions.[7][8]

Q6: How can I detect and quantify if my sample has undergone isomerization?

A6: The most common analytical techniques to separate and quantify the trans and cis isomers are High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[2][3] ¹H NMR can distinguish between the isomers by the different chemical shifts and coupling constants of the olefinic protons.[9] HPLC, typically using a C18 stationary phase, can effectively separate the two isomers for quantification.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Reduced UV-filtering efficacy in a formulation. Isomerization from the more effective trans isomer to the less effective cis isomer.[3]1. Review the storage history of the compound for exposure to light or high temperatures.2. Use HPLC or ¹H NMR to quantify the current trans/cis isomer ratio in the sample.3. Compare the results to a fresh, properly stored standard.
Appearance of unexpected peaks in an HPLC or NMR analysis. The sample may have isomerized or degraded. Photodegradation can lead to products like 4-methoxybenzaldehyde.[1]1. Confirm the identity of the cis isomer peak by comparing it with literature data or an irradiated sample.2. For other unexpected peaks, consider potential degradation pathways and analyze using a mass spectrometer (e.g., GC-MS or LC-MS) to identify the byproducts.[3][10]
Variability in experimental results between batches. Inconsistent storage conditions leading to different levels of isomerization in each batch.1. Implement and strictly follow the standardized storage protocol outlined in this guide.2. Perform a quality control check (e.g., HPLC analysis) to determine the isomer ratio of each batch before use.

Data Summary

Table 1: Factors Affecting this compound Stability
Factor Effect on Stability Prevention Strategy Reference
UV Light Primary driver of trans to cis isomerization.Store in amber or foil-wrapped containers in the dark.[1][7]
Temperature High temperatures can promote isomerization and degradation.Store in a cool environment (10-25°C); for long-term, ≤ 4°C.[1][4][7]
pH Acidic and basic conditions catalyze isomerization.Maintain neutral conditions (pH 7); use buffered solutions if necessary.[7]
Oxygen Can facilitate decomposition, especially at elevated temperatures.Store in a tightly sealed container under an inert atmosphere (N₂ or Ar).[7]
Moisture Can accelerate decomposition processes.Store in a dry/desiccated environment.[1]
Catalysts Trace acids, bases, or metals can act as catalysts.Use purified, neutral reagents and solvents; ensure glassware is clean and neutralized.[7]

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Receiving: Upon receipt, inspect the container for damage.

  • Immediate Storage: Immediately place the sealed container in a dark environment, such as a cabinet or refrigerator, designated for light-sensitive compounds.

  • Container: If the original container is not opaque, transfer the compound to an amber glass vial or wrap the existing container in aluminum foil to protect it from light.[7]

  • Atmosphere: For long-term storage, flush the headspace of the container with a dry, inert gas like argon or nitrogen before tightly sealing.

  • Temperature: Store at a controlled cool temperature. For routine use, store between 10°C - 25°C.[4] For long-term archival, store at ≤ 4°C.[7]

  • Handling: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation inside.[7] Handle the compound in a well-ventilated area.[6]

Protocol 2: Quantification of trans/cis Isomer Ratio using ¹H NMR Spectroscopy

This protocol is a general guideline based on established methods for cinnamic acid derivatives.[2][9]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃ or deuterated cyclohexane) to a known concentration (e.g., 0.5 mM).[2]

  • Acquisition: Acquire a ¹H NMR spectrum using a spectrometer (e.g., 400 or 500 MHz).

  • Analysis:

    • Identify the characteristic doublets for the olefinic protons of the trans and cis isomers.

      • trans-isomer: Olefinic protons typically appear as two doublets with a larger coupling constant (J ≈ 16.0 Hz).[11]

      • cis-isomer: Olefinic protons appear as two doublets with a smaller coupling constant (J ≈ 12-13 Hz).[9]

    • Integrate the area of a well-resolved peak for the trans isomer and a corresponding peak for the cis isomer.

  • Calculation: Calculate the percentage of each isomer by comparing their integral values.

    • % cis = [Integral(cis) / (Integral(cis) + Integral(trans))] * 100

Protocol 3: HPLC Method for Separation of E/Z (trans/cis) Isomers

This protocol is a starting point for method development, based on methods for similar cinnamate esters.[3]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common. A starting point could be 70% Acetonitrile / 30% Water.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the λmax of this compound (approx. 310 nm).[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10-20 µg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The trans isomer, being less polar, will typically have a longer retention time than the cis isomer on a reverse-phase column. Quantify by comparing peak areas to those of a reference standard.

Visual Guides

G cluster_storage Best Practices for Storing this compound receive Receive Compound inspect Inspect Container for Integrity receive->inspect transfer Transfer to Light-Proof Container (Amber Vial) inspect->transfer store_dark Store in a Dark, Cool (10-25°C) Location transfer->store_dark long_term Long-Term Storage? store_dark->long_term inert Flush with Inert Gas (N₂ or Ar) long_term->inert Yes use Ready for Use long_term->use No refrigerate Store at ≤ 4°C inert->refrigerate refrigerate->use

Caption: Workflow for optimal handling and storage of this compound.

G cluster_factors Factors Leading to Isomerization & Degradation cluster_products Resulting Products MMC This compound (trans-isomer) CIS cis-isomer MMC->CIS Isomerization DEGRAD Degradation Products MMC->DEGRAD Decomposition UV UV Light (280-315 nm) UV->MMC Heat High Temperature Heat->MMC pH Acids / Bases pH->MMC Oxidants Oxidizing Agents Oxidants->MMC

Caption: Key factors that induce isomerization and degradation of the compound.

G TRANS trans-isomer (Stable Ground State) EXCITED Excited Singlet State (¹ππ*) TRANS->EXCITED UV Photon (λ ≈ 310 nm) EXCITED->TRANS Relaxation CIS cis-isomer (Less Stable Ground State) EXCITED->CIS Isomerization & Relaxation CIS->TRANS Thermal/ Catalyzed Reversion

Caption: Simplified pathway of photoisomerization from trans to cis isomer.

References

Technical Support Center: Purification of Methyl 4-methoxycinnamate via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying Methyl 4-methoxycinnamate using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the column chromatography purification of this compound.

Issue 1: Poor or No Separation of this compound from Impurities

  • Question: My fractions are all mixed, and I cannot separate my product from what I suspect is the starting material, 4-methoxycinnamic acid. What should I do?

  • Answer: This is a common issue and usually relates to the polarity of the eluent. This compound is significantly less polar than the unreacted 4-methoxycinnamic acid.

    • Solution 1: Adjust Solvent Polarity. Your solvent system is likely too polar, causing all compounds to elute too quickly. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For example, if you are using a 7:3 hexane:ethyl acetate mixture, try switching to a 9:1 or even a 19:1 ratio.[1] The goal is to find a solvent system where the this compound has an Rf value of approximately 0.25-0.35 on a TLC plate, which generally provides the best separation in column chromatography.

    • Solution 2: Use a Gradient Elution. If there is a large polarity difference between your product and impurities, a gradient elution can be very effective.[2][3][4] Start with a low-polarity solvent system (e.g., 100% hexane or 95:5 hexane:ethyl acetate) to elute any non-polar impurities. Then, gradually increase the polarity by increasing the percentage of ethyl acetate to elute your desired product, leaving the more polar impurities like 4-methoxycinnamic acid adsorbed to the silica gel.

Issue 2: The Product is Eluting Too Quickly (High Rf) or Not at All (Rf = 0)

  • Question: My product comes off the column in the very first fractions, or alternatively, it seems stuck at the top of the column. How can I fix this?

  • Answer: This is a classic problem of incorrect solvent polarity.

    • Product Eluting Too Quickly: The eluent is too polar. Your product is spending too much time in the mobile phase and not enough time interacting with the stationary phase (silica gel). To resolve this, increase the proportion of the non-polar solvent (e.g., hexane) in your eluent mixture.[5]

    • Product Not Eluting: The eluent is not polar enough to move your compound down the column. You need to increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[6] It is crucial to perform preliminary TLC experiments to determine an appropriate starting solvent system.

Issue 3: Broad Bands and Tailing of the Product Peak

  • Question: My product is eluting over a large number of fractions (band broadening) and the spots on my TLC plates show tailing. What causes this?

  • Answer: Band broadening and tailing can result from several factors.

    • Poor Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to an uneven flow of the mobile phase.[7]

    • Sample Overload: Loading too much crude product onto the column can saturate the stationary phase, leading to poor separation and band broadening. For a standard glass column, a general rule is to load 1g of crude material per 10-20g of silica gel.

    • Inappropriate Flow Rate: A flow rate that is too fast does not allow for proper equilibrium between the stationary and mobile phases, which can cause tailing.[8] Conversely, a flow rate that is too slow can lead to diffusion and broader bands. Adjust the flow to a steady drip rate.

    • Insolubility of Sample: If the sample is not fully soluble in the mobile phase when loaded, it can cause tailing. Ensure your crude product is dissolved in the minimum amount of solvent before loading. The "dry loading" method can resolve this issue (see Experimental Protocols).

Issue 4: Low Yield of Purified Product

  • Question: After combining my pure fractions and evaporating the solvent, my final yield is very low. Where could my product have gone?

  • Answer: Low recovery can be due to several reasons.

    • Product Stuck on Column: If the eluent was not polar enough, a significant portion of your product may still be on the column. Try flushing the column with a more polar solvent (e.g., 50:50 hexane:ethyl acetate) and check the eluate for your product by TLC.

    • Incomplete Elution: You may have stopped collecting fractions too early. Always continue collecting fractions until you are certain all of your product has eluted, as confirmed by TLC analysis of the fractions.

    • Product Co-eluted with Impurities: If separation was poor, you might have discarded fractions containing your product because they also contained impurities. Re-examine your TLC plates to confirm.

    • Decomposition on Silica: While less common for this compound, some molecules can decompose on the acidic surface of silica gel. This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.

Data Presentation

Table 1: Solvent System Selection for TLC and Column Chromatography

This table provides a guide for selecting an appropriate solvent system for the purification of this compound on a silica gel stationary phase. The goal is to achieve an Rf value between 0.25 and 0.35 for the product to ensure good separation on the column.

Hexane:Ethyl Acetate RatioPolarityExpected Rf of this compoundExpected Behavior of 4-methoxycinnamic acidRecommendation
19:1 (v/v)Low0.25 - 0.40Remains at baseline (Rf ~ 0)Good starting point for column elution
9:1 (v/v)Medium-Low0.40 - 0.60Low Rf (< 0.1)May be too polar for good separation
4:1 (v/v)Medium> 0.60Low to moderate RfToo polar for column; useful for TLC visualization
1:1 (v/v)High~ 0.80 - 0.90High RfNot suitable for purification

Table 2: Common Impurities and Their Expected Elution Behavior

This table outlines potential impurities from common synthetic routes and their expected behavior during chromatography relative to this compound.

ImpurityCommon SourcePolarity Relative to ProductExpected Elution Order
4-methoxycinnamic acidFischer Esterification (unreacted starting material)More PolarAfter the product
MethanolFischer Esterification (reactant/solvent)Very PolarAfter the product (or removed during workup)
4-bromoanisoleHeck Reaction (unreacted starting material)Less PolarBefore the product
Methyl acrylateHeck Reaction (unreacted starting material)Similar/Slightly More PolarClose to the product; may require careful fractionation
Triphenylphosphine oxideMitsunobu Reaction (byproduct)More PolarAfter the product

Experimental Protocols

Protocol 1: Preparation of the Silica Gel Column (Slurry Method)

  • Select Column Size: Choose a glass column with an appropriate diameter and length for the amount of crude material to be purified (a 10:1 to 20:1 ratio of silica gel to crude product by weight is recommended).

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. Add a thin layer of sand on top of the plug.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) to form a consistent, pourable slurry.

  • Pack the Column: Clamp the column vertically. Pour the silica slurry into the column in one continuous motion. Use a funnel to aid the process.

  • Settle the Packing: Gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and to ensure the silica packs down uniformly.[7] Open the stopcock to drain some of the solvent, but never let the top of the silica bed run dry . The solvent level should always remain above the silica.

  • Add Sand: Once the silica has settled, add a thin layer of sand to the top to protect the surface of the stationary phase from being disturbed during sample and eluent addition.

Protocol 2: Sample Loading

  • Wet Loading:

    • Dissolve the crude this compound in the minimum amount of the chromatography eluent or a slightly more polar solvent if necessary (e.g., dichloromethane).

    • Drain the excess solvent from the packed column until the solvent level is just at the top of the upper sand layer.

    • Carefully add the dissolved sample solution to the top of the column using a pipette, allowing it to absorb into the silica bed.

    • Rinse the flask with a small amount of eluent and add this to the column to ensure all the sample is transferred.

  • Dry Loading (Recommended for samples with poor solubility):

    • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (1-2 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

Protocol 3: Elution and Fraction Collection

  • Begin Elution: After loading the sample, carefully fill the column with the chosen eluent.

  • Apply Pressure (Flash Chromatography): Apply gentle, consistent pressure to the top of the column using a pipette bulb or a regulated air/nitrogen line to achieve a steady flow rate (a few inches per minute is typical).

  • Collect Fractions: Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions should be appropriate for the scale of the separation.

  • Monitor Progress with TLC: Periodically, spot the collected fractions onto a TLC plate alongside a spot of the crude mixture and a pure standard (if available). Visualize the plates under a UV lamp to identify which fractions contain your product.

  • Combine and Evaporate: Once the pure fractions have been identified, combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Methyl 4-methoxycinnamate Evaporate->Pure G Start Problem: Poor Separation Q1 Check TLC Rf value of product Start->Q1 A1_high Rf > 0.4? (Too High) Q1->A1_high Yes A1_low Rf < 0.2? (Too Low) Q1->A1_low No Sol1 Decrease Eluent Polarity (Less Ethyl Acetate) A1_high->Sol1 A1_good Rf is 0.2-0.4 A1_low->A1_good No Sol2 Increase Eluent Polarity (More Ethyl Acetate) A1_low->Sol2 Yes Q2 Check Column Packing & Sample Load A1_good->Q2 Yes Sol3 Repack Column or Reduce Sample Load Q2->Sol3 Poor Packing/Overloaded Sol4 Consider Gradient Elution for complex mixtures Q2->Sol4 Packing OK

References

Technical Support Center: Synthesis of Methyl 4-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methoxycinnamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on the impact of solvent choice.

Issue 1: Low Yield in Fischer Esterification

Q: My Fischer esterification of 4-methoxycinnamic acid with methanol is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in Fischer esterification are often due to the reversible nature of the reaction. Several factors related to the solvent and reaction conditions can be optimized:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reflux time. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.[1]

  • Water Content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. The addition of a dehydrating agent, such as molecular sieves, or the use of a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.[1][2]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure the proper catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.[2][3]

  • Suboptimal Temperature: The reaction may not be proceeding efficiently if the temperature is too low.

    • Solution: Ensure the reaction mixture is maintained at a gentle reflux.[4]

  • Excess Methanol: While methanol is a reactant, using it as the solvent helps to drive the equilibrium towards the product.

    • Solution: Use a large excess of methanol as the solvent.[1][2][5]

Issue 2: Poor Selectivity or Side Products in Heck Reaction

Q: I am observing significant byproducts in the Heck reaction for the synthesis of this compound. How can the choice of solvent affect this?

A: The Heck reaction's selectivity and efficiency are highly dependent on the solvent and other reaction parameters.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the catalytic species and the reaction intermediates.

    • Polar Aprotic Solvents: Solvents like N-methyl-pyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAA) are commonly used. NMP has been reported as a preferred solvent for similar reactions at atmospheric pressure.[6]

    • Green Solvents: Supercritical carbon dioxide (scCO₂) has emerged as an environmentally friendly and highly effective solvent, leading to high conversion rates and exclusive formation of the desired trans-isomer.[7][8]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to the reaction environment.

    • Solution: The choice of solvent can impact catalyst stability. In some cases, ionic liquids have been used to stabilize the palladium catalyst and allow for its reuse.

  • Base Solubility: The base used in the reaction (e.g., triethylamine, potassium carbonate) must have sufficient solubility in the chosen solvent to be effective.

    • Solution: Select a solvent that can dissolve both the organic reactants and the inorganic base to a reasonable extent.

Issue 3: Difficulty in Product Isolation and Purification in Horner-Wadsworth-Emmons/Wittig Reaction

Q: After performing a Horner-Wadsworth-Emmons reaction to synthesize this compound, I am struggling with the workup and purification. Can the solvent choice simplify this process?

A: Yes, the solvent plays a crucial role in the ease of product isolation.

  • Byproduct Removal: The phosphonate or phosphine oxide byproducts of the Wittig-type reactions can sometimes be difficult to separate from the desired product.

    • Solution: Using a solvent system from which the byproduct precipitates or can be easily washed away is advantageous. For instance, the use of methanol as a solvent in the Horner-Emmons-Wittig reaction allows for the precipitation of the product upon addition of water, simplifying the initial isolation.[7] The water-soluble nature of the phosphate byproduct in the Horner-Emmons modification simplifies purification compared to the triphenylphosphine oxide from a standard Wittig reaction.[7]

  • Product Crystallization: The final purification step often involves recrystallization.

    • Solution: A mixed solvent system is often employed for recrystallization. For example, dissolving the crude product in a minimal amount of hot ethanol followed by the dropwise addition of water until cloudiness persists, and then re-clarifying with a few drops of ethanol, can yield pure crystals upon cooling.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what solvents are typically used?

A: The three most prevalent synthetic methods are:

  • Fischer Esterification: This is a direct esterification of 4-methoxycinnamic acid with methanol, using an acid catalyst. Methanol itself typically serves as the solvent.[7][9]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction involves an aryl halide (like 4-bromoanisole or 4-iodoanisole) and methyl acrylate. Common solvents include polar aprotic solvents like NMP, DMF, and DMAA, as well as greener alternatives like supercritical carbon dioxide.[7][8][10]

  • Horner-Wadsworth-Emmons (HWE) or Wittig Reaction: This reaction involves the olefination of 4-methoxybenzaldehyde. For the HWE reaction, a phosphonate ester is used, and methanol is a common solvent.[7][11]

Q2: How does solvent polarity, in general, affect the synthesis of this compound?

A: The polarity of the solvent can significantly influence reaction rates and yields. Polar solvents are generally preferred for reactions involving polar starting materials or intermediates, as they can stabilize charged transition states.[8] For instance, in the Fischer esterification, the protonated carbonyl intermediate is stabilized by the polar methanol solvent. In the Heck reaction, polar aprotic solvents can facilitate the dissolution of the palladium catalyst and the inorganic base.[6] However, the choice of solvent must also consider the solubility of all reactants and the ease of product purification.

Q3: Are there any "green" or environmentally friendly solvent options for the synthesis of this compound?

A: Yes, there is a growing interest in developing more sustainable synthetic methods. For the Heck reaction, supercritical carbon dioxide (scCO₂) has been successfully employed as a green solvent.[7][8] It offers advantages such as being non-toxic, non-flammable, and easily removable from the product mixture. Additionally, some Wittig reactions have been developed to run in water, which is another environmentally benign solvent.

Q4: My final product is impure. What are some common impurities and how can I remove them?

A: Common impurities depend on the synthetic route:

  • Fischer Esterification: Unreacted 4-methoxycinnamic acid is a common impurity. This can be removed by washing the organic extract with a mild aqueous base, such as sodium bicarbonate solution, during the workup.[2][12]

  • Heck Reaction: Impurities may include unreacted starting materials and homocoupling products. Purification is typically achieved through column chromatography.

  • Horner-Wadsworth-Emmons/Wittig Reaction: The main byproduct is the phosphonate or phosphine oxide. The water-soluble nature of the phosphate byproduct from the HWE reaction makes it easier to remove with aqueous washes.[7] Triphenylphosphine oxide from a standard Wittig reaction is often removed by chromatography or crystallization.

Recrystallization is a common final purification step for all methods to obtain a high-purity solid product.[7]

Quantitative Data on Solvent Effects

The following table summarizes reaction conditions and reported yields for different synthetic methods for this compound, highlighting the role of the solvent.

Synthetic MethodReactantsCatalyst/BaseSolventTemperatureTimeYieldReference
Fischer Esterification4-methoxycinnamic acid, MethanolH₂SO₄MethanolReflux5-7 hours85-86%[7]
Fischer Esterification4-methoxycinnamic acid, MethanolH₂SO₄MethanolReflux96 hours-[9]
Heck Reaction4-iodoanisole, Methyl acrylatePd(OAc)₂Supercritical CO₂155°C5.2 min (residence)85-93%
Heck ReactionAryl halide, Methyl acrylatePalladium on silicaSupercritical CO₂-8 hours75-86% conversion[7]
Horner-Emmons-Wittig4-methoxybenzaldehyde, Trimethyl phosphonoacetateSodium methoxideMethanolRoom Temp.1 hour>85%[7][11]

Experimental Protocols

1. Fischer Esterification

  • Reactants: 4-methoxycinnamic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxycinnamic acid in a large excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

    • Heat the mixture to a gentle reflux and maintain for 5-7 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the volume of methanol under reduced pressure.

    • Neutralize the remaining mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization.[2][7]

2. Horner-Wadsworth-Emmons Reaction

  • Reactants: 4-methoxybenzaldehyde, Trimethyl phosphonoacetate, Sodium methoxide in methanol, Methanol (anhydrous).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add anhydrous methanol and a solution of sodium methoxide in methanol.

    • Add trimethyl phosphonoacetate to the stirring solution to form the ylide.

    • In a separate flask, dissolve 4-methoxybenzaldehyde in anhydrous methanol.

    • Add the aldehyde solution dropwise to the ylide solution at room temperature over a period of 10 minutes.

    • Allow the reaction to stir at room temperature for 1 hour. A precipitate may form.

    • Quench the reaction by adding deionized water. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash with water.

    • Purify the crude product by recrystallization from an ethanol/water mixture.[7][11]

Visualizations

Synthesis_Workflow cluster_start Starting Materials Selection cluster_reaction Synthetic Route cluster_solvent Solvent Selection cluster_end Product Outcome start_acid 4-methoxycinnamic Acid fischer Fischer Esterification start_acid->fischer start_aldehyde 4-methoxybenzaldehyde hwe Horner-Wadsworth-Emmons start_aldehyde->hwe start_halide 4-haloanisole + Methyl Acrylate heck Heck Reaction start_halide->heck methanol Methanol fischer->methanol hwe->methanol polar_aprotic Polar Aprotic (NMP, DMF) heck->polar_aprotic scCO2 Supercritical CO₂ heck->scCO2 product This compound methanol->product polar_aprotic->product scCO2->product purification Purification (Recrystallization/ Chromatography) product->purification

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Product Yield? check_reaction_time Incomplete reaction? Increase reaction time, monitor by TLC. start->check_reaction_time Yes check_water Water present? Use anhydrous solvents/reagents. check_reaction_time->check_water check_temp Suboptimal temperature? Ensure proper reflux/heating. check_water->check_temp check_solvent Poor solvent choice? Consider solvent polarity and reactant solubility. check_temp->check_solvent check_catalyst Catalyst issue? Check catalyst loading/activity. check_solvent->check_catalyst end_node Yield Improved check_catalyst->end_node

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Microwave-Assisted Synthesis of Cinnamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of cinnamate esters.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the synthesis of cinnamate esters compared to conventional heating methods?

Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods for cinnamate ester synthesis. These include significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[1][2][3] The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products, simplifying purification.[2][3] This method is also considered a greener chemistry approach due to its energy efficiency and potential for solvent-free reactions.[2][3][4]

Q2: Which catalysts are typically used for the microwave-assisted synthesis of cinnamate esters?

Commonly used catalysts for this synthesis include acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA).[5] Solid super acid catalysts like Ga₂O₃/SO₄²⁻/ZrO₂ have also been shown to be effective and offer the advantage of being easily separable from the reaction mixture.[6] In some protocols, a base like potassium carbonate (K₂CO₃) is used, particularly in Horner-Wadsworth-Emmons reactions to produce ethyl cinnamates.[7][8]

Q3: What solvents are suitable for the microwave-assisted synthesis of cinnamate esters?

The choice of solvent is crucial in microwave synthesis as it must be able to absorb microwave energy efficiently. Polar solvents are generally preferred. For cinnamate ester synthesis, alcohols like methanol and ethanol are commonly used as both solvent and reactant.[5][7][9] In some cases, solvent-free conditions can be employed, further enhancing the green credentials of the synthesis.[1]

Q4: Can microwave synthesis be scaled up for industrial production?

While laboratory-scale microwave reactors are common, scaling up microwave-assisted synthesis to an industrial scale can present challenges. These may include ensuring even heat distribution in larger reaction volumes and managing pressure build-up.[10] However, continuous-flow microwave reactors are being developed to address these scalability issues.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Possible Cause: Inefficient catalyst activity.

    • Solution: Ensure the catalyst is fresh and of the correct concentration. For acid-catalyzed reactions, using a strong acid like sulfuric acid is common.[5] If using a solid catalyst, ensure it is properly activated and dispersed in the reaction mixture.[6]

  • Possible Cause: Incorrect reaction temperature or time.

    • Solution: Optimize the reaction temperature and time. Microwave synthesis is highly sensitive to these parameters. A typical condition for methyl cinnamate synthesis is 110°C for 2 minutes.[5] For other esters, temperatures up to 180°C for 20 minutes have been reported.[7]

  • Possible Cause: Poor microwave absorption by the reaction mixture.

    • Solution: Ensure a polar solvent is used to facilitate microwave heating. If the reactants themselves are not polar, a small amount of a polar co-solvent can be added.

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][5] If the reaction has not gone to completion, consider increasing the reaction time or microwave power.

Problem 2: Formation of significant by-products.

  • Possible Cause: Reaction temperature is too high.

    • Solution: Overheating can lead to decomposition or side reactions. Reduce the microwave power or the target temperature. The use of a dedicated microwave reactor with accurate temperature control is highly recommended.[4]

  • Possible Cause: Unwanted side reactions like the Cannizzaro reaction.

    • Solution: In reactions involving aldehydes, the Cannizzaro reaction can be a competing pathway.[11] Careful control of reaction conditions, particularly temperature and the base used, can minimize this.

Problem 3: The reaction vial exploded or there was a significant pressure build-up.

  • Possible Cause: Heating a reaction mixture far beyond the boiling point of the solvent in a sealed vessel.[10]

    • Solution: Always use a microwave reactor designed for chemical synthesis with appropriate pressure monitoring and control. Ensure the reaction volume does not exceed the recommended capacity of the vial.

  • Possible Cause: Evolution of gas during the reaction.

    • Solution: If the reaction is expected to evolve gas, it should be conducted in an open vessel or a system designed to vent pressure safely.[10]

Quantitative Data Summary

Cinnamate EsterReactantsCatalystSolventMicrowave ConditionsYieldReference
Methyl Cinnamatetrans-Cinnamic acid, MethanolH₂SO₄ (50 mol%)Methanol110°C, 2 min97%[5]
Methyl Cinnamatetrans-Cinnamic acid, MethanolpTSA (50 mol%)Methanol110°C, 2 min91%[5]
Isopropyl CinnamateCinnamic acid, Isopropyl alcoholGa₂O₃/SO₄²⁻/ZrO₂-400 W, 20 min96.1%[6]
Ethyl CinnamatesAryl aldehydes, Triethyl phosphonoacetateK₂CO₃Ethanol140°C, 20 min73-96%[8]
Cinnamyl Long Chain EstersCinnamyl alcohol, Acid anhydrides/Dicarboxylic acids-Solvent-free140°C, 10-20 min>90%[1]

Detailed Experimental Protocol: Microwave-Assisted Synthesis of Methyl Cinnamate

This protocol is adapted from a literature procedure for the Fischer esterification of trans-cinnamic acid.[5]

Materials:

  • trans-Cinnamic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave reactor vial (10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

  • Reactant Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add trans-cinnamic acid.

  • Solvent and Catalyst Addition: Add methanol to the vial, followed by the careful, dropwise addition of concentrated sulfuric acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 110°C for 2 minutes with stirring.

  • Cooling: After irradiation, allow the reaction vial to cool to room temperature (below 55°C) before handling.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether.

    • Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution in a separatory funnel.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude methyl cinnamate.

  • Analysis: Analyze the product purity and yield using techniques such as NMR spectroscopy and Thin Layer Chromatography (TLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reactants 1. Add Reactants (Cinnamic Acid, Methanol) catalyst 2. Add Catalyst (H₂SO₄) reactants->catalyst microwave 3. Microwave Irradiation (110°C, 2 min) catalyst->microwave cool 4. Cool to Room Temp microwave->cool dilute 5. Dilute with Ether cool->dilute neutralize 6. Neutralize (NaHCO₃) dilute->neutralize wash 7. Wash with Brine neutralize->wash dry 8. Dry (MgSO₄) wash->dry evaporate 9. Evaporate Solvent dry->evaporate analyze 10. Analyze Product (NMR, TLC) evaporate->analyze

Caption: Experimental workflow for the microwave-assisted synthesis of cinnamate esters.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Inefficient Catalyst? start->cause1 cause2 Incorrect Temp/Time? start->cause2 cause3 Poor Microwave Absorption? start->cause3 cause4 Incomplete Reaction? start->cause4 sol1 Use fresh/correct catalyst cause1->sol1 sol2 Optimize reaction conditions cause2->sol2 sol3 Use a polar solvent cause3->sol3 sol4 Monitor with TLC, increase time/power cause4->sol4

References

Technical Support Center: Synthesis of Methyl 4-methoxycinnamate using Supercritical CO₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing supercritical carbon dioxide (scCO₂) for the synthesis of Methyl 4-methoxycinnamate. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using supercritical CO₂ for the synthesis of this compound?

A1: Supercritical CO₂ (scCO₂) offers several advantages as a reaction medium for enzymatic synthesis.[1][2] It is non-toxic, non-flammable, and readily available. Its properties, such as density, viscosity, and solvating power, can be easily tuned by adjusting temperature and pressure.[3][4] This allows for enhanced control over reaction rates and selectivity. Furthermore, the low critical temperature of CO₂ (31.1 °C) makes it suitable for reactions involving thermally sensitive compounds and enzymes.[4][5] The ease of separating CO₂ from the reaction mixture by simple depressurization simplifies product purification and reduces solvent waste, aligning with the principles of green chemistry.[2]

Q2: Which enzyme is recommended for the esterification of 4-methoxycinnamic acid with methanol in scCO₂?

A2: Lipases are commonly employed for esterification reactions in scCO₂.[1][6] Novozym 435, an immobilized lipase B from Candida antarctica, is a widely used and robust biocatalyst for such syntheses due to its high activity and stability in non-aqueous environments, including scCO₂.[6][7][8]

Q3: What are the typical starting materials for the synthesis of this compound?

A3: The synthesis of this compound is achieved through the esterification of 4-methoxycinnamic acid with methanol.[9]

Q4: Can you provide a general overview of the experimental setup?

A4: A typical setup for synthesis in scCO₂ consists of a high-pressure pump to deliver liquid CO₂, a cooling system to ensure the CO₂ is in a liquid state before pumping, a high-pressure reaction vessel equipped with temperature and pressure controls, and a back-pressure regulator to maintain the desired system pressure. The reactants and the enzyme are placed inside the reaction vessel.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no conversion of reactants 1. Enzyme Inactivity: The enzyme may be denatured or inhibited. 2. Insufficient Mass Transfer: Poor mixing of reactants with the enzyme and scCO₂. 3. Presence of Water: Excess water can shift the reaction equilibrium towards hydrolysis. 4. Sub-optimal Reaction Conditions: Temperature and pressure may not be ideal for the reaction.1. - Ensure the enzyme is properly stored and handled. - Consider adding a small amount of essential water for enzyme activation, but avoid excess. - Check for potential inhibitors in the reactants. 2. - Increase the stirring speed. - Ensure the enzyme is well-dispersed in the reaction mixture. 3. - Use anhydrous reactants and solvents. - Consider adding molecular sieves to the reactor. 4. - Optimize temperature and pressure based on literature for similar reactions (see data tables below).
Low Yield of this compound 1. Reaction Equilibrium: The reaction may have reached equilibrium with a low product concentration. 2. Side Reactions: Potential for unwanted side reactions. 3. Short Reaction Time: The reaction may not have had enough time to proceed to completion.1. - Remove water produced during the reaction. - Consider using a higher molar ratio of one of the reactants (e.g., methanol). 2. - Analyze the product mixture to identify byproducts and adjust reaction conditions to minimize their formation. 3. - Increase the reaction time and monitor the conversion at different time points.
Difficulty in Product Separation 1. Incomplete Separation of CO₂: Residual CO₂ may be trapped in the product. 2. Co-extraction of Reactants: Unreacted starting materials may be present with the product.1. - Ensure complete depressurization of the reactor. - A gentle warming of the product after depressurization can help remove residual CO₂. 2. - Optimize the separation conditions (pressure and temperature) during depressurization to selectively precipitate the product. - Further purification steps like column chromatography may be necessary.
Inconsistent Results 1. Fluctuations in Temperature and Pressure: Lack of precise control over reaction conditions. 2. Inconsistent Enzyme Activity: Variation in the activity of different batches of the enzyme.1. - Ensure the temperature and pressure controllers are functioning correctly and calibrated. 2. - Standardize the amount and activity of the enzyme used in each experiment.

Quantitative Data from Analogous Reactions

The following tables summarize reaction conditions and outcomes for the synthesis of other esters using lipases in supercritical CO₂. This data can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Synthesis of Hexyl Esters in scCO₂ using Novozym 435

Carboxylic AcidTemperature (°C)Pressure (MPa)Time (h)Conversion (%)
Acetic Acid40Not SpecifiedNot SpecifiedLow
Propionic Acid40Not SpecifiedNot SpecifiedHigh
Butyric Acid40Not SpecifiedNot SpecifiedHigh
Caproic Acid40Not SpecifiedNot SpecifiedHigh
Caprylic Acid40Not SpecifiedNot SpecifiedHigh
(Data adapted from a study on hexyl ester synthesis, specific pressure and time were not detailed in the abstract).[6]

Table 2: Synthesis of Vanillyl Tetradecanamide in scCO₂ using Novozym 435

Temperature (°C)Pressure (MPa)Time (h)Yield (%)
80197254
(Data from a study on the transacylation of capsaicin).[7]

Experimental Protocols

Exemplary Protocol for the Enzymatic Synthesis of this compound in scCO₂

Disclaimer: This protocol is a general guideline based on similar enzymatic esterifications in supercritical CO₂ and may require optimization for the specific synthesis of this compound.

Materials:

  • 4-methoxycinnamic acid

  • Anhydrous methanol

  • Immobilized lipase (e.g., Novozym 435)

  • Supercritical fluid grade CO₂

Equipment:

  • Supercritical fluid reactor system with temperature and pressure control

  • High-pressure pump for CO₂

  • Stirring mechanism (e.g., magnetic stirrer)

  • Back-pressure regulator

  • Separation vessel

Procedure:

  • Reactor Loading:

    • Add 4-methoxycinnamic acid and the immobilized lipase to the high-pressure reaction vessel.

    • Add anhydrous methanol. A typical molar ratio of acid to alcohol is 1:1 to 1:3, but this may be optimized.

  • System Assembly and Purging:

    • Seal the reactor.

    • Purge the system with low-pressure CO₂ to remove any air.

  • Pressurization and Heating:

    • Begin pumping liquid CO₂ into the reactor.

    • Simultaneously, heat the reactor to the desired temperature (e.g., 40-80 °C).

    • Pressurize the system to the desired pressure (e.g., 10-20 MPa) using the back-pressure regulator.

  • Reaction:

    • Once the desired temperature and pressure are reached, start the stirring mechanism to ensure proper mixing.

    • Allow the reaction to proceed for the desired duration (e.g., 4-72 hours), periodically taking samples if the system allows for in-situ monitoring.

  • Depressurization and Product Collection:

    • After the reaction is complete, stop the heating and stirring.

    • Slowly depressurize the system through the back-pressure regulator, allowing the CO₂ to vent.

    • The product, this compound, along with any unreacted starting materials, will remain in the reactor.

  • Purification:

    • The crude product can be collected from the reactor.

    • Further purification can be achieved using techniques such as column chromatography to separate the desired ester from unreacted starting materials and the enzyme. The enzyme can often be recovered, washed, and reused.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Supercritical CO2 Reaction cluster_separation Separation & Purification Reactants 4-methoxycinnamic acid + Methanol Reactor High-Pressure Reactor Reactants->Reactor Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reactor Pressurize Pressurize with CO2 (e.g., 10-20 MPa) Reactor->Pressurize Heat Heat to Reaction Temp. (e.g., 40-80 °C) Pressurize->Heat Stir Stirring Heat->Stir Depressurize Depressurize Stir->Depressurize Crude_Product Crude Product Depressurize->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Flowchart Start Low/No Conversion Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Mass_Transfer Is mixing adequate? Check_Enzyme->Check_Mass_Transfer No Solution_Enzyme Use fresh enzyme. Check for inhibitors. Check_Enzyme->Solution_Enzyme Yes Check_Water Is there excess water? Check_Mass_Transfer->Check_Water No Solution_Mixing Increase stirring speed. Check_Mass_Transfer->Solution_Mixing Yes Check_Conditions Are T & P optimal? Check_Water->Check_Conditions No Solution_Water Use anhydrous reagents. Add molecular sieves. Check_Water->Solution_Water Yes Solution_Conditions Optimize T & P based on literature. Check_Conditions->Solution_Conditions Yes End Problem Resolved Solution_Enzyme->End Solution_Mixing->End Solution_Water->End Solution_Conditions->End

References

Validation & Comparative

A Comparative Guide to the Purity Validation of Methyl 4-methoxycinnamate by ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

The determination of a compound's purity is a critical step in chemical research and drug development. For Methyl 4-methoxycinnamate, a common UV-filtering agent in sunscreens and a valuable building block in organic synthesis, ensuring high purity is essential for safety, efficacy, and reproducibility.[1] Impurities, which can originate from starting materials, side reactions, or degradation, may have their own pharmacological or toxicological effects, potentially confounding experimental outcomes.[2]

While several analytical techniques can assess purity, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, direct, and non-destructive method for both structural confirmation and quantitative purity assessment.[3][4] This guide provides an objective comparison of ¹H NMR with other common analytical techniques and presents a detailed protocol for its application in validating the purity of this compound.

Comparison of Purity Determination Methods

Quantitative ¹H NMR (qNMR) provides a versatile and orthogonal approach to purity evaluation when compared to chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] Each technique has distinct advantages and limitations.

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.[5]Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and polarity, followed by mass-based detection.
Information Provides detailed structural information and direct quantification without a reference standard of the analyte.Primarily quantitative, based on comparison to a reference standard. UV or MS detectors can provide some structural clues.Provides retention time for quantification and a mass spectrum for structural identification.[6]
Selectivity High, capable of distinguishing between structurally similar isomers.[6]High, excellent for separating components in a complex mixture.Very high, especially with high-resolution mass spectrometers.
Sample Prep Simple; involves dissolving a precisely weighed sample and internal standard in a deuterated solvent.[7]More complex; requires mobile phase preparation, filtering, and often method development.May require derivatization for non-volatile compounds; sample must be volatile and thermally stable.
Analysis Time Rapid, typically 5-15 minutes per sample.[4]Moderate, typically 15-45 minutes per sample, plus method development time.Moderate, typically 20-60 minutes per sample.
Sample Throughput High, amenable to automation.High, with the use of autosamplers.Moderate to high, depending on the instrument.
Destructive? No, the sample can be fully recovered.[4]Yes, the sample is consumed during the analysis.Yes, the sample is consumed during the analysis.
Universality Nearly universal detection for proton-containing analytes.[3]Requires a chromophore for UV detection or ionizable group for MS.Limited to volatile and thermally stable compounds.

Purity Determination by ¹H NMR

Quantitative ¹H NMR (qNMR) operates on the fundamental principle that the integrated area of a resonance signal is directly proportional to the number of protons giving rise to that signal.[8] By comparing the integral of a known, pure internal standard with the integral of the analyte, the absolute purity of the analyte can be determined with high accuracy and precision.[4][5]

¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of Methyl (E)-4-methoxycinnamate is well-defined and allows for unambiguous signal assignment. The expected chemical shifts in deuterated chloroform (CDCl₃) are detailed below.[6][9]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.64Doublet (d)15.9 / 16.01HVinylic H
7.48Doublet (d)8.72HAromatic H (ortho to -CH=CH)
6.92Doublet (d)8.72HAromatic H (ortho to -OCH₃)
6.33Doublet (d)15.9 / 16.01HVinylic H
3.83Singlet (s)N/A3HMethoxy (-OCH₃)
3.79Singlet (s)N/A3HMethyl Ester (-COOCH₃)

The large coupling constant (J ≈ 16.0 Hz) for the two vinylic protons is characteristic of a trans (E) configuration of the double bond.[9] The presence of a significant signal with a smaller coupling constant (typically J ≈ 12 Hz) could indicate the presence of the cis (Z) isomer as an impurity.

Potential Impurities and Their Detection

Impurities can be identified in the ¹H NMR spectrum as signals that do not correspond to this compound or the solvent. Common impurities may include:

  • Starting Materials: 4-methoxycinnamic acid or methanol from an incomplete Fischer esterification.[6]

  • Reagents: Residual catalysts or other reagents used in the synthesis.

  • Solvents: Traces of reaction or purification solvents (e.g., diethyl ether, ethyl acetate) are often visible.[10]

  • Isomers: The cis (Z) isomer of this compound.[6]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

This protocol outlines the steps for determining the purity of a this compound sample using an internal standard.

1. Selection of Internal Standard:

  • Choose a standard with high purity (>99.5%).

  • The standard should have simple signals that do not overlap with the analyte signals.

  • It must be stable and not react with the analyte or the solvent.

  • It should be soluble in the same deuterated solvent as the analyte.

  • Example Standards: 1,4-Dinitrobenzene, Maleic Anhydride, Dimethyl Terephthalate.

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 10-15 mg of the chosen internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Vortex the vial until both the sample and standard are fully dissolved.

  • Transfer the solution to a clean, dry NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Key Parameters:

    • Pulse Angle (Flip Angle): 90°
    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard (a delay of 30-60 seconds is often sufficient for accurate quantification).
    • Number of Scans (ns): 8 to 16 scans are typically adequate for a good signal-to-noise ratio.

  • Acquire the ¹H NMR spectrum.

4. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

Purity (%) = (Ianalyte / Nanalyte) x (Nstd / Istd) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

Where:

  • Ianalyte, Istd: Integral areas of the analyte and standard signals.

  • Nanalyte, Nstd: Number of protons corresponding to the integrated signals of the analyte and standard.

  • MWanalyte, MWstd: Molecular weights of the analyte (192.21 g/mol ) and standard.[11]

  • manalyte, mstd: Masses of the analyte and standard.

  • Pstd: Purity of the internal standard (as a percentage).

Example Purity Calculation Data
ParameterAnalyte (this compound)Standard (1,4-Dinitrobenzene)
Mass (m)18.50 mg12.20 mg
Molecular Weight (MW)192.21 g/mol 168.11 g/mol
Purity (P)To be determined99.8%
Integrated Signal (δ)3.83 ppm (s)8.45 ppm (s)
Integral Area (I)35.4025.00
Number of Protons (N)34

Using the formula: Purity (%) = (35.40 / 3) x (4 / 25.00) x (192.21 / 168.11) x (12.20 / 18.50) x 99.8 = 98.6%

Mandatory Visualizations

The following diagram illustrates the general workflow for validating the purity of this compound using quantitative ¹H NMR.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard dissolve Dissolve mixture in deuterated solvent weigh_analyte->dissolve weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (Optimized parameters) transfer->acquire process Process spectrum (FT, Phase, Baseline) acquire->process integrate Integrate signals (Analyte & Standard) process->integrate calculate Calculate purity using qNMR formula integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for purity validation by quantitative ¹H NMR.

References

"comparative analysis of Methyl 4-methoxycinnamate and octinoxate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Methyl 4-methoxycinnamate and Octinoxate as UV Filters

Introduction

This compound and octinoxate (also known as octyl methoxycinnamate or ethylhexyl methoxycinnamate) are both cinnamate-based organic compounds recognized for their ability to absorb ultraviolet (UV) radiation, particularly in the UVB range (280-320 nm). Octinoxate is one of the most common UV filters used globally in commercial sunscreens and other personal care products to protect the skin from sun damage.[1][2][3] this compound, while also an effective UVB absorber, is a naturally occurring compound found in plants like Kaempferia galanga and is a subject of research for its photoprotective and other biological activities.[4] This guide provides a detailed comparative analysis of these two molecules, focusing on their chemical properties, UV absorption performance, photostability, synthesis, and safety profiles, supported by experimental data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound and octinoxate share the same chromophore—the 4-methoxycinnamate group—which is responsible for their UV-absorbing properties. However, the esterifying alcohol group (methanol for this compound and 2-ethylhexanol for octinoxate) imparts distinct physical and chemical characteristics.[1][4][5]

PropertyThis compoundOctinoxate
IUPAC Name methyl (E)-3-(4-methoxyphenyl)prop-2-enoate[6]2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate[1]
Synonyms Methyl p-methoxycinnamate, M4MCOctyl methoxycinnamate (OMC), Ethylhexyl methoxycinnamate (EHMC)[1]
CAS Number 832-01-9[7]5466-77-3[8]
Molecular Formula C₁₁H₁₂O₃[6][9]C₁₈H₂₆O₃[5]
Molecular Weight 192.21 g/mol [6][9]290.40 g/mol [5]
Physical State Solid[6][9]Colorless to pale yellow viscous liquid[3][10]
Melting Point 89-95 °C[6][7][]-25 °C[5]
Boiling Point 110 °C @ 0.01 Torr[7][]198-200 °C[5]
Solubility Soluble in organic solvents (e.g., ethanol, acetone).[9]Insoluble in water; oil-soluble.[1][5]

Comparative UV Absorption and Photostability

Both compounds are highly effective UVB absorbers, with their maximum absorption peaks located in the UVB spectrum. This is attributed to the conjugated π-electron system of the 4-methoxycinnamate moiety.[4][12]

Performance MetricThis compoundOctinoxate
UV Absorption Range 280-320 nm (UVB)[4][12]280-320 nm (UVB)[1][8]
λmax (Peak Absorption) ~309-311 nm[4][13]~310-311 nm[1][2]
Molar Extinction Coefficient ~2.0-2.5 × 10⁴ M⁻¹ cm⁻¹[12]Not specified, but known for high efficacy.
Photostability Undergoes reversible trans-cis photoisomerization.[4][14] Considered more photostable than octinoxate.[13]Not highly photostable. Degrades upon UV exposure, losing up to 10% of its SPF protection in 35 minutes.[1][8] It can undergo photodegradation to form various photoproducts.[2]

The superior photostability of this compound is a significant advantage, as the degradation of UV filters can lead to a loss of efficacy and the formation of potentially harmful photoproducts.[2][13] The primary photochemical process for both molecules upon UV absorption is a trans-cis isomerization around the C=C double bond.[4][15] However, octinoxate is more prone to further photodegradation, which compromises its protective ability over time.[2][16]

Synthesis and Production

Both compounds can be synthesized from 4-methoxycinnamic acid. The choice of synthesis route often depends on the desired scale and environmental considerations.

// Connections start -> ester [lhead=cluster_m4mc]; start -> ester_o [lhead=cluster_omc]; ester -> m4mc_prod; heck_m -> m4mc_prod [style=dashed]; ester_o -> omc_prod; } dottemplate Caption: General synthesis routes for this compound and Octinoxate.

  • This compound:

    • Fischer Esterification: A common method involves the direct esterification of 4-methoxycinnamic acid with methanol in the presence of an acid catalyst. This method is straightforward with high yields, often between 80% and 90%.[13]

    • Heck Reaction: Palladium-catalyzed cross-coupling reactions provide an alternative route for synthesis.[9][13]

    • Horner-Wadsworth-Emmons Reaction: This method, reacting 4-methoxybenzaldehyde with trimethyl phosphonoacetate, can achieve yields over 85%.[4]

  • Octinoxate:

    • Esterification: It is commercially produced by the esterification of 4-methoxycinnamic acid with 2-ethylhexanol.[1][5][17]

Safety and Biological Activity

The safety profiles of these two compounds are a key point of differentiation. Octinoxate has faced scrutiny due to concerns about its systemic absorption and potential endocrine-disrupting effects.

AspectThis compoundOctinoxate
Safety Profile Generally considered safe, though GHS classifications indicate potential for skin and eye irritation.[6] Limited data on systemic absorption in humans.Concerns about endocrine disruption (estrogenic and antiandrogenic effects).[17][18][19] Detected in human blood, urine, and breast milk, indicating systemic absorption.[2][17] FDA studies show plasma levels can exceed the safety threshold.[2]
Other Biological Activities Exhibits antioxidant, anti-inflammatory, and moderate antimicrobial properties in vitro.[4][13]Primarily used as a UV filter. It is also used to reduce the appearance of scars.[1]

// Main Compounds m4mc [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; omc [label="Octinoxate\n(Ethylhexyl Methoxycinnamate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Properties uvb [label="UVB Absorption\n(λmax ~310 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; photo_s [label="Higher Photostability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; photo_d [label="Photodegradation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; bio [label="Antioxidant &\nAnti-inflammatory", fillcolor="#4285F4", fontcolor="#FFFFFF"]; endo [label="Endocrine Disruption\nConcerns", fillcolor="#5F6368", fontcolor="#FFFFFF"]; absorb [label="Systemic Absorption\nDocumented", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Relationships m4mc -> uvb; omc -> uvb; m4mc -> photo_s; omc -> photo_d; m4mc -> bio; omc -> endo; omc -> absorb; } dottemplate Caption: Comparative properties of this compound and Octinoxate.

Experimental Protocols

Protocol 1: Determination of UV Absorption Spectrum

Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of the test compound.

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of the compound (e.g., this compound or Octinoxate) in a suitable solvent like ethanol or cyclohexane at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions of known concentrations.

  • Spectrophotometric Analysis: Use a UV-Vis spectrophotometer to measure the absorbance of each solution. Scan a wavelength range from 250 nm to 400 nm to identify the λmax.

  • Data Analysis: Plot absorbance versus concentration at the λmax. According to the Beer-Lambert law (A = εbc), the slope of the resulting line will be the molar extinction coefficient (ε), where 'A' is absorbance, 'b' is the path length of the cuvette (typically 1 cm), and 'c' is the molar concentration.

Protocol 2: Assessment of Photostability

Objective: To evaluate the degradation of the compound upon exposure to UV radiation.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a relevant solvent or formulated into a thin film on a quartz plate to mimic application conditions.

  • UV Irradiation: Expose the sample to a controlled source of UV radiation, such as a solar simulator or a specific UV lamp, for defined periods.

  • Analysis: At set time intervals, measure the change in the compound's concentration. This can be done by:

    • UV-Vis Spectroscopy: Measuring the decrease in absorbance at the compound's λmax.[20]

    • High-Performance Liquid Chromatography (HPLC): Quantifying the concentration of the parent compound and identifying any degradation products.[20]

  • Data Interpretation: Plot the percentage of the remaining compound against the irradiation time to determine its degradation kinetics.

// Workflow Steps prep [label="1. Prepare Sample\n(Solution or Thin Film)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; irrad [label="2. UV Irradiation\n(Controlled Source)", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="3. Measure Concentration\n(Spectroscopy or HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="4. Analyze Data\n(% Degradation vs. Time)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections prep -> irrad -> measure -> analyze; } dottemplate Caption: Experimental workflow for assessing the photostability of UV filters.

Conclusion

Both this compound and octinoxate are effective UVB absorbers due to their shared cinnamate chromophore. However, they present a trade-off between widespread commercial use and photostability/safety.

  • Octinoxate is a globally approved and widely used UV filter, valued for its efficacy and cosmetic elegance.[1][3] Its primary drawbacks are its documented photolability and the significant concerns regarding its systemic absorption and potential as an endocrine disruptor.[2][16][17][19]

  • This compound presents a promising alternative with superior photostability compared to octinoxate.[13] Its additional reported biological activities, such as antioxidant and anti-inflammatory effects, could offer added benefits in dermatological formulations.[4] However, it is less common in commercial products, and more extensive in vivo safety and efficacy data is required to support its widespread adoption as a primary sunscreen agent.

For researchers and drug development professionals, this compound represents a compelling lead compound for developing next-generation photoprotective agents with improved stability and a potentially more favorable safety profile.

References

A Comparative Guide to the Photostability of Cinnamate-Based UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of any sunscreen formulation is fundamentally dependent on the photostability of its constituent UV filters. Cinnamate derivatives, particularly Octyl Methoxycinnamate (OMC), also known as Octinoxate or Ethylhexyl Methoxycinnamate (EHMC), are among the most widely used UVB filters in the cosmetic industry.[1] However, their performance upon exposure to UV radiation is a critical concern for formulators and researchers. This guide provides an objective comparison of the photostability of cinnamate-based UV filters, supported by experimental data and detailed methodologies.

Comparative Photostability Data

The photostability of UV filters is significantly influenced by their molecular structure and their interaction with other ingredients within a formulation.[2] Cinnamate-based filters, while effective UVB absorbers, are known to be susceptible to photodegradation.[3][4]

Octinoxate (OMC) is notably less photostable compared to filters like Octocrylene (OC).[3] Upon UV irradiation, OMC can undergo isomerization from its effective trans- form to the less effective cis- form, leading to a decrease in its UV-absorbing capacity.[5] More significant, however, is its interaction with other UV filters, particularly Avobenzone (AVO). The combination of OMC and AVO, once common for achieving broad-spectrum protection, leads to the accelerated photodegradation of both filters.[6][7][8]

Octocrylene, another cinnamate derivative, not only provides UVB protection but also exhibits a stabilizing effect on other UV filters, including Avobenzone.[3][9] However, its ability to stabilize Avobenzone is compromised in the presence of Octinoxate.[9][10]

The following table summarizes the photodegradation of various UV filters and their combinations, providing a quantitative comparison of their photostability.

UV Filter / CombinationIrradiation Time% DegradationReference
Ethylhexyl Methoxycinnamate (EHMC)30 min15.0%[11]
Isoamylmethoxy Cinnamate (IMC)30 min10.2%[11]
EHMC, Methyl Benzylidene Camphor (MBC), Isoamylmethoxy Cinnamate (IMC), Butylmethoxy Dibenzoylmethane (BMDBM)30 minEHMC: 8.1%, MBC: 7.0%, IMC: 10.2%[11]
Octyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), Octyl Salicylate (OS)120 minSignificant degradation[12]
OMC, Avobenzone (AVB), 4-Methylbenzylidene Camphor (MBC)120 minMost unstable combination[12]
OMC, BP-3, Octocrylene (OC)120 minMost stable combination[12]
OMC, AVB, Octocrylene (OC)120 minMore stable than OMC+AVB+MBC[12]

Experimental Protocols

The assessment of UV filter photostability is primarily conducted using in vitro methods such as UV Spectroscopy and High-Performance Liquid Chromatography (HPLC).[6][13]

In Vitro Photostability Assessment by UV Spectroscopy

This method quantifies the change in the UV absorbance of a sunscreen film before and after exposure to a controlled dose of UV radiation.[6]

  • Sample Preparation: A thin film of the sunscreen formulation (typically 1-2 mg/cm²) is uniformly spread on a suitable substrate, such as a quartz plate or a biomimetic film like PMMA.[12][14]

  • Initial Absorbance Measurement: The initial UV absorbance spectrum of the film is measured using a spectrophotometer.

  • UV Irradiation: The sample is then exposed to a controlled dose of UV radiation from a solar simulator or a specific UV lamp.[7][15] The irradiation dose is often measured in terms of Minimal Erythemal Dose (MED), where 1 MED is equivalent to 22 mJ/cm² of UVB.[1]

  • Final Absorbance Measurement: After irradiation, the UV absorbance spectrum of the film is measured again.

  • Data Analysis: The change in the absorbance spectrum provides a measure of the photodegradation of the UV filters.

In Vitro Photostability Assessment by HPLC

HPLC is a powerful analytical technique used to separate, identify, and quantify the individual components in a mixture.[7][12]

  • Sample Preparation: A known amount of the sunscreen formulation is applied to a substrate and irradiated as described above.

  • Extraction: After irradiation, the sunscreen film is dissolved in a suitable solvent (e.g., isopropanol, methanol) to extract the UV filters.[12]

  • HPLC Analysis: The resulting solution is injected into an HPLC system equipped with a suitable column and a UV detector.

  • Quantification: The concentration of each UV filter is determined by comparing its peak area to that of a known standard. The percentage of degradation is then calculated.[11]

Visualizing Experimental and Degradation Pathways

To better understand the processes involved in photostability testing and the degradation of cinnamate-based UV filters, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis A Sunscreen Formulation B Apply thin film (1-2 mg/cm²) to substrate (e.g., PMMA plate) A->B C Initial UV Absorbance Measurement (Spectroscopy) B->C D UV Irradiation (Solar Simulator) B->D C->D E Final UV Absorbance Measurement (Spectroscopy) D->E F Extraction of UV filters with solvent D->F H Calculate % Photodegradation E->H G Quantification of UV filters (HPLC) F->G G->H

Experimental workflow for assessing UV filter photostability.

G cluster_omc Octinoxate (OMC) Photodegradation cluster_interaction Interaction with Avobenzone (AVO) OMC_trans trans-Octinoxate (Effective UVB Absorber) OMC_cis cis-Octinoxate (Less Effective) OMC_trans->OMC_cis UVB Isomerization Fragments Molecular Fragments OMC_trans->Fragments UVB Fragmentation OMC_AVO_Interaction Accelerated Photodegradation of both OMC and AVO OMC_trans->OMC_AVO_Interaction AVO Avobenzone (AVO) Degradation_Products Degradation Products AVO->Degradation_Products UVA AVO->OMC_AVO_Interaction

Simplified photodegradation pathways of Octinoxate.

References

A Comparative Analysis of Methyl 4-methoxycinnamate and Other UV Absorbers: Efficacy and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Methyl 4-methoxycinnamate against other common organic and inorganic UV absorbers used in sunscreen and dermatological formulations. The following sections detail their performance based on key parameters such as UV absorbance, photostability, and Sun Protection Factor (SPF), supported by experimental data and methodologies.

Overview of UV Absorbers

Ultraviolet (UV) radiation from the sun is a primary cause of skin damage, including erythema (sunburn), photoaging, and skin cancer. UV absorbers, or UV filters, are active ingredients in sunscreens that protect the skin by absorbing, and in some cases reflecting or scattering, harmful UV rays. These filters are broadly categorized into organic and inorganic compounds, each with distinct mechanisms of action and spectral coverage.

This compound is an organic UV filter, a derivative of cinnamic acid, known for its strong absorbance in the UVB region (280-320 nm), which is the primary spectrum responsible for sunburn.[1][2][3] Its efficacy is attributed to the conjugated π-electron system in its molecular structure, which allows it to absorb high-energy UV photons and dissipate the energy as heat.[3]

Comparative Data on UV Absorber Performance

The efficacy of a UV absorber is determined by several factors, including its UV absorbance spectrum, molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength), photostability (its ability to retain its protective properties upon exposure to UV radiation), and its contribution to the overall Sun Protection Factor (SPF) of a formulation.

UV Absorbance Characteristics

The following table summarizes the UV absorbance properties of this compound and other commonly used UV filters.

UV AbsorberChemical ClassPredominant UV SpectrumWavelength of Maximum Absorbance (λmax) (nm)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)
This compound CinnamateUVB309-311[4]~20,000 - 25,000[1]
Octyl 4-methoxycinnamate (Octinoxate)CinnamateUVB311[5]23,300[5]
AvobenzoneDibenzoylmethaneUVA357[6]~30,000
OxybenzoneBenzophenoneUVB, UVA2288, 350[7]20,381 (at 290 nm)[8]
Titanium Dioxide (TiO₂)InorganicUVB, UVA2Broad (up to 400)[9][10]Not applicable
Zinc Oxide (ZnO)InorganicUVA, UVBBroad (up to 380)[2][11]Not applicable

Note: The molar extinction coefficient for this compound is an estimated range based on structurally similar compounds.[1]

Photostability Comparison

Photostability is a critical factor for the sustained efficacy of a sunscreen. Some UV absorbers can degrade upon exposure to UV radiation, leading to a loss of protection. The following table presents a qualitative and quantitative comparison of the photostability of several UV filters. The data for this compound's photostability is often inferred from its close structural analog, Octyl 4-methoxycinnamate (Octinoxate), with research suggesting this compound may be more photostable due to the absence of the ethylhexyl group.[9]

UV AbsorberPhotostabilityReported PhotodegradationNotes
This compound Considered relatively photostableLower than Octyl 4-methoxycinnamateMore stable in polar solvents.[4]
Octyl 4-methoxycinnamate (Octinoxate)Moderately stableUp to 40% degradation upon daylight exposure in some formulations.[4]Can undergo trans-cis isomerization, reducing its efficacy.[5]
AvobenzoneHighly photounstableCan lose 36% of its absorptive capacity after one hour of sun exposure.[12]Often formulated with photostabilizers like Octocrylene.
OxybenzoneRelatively photostable-
Titanium Dioxide (TiO₂)Highly photostableNegligibleCan have photocatalytic activity, which is often mitigated by surface coatings.
Zinc Oxide (ZnO)Highly photostableNegligible

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the efficacy of UV absorbers.

In Vitro Sun Protection Factor (SPF) Determination

Objective: To determine the SPF of a sunscreen formulation in a laboratory setting using UV spectrophotometry.

Methodology:

  • Sample Preparation: A known amount of the sunscreen formulation (typically 1.0 to 2.0 mg/cm²) is uniformly applied to a substrate with a roughened surface, such as a polymethyl methacrylate (PMMA) plate, to mimic the surface of the skin.

  • UV Transmittance Measurement: The UV transmittance of the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere over the UV spectrum (290-400 nm). A blank, uncoated plate is used as a reference.

  • SPF Calculation: The SPF is calculated using the following equation, which integrates the erythemal action spectrum (a measure of the skin's sensitivity to different UV wavelengths) and the solar spectral irradiance over the UVB range:

    Where:

    • E(λ) = Erythemal action spectrum at wavelength λ

    • I(λ) = Solar spectral irradiance at wavelength λ

    • T(λ) = Spectral transmittance of the sunscreen sample at wavelength λ

InVitroSPFWorkflow cluster_prep Sample Preparation cluster_measurement UV Transmittance Measurement cluster_calculation SPF Calculation A Weigh Sunscreen Formulation B Apply Uniformly to PMMA Plate (1.0-2.0 mg/cm²) A->B C Place Plate in Spectrophotometer B->C D Measure Transmittance (290-400 nm) C->D E Measure Blank Plate Transmittance C->E G Calculate SPF using Transmittance Data D->G E->G F Integrate Erythemal Action Spectrum & Solar Irradiance F->G

Figure 1: In Vitro SPF Determination Workflow.

In Vivo Sun Protection Factor (SPF) Determination

Objective: To determine the SPF of a sunscreen formulation on human skin under controlled laboratory conditions.

Methodology:

  • Subject Selection: A panel of human volunteers with specific skin phototypes is selected.

  • Product Application: A precise amount of the sunscreen formulation (2.0 mg/cm²) is applied to a designated area on the subject's back. An adjacent area is left unprotected as a control.

  • UV Exposure: After a drying period (typically 15-30 minutes), the protected and unprotected skin areas are exposed to a controlled dose of UV radiation from a solar simulator.

  • Erythema Assessment: 16 to 24 hours after UV exposure, the skin is visually assessed for the Minimal Erythemal Dose (MED), which is the lowest UV dose that produces the first perceptible, well-defined redness.

  • SPF Calculation: The SPF is calculated as the ratio of the MED on the protected skin to the MED on the unprotected skin:

InVivoSPFWorkflow cluster_prep Preparation cluster_exposure UV Exposure cluster_assessment Assessment & Calculation A Select Human Volunteers B Apply Sunscreen (2.0 mg/cm²) to Test Area A->B C Define Unprotected Control Area A->C D Expose Test & Control Areas to Solar Simulator B->D C->D E Visually Assess Erythema (MED) after 16-24h D->E F Calculate SPF = MEDprotected / MEDunprotected E->F

Figure 2: In Vivo SPF Determination Workflow.

Photostability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of a UV absorber in a sunscreen formulation after exposure to UV radiation.

Methodology:

  • Sample Preparation: A thin film of the sunscreen formulation is applied to a quartz plate.

  • UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator for a defined period.

  • Extraction: The irradiated sunscreen film is dissolved in a suitable solvent (e.g., methanol or isopropanol).

  • HPLC Analysis: The concentration of the UV absorber in the extracted solution is quantified using a High-Performance Liquid Chromatography (HPLC) system with a UV detector. A non-irradiated sample is analyzed as a control.

  • Degradation Calculation: The percentage of photodegradation is calculated by comparing the concentration of the UV absorber in the irradiated sample to that in the non-irradiated sample.

HPLCPhotostabilityWorkflow cluster_sample Sample Preparation & Exposure cluster_analysis Analysis cluster_result Result A Apply Sunscreen Film to Quartz Plate B Expose to UV Radiation A->B C Extract Irradiated Film B->C D Quantify UV Absorber via HPLC C->D F Calculate % Photodegradation D->F E Analyze Non-irradiated Control E->F

Figure 3: HPLC Photostability Assessment Workflow.

Discussion and Conclusion

This compound is an effective UVB absorber, making it a valuable component in sunscreen formulations for protection against sunburn. Its relatively good photostability, especially when compared to its widely used counterpart Octyl 4-methoxycinnamate, is an advantage.

However, for broad-spectrum protection against both UVA and UVB radiation, this compound must be formulated with other UV absorbers that provide significant UVA coverage, such as Avobenzone (with appropriate photostabilizers) or inorganic filters like Zinc Oxide and Titanium Dioxide. The choice of UV filter combination will depend on the desired SPF, photostability, and aesthetic properties of the final product.

The experimental protocols provided in this guide offer standardized methods for the evaluation and comparison of the efficacy of different UV absorbers and sunscreen formulations. For drug development professionals, a thorough understanding of these methodologies is crucial for the formulation of safe and effective photoprotective products.

References

A Comparative Guide to Analytical Method Validation for the Quantification of Methyl 4-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is critical for the accurate quantification of compounds like Methyl 4-methoxycinnamate, a significant compound in various research and industrial applications, including its use as a UV filter. This guide provides a comparative overview of validated analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. The performance of these methods is evaluated based on key validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.

Comparison of Analytical Methods

The choice of an analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Visible Spectrophotometry
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorbance of UV-Visible light by the analyte at a specific wavelength.
Selectivity & Specificity High, especially with diode-array detection (DAD) which allows for peak purity analysis.[1][2]High, particularly when coupled with a mass spectrometer (MS).Lower, susceptible to interference from other compounds that absorb at the same wavelength.
Sensitivity High, with Limits of Detection (LOD) and Quantification (LOQ) often in the ng/mL range.[1][2]High, suitable for trace analysis.Moderate, generally less sensitive than chromatographic methods.
Typical Application Widely used for the quantification of active ingredients and impurities in pharmaceutical and cosmetic formulations.[3]Suitable for volatile and thermally stable compounds.Often used for preliminary quantification and in simpler, well-characterized sample matrices.
Instrumentation HPLC system with a UV or DAD detector.GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).UV-Visible Spectrophotometer.
Quantitative Data Summary

The following tables summarize the validation parameters for an HPLC-DAD method developed for the quantification of a structurally related compound, trans-4-methoxycinnamaldehyde (MCD), which provides a strong reference for the expected performance for this compound.[1][2] Data for a complete validation of GC and UV-Vis methods for this compound were not available in the provided search results.

Table 1: HPLC-DAD Method Validation Parameters for a Related Cinnamate Derivative [1][2]

Validation Parameter Performance Characteristic
Linearity Range 1.00–20.00 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 4.16 ng/mL
Limit of Quantification (LOQ) 12.48 ng/mL
Accuracy (% Recovery) 91.94–100.44%
Precision (%RSD) Repeatability: 1.79–5.80% Intermediate Precision: 4.43–6.84%
Specificity The method was able to separate the analyte from other components in the extract.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical methods.

Validated HPLC-DAD Method for a Cinnamate Derivative[1]

This protocol is based on a validated method for trans-4-methoxycinnamaldehyde (MCD) and can be adapted for this compound.

  • Instrumentation : Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode array detector.

  • Column : Phenomenex Luna C18 (4.6 × 250 mm, 5-μm).

  • Column Temperature : 35°C.

  • Mobile Phase : Isocratic elution with Methanol: Water (70:30 v/v).

  • Flow Rate : 1.0 mL/minute.

  • Injection Volume : 10 µL.

  • Detection Wavelength : 320 nm.

  • Total Run Time : 30 minutes.

  • Standard Preparation : A standard stock solution of the analyte is prepared in methanol (e.g., 5 mg/mL) and stored at -20°C. Working solutions are freshly prepared by diluting the stock solution with methanol and filtering through a 0.45-μm membrane filter.

  • Sample Preparation : The sample containing this compound is accurately weighed and dissolved in methanol to a known concentration. The solution is filtered through a 0.45-μm membrane filter before injection.

General Gas Chromatography (GC) Method[4]

The following outlines a general GC-FID method that has been used for the analysis of this compound.

  • Instrumentation : GC Varian 3900 with an autosampler and Flame Ionization Detector (FID).

  • Column : EQUITYTM-5 (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas : Hydrogen.

  • Injector Temperature : 300°C.

  • Oven Program : 80°C for 2 minutes, then ramped at 20°C/min to 300°C and held for 2 minutes.

  • Internal Standard : Chloro-benzene can be used as an internal standard for quantitative analysis.

UV-Visible Spectrophotometry

The photoprotective properties of this compound are due to its ability to absorb UV radiation, primarily in the UV-B region.[4][5]

  • Principle : The quantification is based on Beer-Lambert's law, where the absorbance of the analyte solution is directly proportional to its concentration.

  • Solvent : A suitable solvent that does not absorb in the analytical wavelength region, such as methanol or cyclohexane, should be used.[6]

  • Procedure : A standard calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve. The chromophores responsible for UV absorption are the carbon-carbon double bond (C=C) and the carbon-oxygen double bond (C=O) in conjugation with the phenyl ring.[4]

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of the validation process for an analytical method, in accordance with ICH guidelines.

Analytical Method Validation Workflow A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Validation Execution C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K System Suitability D->K L Validation Report E->L F->L G->L H->L I->L J->L K->L M Method Implementation L->M

Caption: Workflow for analytical method validation.

References

"comparative study of different synthesis routes for Methyl 4-methoxycinnamate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes for Methyl 4-methoxycinnamate, a key intermediate in the pharmaceutical and cosmetic industries, notably as a UV filter. The following sections detail common synthetic methodologies, presenting quantitative data, experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable route for your research or development needs.

Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthesis routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Synthesis RouteStarting MaterialsKey Reagents/CatalystSolventReaction TimeTemperature (°C)Yield (%)
Heck Reaction 4-Iodoanisole, Methyl acrylatePd on Silica (2%)Supercritical CO₂, THF, Methanol3.5 hours200~90%
Fischer Esterification 4-Methoxycinnamic acid, MethanolSulfuric AcidMethanol4-6 hoursReflux (~65)>90%
Horner-Wadsworth-Emmons p-Anisaldehyde, Trimethyl phosphonoacetateSodium MethoxideMethanol1 hourRoom Temp.High (not specified)
Claisen-Schmidt Condensation p-Anisaldehyde, Methyl acetateSodium MetalBenzene8 hoursReflux~70%
Perkin Reaction & Esterification p-Anisaldehyde, Acetic anhydrideSodium AcetateN/A (for Perkin)5 minutes (Microwave)N/AHigh (for acid)
O-Methylation Methyl p-coumarate, Dimethyl sulfateSodium HydroxideMethanol24 hours5938.7%

Detailed Experimental Protocols

The following are detailed experimental protocols for the key synthesis routes discussed.

Heck Reaction

Principle: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. In this case, 4-iodoanisole reacts with methyl acrylate to form this compound. This method offers high yields and utilizes a phosphine-free catalyst, simplifying purification.[1]

Experimental Protocol: The palladium-catalyzed Heck reaction of 4-iodoanisole with methyl acrylate is performed in a continuous plug flow reactor (PFR) using supercritical carbon dioxide (scCO₂) as the solvent, with THF and methanol as modifiers. The catalyst employed is 2% palladium on silica, and the base is diisopropylethylamine. The reaction is carried out at 200 °C. The conversion of 4-iodoanisole reaches approximately 90% after 3.5 hours.[1]

Fischer Esterification

Principle: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. Here, 4-methoxycinnamic acid is esterified with methanol. This is a straightforward, high-yielding, one-step synthesis.[2]

Experimental Protocol: To a round-bottom flask, add 4-methoxycinnamic acid (1.0 equivalent) and a sufficient amount of anhydrous methanol to achieve a concentration of approximately 0.33 M.[2] With stirring, slowly add concentrated sulfuric acid (approximately 1.0 equivalent).[2] Assemble a reflux condenser on the flask and heat the reaction mixture to a gentle reflux (approximately 65°C) with continuous stirring.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Once the reaction is complete, cool the flask to room temperature and remove the excess methanol using a rotary evaporator. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[2]

Horner-Wadsworth-Emmons Reaction

Principle: The Horner-Wadsworth-Emmons (HWE) reaction utilizes a stabilized phosphonate carbanion to react with an aldehyde or ketone, predominantly forming an E-alkene. This method offers the advantage of milder reaction conditions and easier purification of the product due to the water-soluble nature of the phosphate byproduct.

Experimental Protocol: In a 5 mL round-bottom flask equipped with a stir bar, add 1.0 mL of anhydrous methanol, 0.40 mL of a 25 wt% sodium methoxide in methanol solution, and 0.43 mL of trimethyl phosphonoacetate. Stir the mixture to create a homogenous solution. In a separate test tube, dissolve 0.20 mL of p-anisaldehyde in 0.50 mL of anhydrous methanol. Add the p-anisaldehyde solution dropwise to the reaction mixture over ten minutes. Allow the reaction to stir at room temperature for one hour. A precipitate may form. After the reaction is complete, add DI water and collect the crude product by vacuum filtration. Recrystallize the product from ethanol to obtain pure Methyl E-4-methoxycinnamate.

Claisen-Schmidt Condensation

Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. In this synthesis, p-anisaldehyde condenses with methyl acetate.

Experimental Protocol: A mixture of freshly distilled p-anisaldehyde (13.6 g), methyl acetate (22.2 g), and dry benzene (25 ml) is added to granulated sodium metal (2.3 g) in a flask equipped with a reflux condenser. The reaction is initiated by gentle warming and then proceeds vigorously. After the initial reaction subsides, the mixture is refluxed for 8 hours. After cooling, the mixture is treated with ice and acetic acid. The benzene layer is separated, washed with water, and dried. The solvent is removed by distillation, and the residue is distilled under reduced pressure to yield methyl p-methoxycinnamate.

Perkin Reaction followed by Esterification

Principle: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid to form an α,β-unsaturated carboxylic acid.[3] In this two-step route, p-anisaldehyde is first converted to 4-methoxycinnamic acid, which is then esterified.[4]

Experimental Protocol:

  • Step 1: Synthesis of 4-Methoxycinnamic Acid (Perkin Reaction): A mixture of p-anisaldehyde (0.05 mol), acetic anhydride (0.073 mol), and freshly fused and finely powdered sodium acetate (0.03 mol) is irradiated with microwaves at 320 W for 5 minutes.[3] The hot mixture is poured into water, and a saturated aqueous solution of sodium carbonate is added until the mixture is alkaline. The solution is then subjected to steam distillation to remove any unreacted aldehyde. The residual solution is cooled, filtered, and acidified with concentrated HCl to precipitate the crude 4-methoxycinnamic acid.[3] The crude acid is collected by filtration, washed with cold water, and dried. A yield of approximately 85% can be expected for this step.[4]

  • Step 2: Esterification: The synthesized 4-methoxycinnamic acid is then esterified using the Fischer Esterification protocol described above. This two-step process benefits from readily available and less expensive starting materials.[4]

O-Methylation

Principle: This route involves the methylation of the phenolic hydroxyl group of a precursor molecule, methyl p-coumarate, to yield this compound.

Experimental Protocol: p-Coumaric acid is treated with dimethyl sulfate in the presence of sodium hydroxide in methanol as a solvent. The reaction is carried out at 59°C for 24 hours. This process yields a mixture of products, including (E)-methyl 4-methoxycinnamate (38.7% yield), (E)-methyl 4-hydroxycinnamate (methyl p-coumarate), and (E)-4-methoxycinnamic anhydride.[5] Further treatment of the product mixture with 0.1 N sodium hydroxide can increase the yield of the desired anhydride product.[5]

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the described synthetic routes.

Synthesis_Routes cluster_heck Heck Reaction cluster_fischer Fischer Esterification cluster_hwe Horner-Wadsworth-Emmons cluster_claisen Claisen-Schmidt Condensation cluster_perkin Perkin Reaction & Esterification cluster_omethylation O-Methylation Heck_Start1 4-Iodoanisole Heck_Product This compound Heck_Start1->Heck_Product Pd on Silica, Base scCO2, THF, MeOH, 200°C Heck_Start2 Methyl Acrylate Heck_Start2->Heck_Product Fischer_Start 4-Methoxycinnamic Acid Fischer_Product This compound Fischer_Start->Fischer_Product H2SO4, Reflux Methanol Methanol Methanol->Fischer_Product HWE_Start1 p-Anisaldehyde HWE_Product This compound HWE_Start1->HWE_Product NaOMe, MeOH, RT HWE_Start2 Trimethyl phosphonoacetate HWE_Start2->HWE_Product Claisen_Start1 p-Anisaldehyde Claisen_Product This compound Claisen_Start1->Claisen_Product Na, Benzene, Reflux Claisen_Start2 Methyl Acetate Claisen_Start2->Claisen_Product Perkin_Start1 p-Anisaldehyde Perkin_Intermediate 4-Methoxycinnamic Acid Perkin_Start1->Perkin_Intermediate NaOAc, Microwave Perkin_Start2 Acetic Anhydride Perkin_Start2->Perkin_Intermediate Perkin_Product This compound Perkin_Intermediate->Perkin_Product MeOH, H2SO4 OMeth_Start Methyl p-coumarate OMeth_Product This compound OMeth_Start->OMeth_Product NaOH, MeOH, 59°C OMeth_Reagent Dimethyl sulfate OMeth_Reagent->OMeth_Product

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow cluster_common_steps General Synthetic Workflow Start Starting Materials Reaction Reaction with Catalyst/Reagents Start->Reaction Workup Aqueous Work-up / Neutralization Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

A Comparative Analysis of Skin Penetration: Methyl 4-methoxycinnamate vs. Ethylhexyl methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the skin penetration potential of two common UVB filters, Methyl 4-methoxycinnamate and Ethylhexyl methoxycinnamate. While both are derivatives of cinnamic acid and are utilized in sunscreen and cosmetic formulations for their UV-absorbing properties, their distinct chemical structures suggest differing interactions with the skin barrier.[1][2] This analysis is based on available physicochemical data and published skin absorption studies. A significant data gap exists in the scientific literature regarding the direct comparative skin penetration of these two compounds. This guide aims to summarize the existing knowledge and provide a comprehensive experimental protocol to facilitate future comparative studies.

Physicochemical Properties

The skin penetration of a substance is significantly influenced by its physicochemical properties, primarily its molecular weight and lipophilicity (logP).[3] Generally, smaller molecules with moderate lipophilicity exhibit greater skin penetration.

PropertyThis compoundEthylhexyl methoxycinnamate
Molecular Formula C₁₁H₁₂O₃[1][4]C₁₈H₂₆O₃[5][6]
Molecular Weight ( g/mol ) 192.21[1][4]290.40[5][7]
logP (o/w) ~2.51 - 2.60 (estimated)[8]Not explicitly found, but expected to be higher due to the ethylhexyl group.
Water Solubility <0.1 g/100 mL[5]Insoluble in water[6]
Appearance Solid[4][9]Liquid[5]

Based on these properties, this compound's lower molecular weight suggests a potentially higher capacity for skin penetration compared to the bulkier Ethylhexyl methoxycinnamate. The lipophilicity of both compounds, indicated by their poor water solubility, is a key factor in their interaction with the lipid-rich stratum corneum.

Quantitative Skin Penetration Data

Table 2: In Vitro Skin Absorption of Ethylhexyl Methoxycinnamate

FormulationSkin TypeExposure Time (hours)Amount in Receptor Fluid (% of applied dose)Systemic Exposure Dosage (µ g/kg-bw/day )
W/O Emulsion (10% EHMC)Pig-ear (full-thickness)6 (followed by 18h permeation)~0.5% after 1 hour1032 (whole-body application)

Data from a study mimicking real-life consumer habits.[10]

This data indicates that while a small percentage of Ethylhexyl methoxycinnamate can permeate the skin and reach the receptor fluid (simulating systemic circulation), the majority is likely to remain on the skin surface or within the upper layers of the stratum corneum. Encapsulation techniques have been shown to further reduce the skin penetration of Ethylhexyl methoxycinnamate.[11]

Due to the absence of comparable quantitative data for this compound, a direct numerical comparison of their skin penetration rates cannot be made at this time.

Experimental Protocols: In Vitro Skin Permeation Study

To address the existing data gap, a robust in vitro skin permeation study is necessary. The following protocol, utilizing Franz diffusion cells, is recommended for a direct comparison of this compound and Ethylhexyl methoxycinnamate. This method is a widely accepted standard for assessing the percutaneous absorption of cosmetic and pharmaceutical ingredients.[12][13]

Objective: To quantify and compare the flux, permeability coefficient, and skin deposition of this compound and Ethylhexyl methoxycinnamate.

Materials:

  • Vertical Franz diffusion cells

  • Excised human or porcine skin (dermatomed to a uniform thickness, e.g., 500 µm)

  • Receptor fluid (e.g., phosphate-buffered saline with a suitable solubilizer like ethanol to maintain sink conditions)

  • Test formulations (solutions or emulsions containing known concentrations of this compound and Ethylhexyl methoxycinnamate)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantification

  • Standard analytical laboratory equipment

Methodology:

  • Skin Membrane Preparation: Thaw frozen skin at room temperature. Remove any subcutaneous fat and visually inspect for integrity. Cut skin sections to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the assembled cells to equilibrate in a temperature-controlled water bath for at least 30 minutes.

  • Application of Test Formulation: Apply a precise amount of the test formulation (e.g., 5 mg/cm²) to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.

  • Sample Analysis: Analyze the collected receptor fluid samples for the concentration of the respective cinnamate using a validated HPLC method.

  • Skin Deposition Analysis: At the end of the experiment (24 hours), dismount the skin. Wash the surface to remove any unabsorbed formulation. Separate the stratum corneum (e.g., via tape stripping) from the epidermis and dermis. Extract the cinnamates from each skin layer using a suitable solvent. Analyze the extracts by HPLC to determine the amount of each compound retained in the different skin compartments.[14]

  • Data Analysis: Calculate the cumulative amount of each compound permeated per unit area at each time point. Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot. Calculate the permeability coefficient (Kp) by dividing the flux by the initial concentration of the compound in the donor formulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation prep_franz Franz Cell Assembly prep_skin->prep_franz apply_formulation Apply Test Formulation prep_franz->apply_formulation prep_receptor Receptor Fluid Preparation prep_receptor->prep_franz sampling Receptor Fluid Sampling apply_formulation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis skin_deposition Skin Deposition Analysis sampling->skin_deposition data_analysis Data Analysis (Flux, Kp) hplc_analysis->data_analysis skin_deposition->data_analysis

Caption: Workflow for the in vitro skin permeation study.

Signaling Pathways and Logical Relationships

The primary mechanism of action for both this compound and Ethylhexyl methoxycinnamate as UV filters is the absorption of UVB radiation. This process involves the excitation of electrons within the molecule to a higher energy state, followed by the dissipation of this energy as heat, thus preventing the UV radiation from reaching and damaging skin cells.[1]

UV_Absorption_Pathway UVB UVB Radiation Cinnamate Cinnamate Molecule (Ground State) UVB->Cinnamate Absorption Skin Skin Cells UVB->Skin Potential Damage Excited_Cinnamate Excited State Cinnamate->Excited_Cinnamate Excited_Cinnamate->Cinnamate Relaxation Heat Heat Dissipation Excited_Cinnamate->Heat

Caption: Simplified pathway of UVB absorption by cinnamate esters.

The logical relationship for predicting skin penetration is based on the physicochemical properties of the molecules.

Skin_Penetration_Logic cluster_properties Physicochemical Properties MW Molecular Weight Penetration Skin Penetration Potential MW->Penetration Inverse Relationship LogP Lipophilicity (logP) LogP->Penetration Direct Relationship (up to a point)

Caption: Factors influencing skin penetration potential.

Conclusion

References

A Comparative Guide to the Biological Activities of Methyl 4-Methoxycinnamate and its Acid Form, 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of methyl 4-methoxycinnamate and its corresponding carboxylic acid, 4-methoxycinnamic acid. While both compounds share a common structural backbone, the presence of a methyl ester group versus a free carboxylic acid moiety significantly influences their biological profiles. This document summarizes available experimental data to highlight these differences and provides detailed methodologies for key assays.

At a Glance: Key Biological Activities

Biological ActivityThis compound4-Methoxycinnamic Acid
Antimicrobial Limited data suggests potential antibacterial and antifungal properties.Demonstrated antifungal activity against various fungi, including Aspergillus fumigatus. Also exhibits antibacterial properties.[1][2]
Anti-inflammatory Reported to have moderate anti-inflammatory activity in vitro.[3]Potent anti-inflammatory effects demonstrated by downregulation of key inflammatory mediators.[1][2]
Antioxidant Suggested to possess antioxidant properties, primarily in the context of photoprotection.[3]Known antioxidant activity.
Cytotoxicity Some studies report cytotoxic effects against certain cancer cell lines.Shows anticancer properties.
UV Protection Widely used as a UV filter in sunscreens.[3][4]Not its primary application.

In-Depth Comparison of Biological Activities

Antimicrobial Activity

4-Methoxycinnamic Acid has demonstrated notable antifungal properties. Research indicates that it exerts its effect by inhibiting the synthesis of the fungal cell wall and disrupting the permeability of the cell membrane.[1][2] One study investigated its synergistic effects with the antifungal drug natamycin against Aspergillus fumigatus, showing an enhanced antifungal effect when used in combination.[1][2]

In a comparative study with 4-methylcinnamic acid on Aspergillus brasiliensis, 4-methoxycinnamic acid did not show a chemosensitizing effect when combined with caspofungin, with a Fractional Inhibitory Concentration Index (FICI) of 2.0. A FICI value of >4 is considered antagonistic, while a value ≤0.5 is synergistic.

Anti-inflammatory Activity

4-Methoxycinnamic Acid exhibits significant anti-inflammatory activity. Studies have shown that it can downregulate the expression of pro-inflammatory cytokines and enzymes, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[1][2] The anti-inflammatory mechanism of 4-methoxycinnamic acid has been associated with the Mincle signaling pathway.[1][2]

This compound has been reported to possess moderate anti-inflammatory activity in vitro.[3] However, detailed mechanistic studies and direct quantitative comparisons with its acid form are lacking in the current literature.

Signaling Pathways

The biological activities of these compounds are intrinsically linked to their interaction with cellular signaling pathways.

4-Methoxycinnamic Acid Anti-inflammatory Signaling

4-Methoxycinnamic acid has been shown to suppress inflammatory responses by inhibiting the Mincle (Macrophage-inducible C-type lectin) signaling pathway. Mincle is a pattern recognition receptor that, upon activation by fungal components or damaged cells, triggers a signaling cascade leading to the production of inflammatory mediators. By inhibiting this pathway, 4-methoxycinnamic acid reduces the expression of pro-inflammatory cytokines.

Mincle_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mincle Mincle Syk Syk Mincle->Syk Activates CARD9 CARD9 Syk->CARD9 NF-kB NF-kB CARD9->NF-kB Activates Inflammatory_Genes Inflammatory Gene Expression NF-kB->Inflammatory_Genes Promotes Fungal_Ligand Fungal Ligand Fungal_Ligand->Mincle Binds 4-MCA 4-Methoxycinnamic Acid 4-MCA->Mincle Inhibits

Inhibition of the Mincle Signaling Pathway by 4-Methoxycinnamic Acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities discussed.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

Broth_Microdilution_Workflow Start Start Prepare_Compound Prepare serial dilutions of test compound Start->Prepare_Compound Prepare_Inoculum Prepare fungal inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells containing compound dilutions Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at appropriate temperature and duration Inoculate_Plate->Incubate Read_Results Visually or spectrophotometrically determine fungal growth Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for the Broth Microdilution Antifungal Susceptibility Assay.
Measurement of Inflammatory Cytokines (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the concentration of cytokines in biological samples.

ELISA_Workflow Start Start Coat_Plate Coat microplate wells with capture antibody Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Add_Sample Add samples and standards to wells Block->Add_Sample Incubate_1 Incubate Add_Sample->Incubate_1 Add_Detection_Ab Add detection antibody Incubate_1->Add_Detection_Ab Incubate_2 Incubate Add_Detection_Ab->Incubate_2 Add_Enzyme Add enzyme-linked streptavidin Incubate_2->Add_Enzyme Incubate_3 Incubate Add_Enzyme->Incubate_3 Add_Substrate Add substrate and incubate for color development Incubate_3->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Measure_Absorbance Measure absorbance at specific wavelength Stop_Reaction->Measure_Absorbance Calculate_Concentration Calculate cytokine concentration from standard curve Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

References

A Comparative Guide to the Antioxidant Capacity of Methyl 4-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant potential of a compound is crucial for its application in cosmetics, pharmaceuticals, and food science. Methyl 4-methoxycinnamate, a derivative of cinnamic acid, is widely recognized as a UV filter.[1] This guide provides a comparative assessment of its antioxidant capacity, supported by experimental data from related compounds, and details the methodologies for key antioxidant assays.

While this compound is noted for its antioxidant properties, which contribute to protecting skin from oxidative stress induced by UV radiation, its primary mechanism is often considered to be UV absorption.[1] Its antioxidant activity is linked to its ability to scavenge free radicals.[1] However, extensive quantitative, direct comparative data for this compound remains limited in publicly accessible literature. To provide a comprehensive benchmark, this guide compares the antioxidant activities of its parent compound, cinnamic acid, and other structurally related derivatives against common standards.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of cinnamic acid derivatives is intrinsically linked to their chemical structure, particularly the presence and position of hydroxyl (-OH) groups on the phenyl ring.[2] These groups are key to the radical scavenging activity, as they can donate a hydrogen atom to neutralize free radicals.[2] The following tables summarize the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and other assays for various cinnamic acid derivatives and standard antioxidants. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (IC50) of Cinnamic Acid Derivatives and Standards

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Cinnamic AcidDPPH0.18Vitamin C0.12
Acetyl Cinnamic AcidDPPH0.16Vitamin C0.12
Compound 4TBARS10±0.2Trolox5.0±0.1
Compound 5TBARS18±0.8Trolox5.0±0.1
Compound 6TBARS15±0.6Trolox5.0±0.1
Compound 8TBARS10±0.3Trolox5.0±0.1
Compound 9TBARS19±0.5Trolox5.0±0.1
Compound 10TBARS11±0.2Trolox5.0±0.1
Compound 13*TBARS10±0.4Trolox5.0±0.1

*Note: Compounds 4, 5, 6, 8, 9, 10, and 13 are various synthesized derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid, a cinnamic acid derivative, designed to have antioxidant properties. The TBARS assay measures the inhibition of lipid peroxidation.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the most common assays used to evaluate antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured by the decrease in absorbance at approximately 517 nm.[4]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol.

    • Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the test compound or a standard antioxidant (like Vitamin C) to the wells of a microplate.

    • Add 100 µL of the DPPH working solution to each well.

    • Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a loss of color, which is measured spectrophotometrically at approximately 734 nm.[3]

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[6]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).

    • Add a small volume of the sample or standard solution to each well (e.g., 10 µL).

    • Add a larger volume of the ABTS•+ working solution to each well (e.g., 190 µL).

    • Incubate the plate at room temperature for a specified time (e.g., 6-7 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in assessing and mediating antioxidant activity, the following diagrams illustrate a typical experimental workflow and a key cellular signaling pathway.

G prep Reagent Preparation (DPPH/ABTS, Sample, Standard) reaction Reaction Incubation (Sample + Radical Solution) prep->reaction Mixing measure Spectrophotometric Measurement (Absorbance Reading) reaction->measure Time calc Data Analysis (% Inhibition vs. Concentration) measure->calc ic50 IC50 Value Determination calc->ic50 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus node_os node_os node_antioxidant node_antioxidant node_protein node_protein node_response node_response OS Oxidative Stress (ROS) Keap1 Keap1 OS->Keap1 Induces Conformational Change Antioxidant Cinnamic Acid Derivative Antioxidant->Keap1 Reacts with Cysteine Residues Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Binds & Inhibits Nrf2_active Nrf2 (Active) Keap1->Nrf2_active Releases ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocates & Binds Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Initiates

References

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Methyl 4-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxycinnamate, a naturally occurring compound found in various plants, is widely recognized for its use as a UV filter in sunscreens and cosmetic products.[1][2] Beyond its photoprotective properties, emerging research suggests its potential as a therapeutic agent, with investigations into its anti-inflammatory, antioxidant, and anticancer activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, presenting available experimental data and detailed protocols to support further research and development.

At a Glance: In Vitro vs. In Vivo Efficacy

ActivityIn Vitro EvidenceIn Vivo Evidence
Anti-inflammatory Moderate activity observed in cell-based assays.[1]No direct studies found for this compound. However, related compounds like 4-methoxycinnamyl p-coumarate and ethyl p-methoxycinnamate have demonstrated significant anti-inflammatory effects in animal models.[3]
Antioxidant Demonstrated free radical scavenging properties in chemical assays.[1]No direct studies found.
Anticancer Cytotoxic effects observed against certain cancer cell lines.No direct studies found.
Antimicrobial Moderate antifungal activity reported against several fungal strains.[1]No direct studies found.

In Vitro Efficacy: A Closer Look

Anti-inflammatory Activity

Limited in vitro studies suggest that this compound possesses moderate anti-inflammatory properties.[1] Research on the closely related compound, methyl 3,4,5-trimethoxycinnamate (MTC), has shown suppression of pro-inflammatory mediators in RAW264.7 macrophages. MTC was found to reduce the lipopolysaccharide (LPS) + interferon-γ (IFNγ)-induced release of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] It also inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively.[4][5]

Antioxidant Activity

This compound has been reported to exhibit antioxidant capabilities by scavenging free radicals, which can help mitigate oxidative stress.[1] The antioxidant activity of cinnamic acid derivatives is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Anticancer Activity

Some studies have reported cytotoxic effects of this compound on certain cancer cell lines.[6] For instance, research on methyl cinnamate, a related compound, has shown that it can suppress the growth of various microbes and has been investigated for its minimum inhibitory concentration (MIC) against several bacterial strains.

In Vivo Efficacy: An Extrapolation from Related Compounds

Anti-inflammatory Activity of Related Compounds

A study on 4-methoxycinnamyl p-coumarate (MCC) , a phenolic constituent from Etlingera pavieana rhizomes, demonstrated significant in vivo anti-inflammatory effects in rat models.[3] Topical application of MCC suppressed ethyl phenylpropiolate-induced ear edema, and oral administration dose-dependently inhibited carrageenan-induced paw edema.[3] These effects are believed to be mediated through the inhibition of inflammatory mediators like prostaglandins and nitric oxide.[3]

Similarly, ethyl p-methoxycinnamate (EPMC) , isolated from Kaempferia galanga, has exhibited significant in vivo anti-inflammatory activity.[7]

The demonstrated in vivo anti-inflammatory properties of these closely related compounds suggest that the 4-methoxycinnamoyl moiety is a key pharmacophore and that this compound may exert similar effects.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages

This protocol is a representative method for assessing the in vitro anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well culture plates

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with media and solvent), a negative control (cells with media only), and a positive control (cells with LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

  • Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol details a common method for evaluating the free radical scavenging capacity of a compound.[8][9]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.[10][11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Visualizing the Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_assays Assays cluster_invivo In Vivo Efficacy Assessment (Hypothetical) cell_culture Cell Culture (e.g., RAW264.7, Cancer Cell Lines) compound_treatment Treatment with This compound cell_culture->compound_treatment lps_stimulation LPS Stimulation (for anti-inflammatory assay) compound_treatment->lps_stimulation dpph_assay DPPH Assay (Antioxidant Activity) compound_treatment->dpph_assay mtt_assay MTT Assay (Cytotoxicity) compound_treatment->mtt_assay griess_assay Griess Assay (NO Production) lps_stimulation->griess_assay elisa ELISA (Cytokine Levels) lps_stimulation->elisa data_analysis_vitro Data Analysis (IC50, % Inhibition) griess_assay->data_analysis_vitro elisa->data_analysis_vitro dpph_assay->data_analysis_vitro mtt_assay->data_analysis_vitro invitro_to_invivo Informs animal_model Animal Model (e.g., Rat, Mouse) induction Induction of Inflammation/Disease animal_model->induction compound_admin Administration of This compound induction->compound_admin observation Observation & Measurement (e.g., Paw Edema, Biomarkers) compound_admin->observation data_analysis_vivo Data Analysis (% Inhibition, Statistical Significance) observation->data_analysis_vivo anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation MMC Methyl 4-methoxycinnamate MMC->NFkB Inhibition (Postulated)

References

A Comparative Spectroscopic Analysis of Methyl 4-methoxycinnamate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Spectral Signatures of (E)- and (Z)-Methyl 4-methoxycinnamate

Methyl 4-methoxycinnamate, a cinnamic acid derivative, exists as two geometric isomers: trans (E) and cis (Z). These isomers exhibit distinct physical and chemical properties, which are reflected in their spectral data. This guide provides a comprehensive comparison of the spectral characteristics of the trans and cis isomers of this compound, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for the identification, quantification, and analysis of these compounds in various research and development settings.

While extensive spectral data is available for the more stable trans isomer, the characterization of the cis isomer is less common in the literature due to its lower stability and the challenges associated with its isolation. The cis isomer is often generated in situ through photoisomerization of the trans isomer.

Quantitative Spectral Data Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the trans and cis isomers of this compound.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Assignment (E)-Methyl 4-methoxycinnamate (Z)-Methyl 4-methoxycinnamate (Predicted)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Vinyl H (α to C=O)6.28d
Vinyl H (β to C=O)7.63d
Aromatic H (ortho to OCH₃)6.83-6.91m
Aromatic H (ortho to vinyl)7.40-7.48m
Methoxy H (-OCH₃)3.79s
Ester Methyl H (-COOCH₃)3.76s

Note: The predicted values for the (Z) isomer are based on established trends for cis- and trans-alkenes, where the vinyl protons of the cis isomer are typically more shielded (appear at a lower ppm) and have a smaller coupling constant.

Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)
Assignment (E)-Methyl 4-methoxycinnamate Chemical Shift (δ, ppm)
Carbonyl C (C=O)167.7
Vinyl C (α to C=O)115.3
Vinyl C (β to C=O)144.5
Aromatic C (quaternary, attached to OCH₃)161.4
Aromatic C (quaternary, attached to vinyl)127.1
Aromatic C (ortho to OCH₃)114.3
Aromatic C (ortho to vinyl)129.7
Methoxy C (-OCH₃)55.3
Ester Methyl C (-COOCH₃)51.6
Table 3: IR Spectral Data
Assignment (E)-Methyl 4-methoxycinnamate (KBr, cm⁻¹) (Z)-Methyl 4-methoxycinnamate (Predicted)
C=O Stretch (Ester)1710~1710-1720
C=C Stretch (Alkene)1605~1630-1650 (weaker)
C-O Stretch (Ester)1255~1250
=C-H Bend (trans)~980 (strong)-
=C-H Bend (cis)-~700-730 (strong)

Note: A key distinguishing feature in the IR spectra is the position of the out-of-plane =C-H bending vibration. The trans isomer shows a strong band around 980 cm⁻¹, while the cis isomer would be expected to show a strong band in the 700-730 cm⁻¹ region.

Table 4: UV-Vis Spectral Data
Parameter (E)-Methyl 4-methoxycinnamate (Z)-Methyl 4-methoxycinnamate
λmax (nm) 309-311 (in Methanol)Generally lower λmax and lower molar absorptivity than the trans isomer.
Molar Absorptivity (ε) HighLower than trans isomer
Solvent Methanol-

Note: The extended conjugation in the planar trans isomer allows for a more efficient π to π transition, resulting in a higher wavelength of maximum absorption (λmax) and a greater molar absorptivity compared to the less planar cis isomer.*

Table 5: Mass Spectrometry Data
Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
(E)-Methyl 4-methoxycinnamate192161, 133, 105, 77
(Z)-Methyl 4-methoxycinnamate192161, 133, 105, 77

Note: Electron ionization mass spectrometry is generally not able to distinguish between geometric isomers as they often produce identical fragmentation patterns. Both isomers show a molecular ion peak at m/z 192, corresponding to the molecular weight of the compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound isomer is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid this compound isomer is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the this compound isomer is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., methanol or ethanol). This stock solution is then serially diluted to obtain a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.2-1.0).[1]

  • Instrumentation: The UV-Vis absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer.

  • Acquisition: A cuvette containing the pure solvent is used as a reference. The sample cuvette, containing the diluted solution of the isomer, is placed in the sample beam path. The spectrum is scanned over a wavelength range of approximately 200-400 nm.

  • Data Processing: The instrument software plots absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is determined from the peak of the absorption band.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the this compound isomer in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Data Processing: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of the Comparison Workflow

The logical workflow for the spectral comparison of this compound isomers can be visualized as follows:

Spectral_Comparison_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Spectral Data cluster_comparison Comparison & Analysis cluster_conclusion Conclusion Trans_Isomer trans-(E)-Methyl 4-methoxycinnamate NMR NMR Spectroscopy (¹H, ¹³C) Trans_Isomer->NMR IR IR Spectroscopy Trans_Isomer->IR UV_Vis UV-Vis Spectroscopy Trans_Isomer->UV_Vis MS Mass Spectrometry Trans_Isomer->MS Cis_Isomer cis-(Z)-Methyl 4-methoxycinnamate Cis_Isomer->NMR Cis_Isomer->IR Cis_Isomer->UV_Vis Cis_Isomer->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data UV_Vis_Data λmax (nm) Molar Absorptivity (ε) UV_Vis->UV_Vis_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Compare_NMR Compare NMR Data NMR_Data->Compare_NMR Compare_IR Compare IR Data IR_Data->Compare_IR Compare_UV_Vis Compare UV-Vis Data UV_Vis_Data->Compare_UV_Vis Compare_MS Compare MS Data MS_Data->Compare_MS Conclusion Structural Elucidation & Isomer Differentiation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_UV_Vis->Conclusion Compare_MS->Conclusion

Caption: Workflow for the spectral comparison of this compound isomers.

References

Confirming the Structure of Methyl 4-methoxycinnamate: A Comparative Guide to 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and theoretical 13C Nuclear Magnetic Resonance (NMR) data to confirm the structure of methyl 4-methoxycinnamate. We present a detailed analysis alongside data from structurally related compounds to offer a clear and objective framework for spectral interpretation. This guide also includes a detailed experimental protocol for acquiring high-quality 13C NMR spectra.

Structural Confirmation through 13C NMR Data Comparison

The structure of this compound can be unequivocally confirmed by comparing its experimental 13C NMR chemical shifts with predicted values and the spectra of related molecules. The following table summarizes the experimental 13C NMR data for this compound and compares it with theoretically predicted values and the experimental data of cinnamic acid, methyl cinnamate, and anisole. The assignments are based on established chemical shift ranges and spectral database information.

Carbon AtomThis compound (Experimental, CDCl₃)[1]This compound (Predicted, CDCl₃)Cinnamic Acid (Experimental, CDCl₃)[1]Methyl Cinnamate (Experimental, CDCl₃)[1]Anisole (Experimental, CDCl₃)
C=O167.7168.1172.8167.5-
115.3114.9117.4117.9-
144.5144.8147.1144.9-
C1'127.1127.5134.1134.5120.7
C2'/C6'129.7129.8128.4128.1129.6
C3'/C5'114.3114.2129.0129.0114.0
C4'161.4161.2130.7130.4159.9
-OCH₃ (ester)51.651.5-51.8-
-OCH₃ (ether)55.355.2--54.8

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

The strong correlation between the experimental and predicted chemical shifts for this compound provides compelling evidence for its structure. Furthermore, comparison with related compounds highlights key structural differences. For instance, the carbonyl carbon (C=O) in this compound and methyl cinnamate appears at a similar upfield shift compared to cinnamic acid, which is characteristic of esterification. The presence of the methoxy group on the aromatic ring in this compound and anisole results in a significant downfield shift of the C4' carbon and an upfield shift of the C3'/C5' carbons compared to cinnamic acid and methyl cinnamate.

Experimental Protocol for Quantitative 13C NMR

This protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum suitable for structural confirmation. For quantitative analysis, specific parameters need to be adjusted to ensure accurate integration of signals.

1. Sample Preparation

  • Weigh approximately 20-50 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

2. NMR Spectrometer Setup

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition

  • Use a standard pulse sequence for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 1024 to 4096 scans are typically sufficient.

  • For qualitative analysis, a relaxation delay (d1) of 1-2 seconds is generally adequate.

  • For quantitative analysis , it is critical to use a longer relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the carbon nuclei in the molecule. An inverse-gated decoupling sequence should also be used to suppress the Nuclear Overhauser Effect (NOE).

  • Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0 to 200 ppm).

  • Initiate the data acquisition.

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the TMS signal to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.[1]

  • Integrate the peaks if quantitative analysis is required.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using 13C NMR spectroscopy.

structure_confirmation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion A Prepare Sample (this compound in CDCl3) B Acquire 13C NMR Spectrum A->B C Process Spectrum (FT, Phasing, Baseline Correction) B->C D Peak Picking & Chemical Shift Assignment C->D E Compare with Predicted Spectrum D->E F Compare with Spectra of Related Compounds D->F G Structural Confirmation E->G F->G

Caption: Workflow for 13C NMR based structural confirmation.

References

Safety Operating Guide

Proper Disposal of Methyl 4-methoxycinnamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 4-methoxycinnamate, a compound commonly used in various research and development applications.

Essential Safety and Handling Information

This compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Quantitative Data Summary

The following table summarizes the key physical, chemical, and available toxicological data for this compound to inform safe handling and disposal procedures.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
Appearance White to off-white solid[4]
Melting Point 89-95 °C[1][5][]
Boiling Point 110 °C @ 0.01 Torr[5][]
Solubility in Water 396.7 mg/L @ 25 °C (estimated)[7]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Oral/Dermal Toxicity (LD50) Not determined[7]
Aquatic Toxicity No specific data available, but UV filters as a class are recognized as potentially hazardous to aquatic organisms.[8]

Experimental Protocol for Disposal

The primary recommended method for the disposal of this compound is through controlled incineration by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Any unwanted or expired this compound, as well as any materials significantly contaminated with it (e.g., weighing paper, gloves, absorbent pads from a spill), should be designated as chemical waste.

  • This waste must be segregated from other laboratory waste streams, such as non-hazardous trash, sharps, and biological waste.

Step 2: Packaging of Solid Waste

  • Pure Compound and Grossly Contaminated Items:

    • Place solid this compound waste into a clearly labeled, sealable, and chemically compatible container. The original manufacturer's container is often a suitable option if it is in good condition.

    • The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure the container is tightly sealed to prevent any release of dust or vapor.

  • Lightly Contaminated Items:

    • Items with minimal residual contamination (e.g., gloves, wipes) should be placed in a designated, lined container for solid chemical waste. This container must also be clearly labeled as "Hazardous Waste" and list its contents.

Step 3: Handling of Contaminated Solutions

  • If this compound is in a solution, it should not be mixed with other solvent wastes unless they are compatible.

  • Collect the solution in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle).

  • Label the container with "Hazardous Waste" and list all chemical components, including solvents, with their approximate concentrations.

Step 4: Storage Pending Disposal

  • Store the sealed and labeled waste containers in a designated, secure area for hazardous waste accumulation.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Ensure that the storage area is well-ventilated.

Step 5: Arrangement for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the disposal company with an accurate description of the waste, including its chemical composition and quantity.

  • The disposal will typically involve high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

Step 6: Decontamination of Empty Containers

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, the container can be defaced (to remove the original label) and disposed of as non-hazardous solid waste or recycled, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Identification cluster_packaging Packaging cluster_disposal Storage & Disposal start Unwanted Methyl 4-methoxycinnamate or Contaminated Material ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Wastes identify->segregate package_solid Package Solid Waste in Sealed, Labeled Container storage Store in Designated Hazardous Waste Area package_solid->storage package_liquid Package Contaminated Liquid in Sealed, Labeled Container package_liquid->storage segregate->package_solid Solid segregate->package_liquid Liquid contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs incineration Professional Incineration contact_ehs->incineration decontaminate Triple-Rinse Empty Containers & Dispose of Rinsate as Waste incineration->decontaminate Post-Disposal Action

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Methyl 4-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, comprehensive guidance on the safe handling, storage, and disposal of Methyl 4-methoxycinnamate is crucial for ensuring a secure research environment. Adherence to these protocols minimizes risks and promotes best practices in laboratory safety.

This compound is a chemical compound that requires careful handling to prevent potential health hazards. It is known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3] The following information provides essential procedural guidance for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough understanding of the potential hazards associated with this compound is the first step in safe handling. The primary risks include irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritation Skin Irrit. 2Chemical-resistant gloves (e.g., nitrile), laboratory coat.[1][4]
Eye Irritation Eye Irrit. 2Safety goggles or glasses with side shields.[1][4][5]
Respiratory Irritation STOT SE 3Use in a well-ventilated area or a chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1]
Ingestion Harmful if swallowedDo not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[4]
Operational Plan: Step-by-Step Handling Protocol

Following a standardized procedure for handling this compound is critical to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available for use.[4]

  • Verify that a safety shower and eye wash station are readily accessible.[1]

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.

  • Wear safety goggles with side shields.

  • Don chemical-resistant gloves. Inspect gloves for any signs of damage before use.[5]

3. Handling the Chemical:

  • Conduct all weighing and transferring of this compound within a chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Avoid direct contact with the skin and eyes.[5]

  • Use non-sparking tools to prevent ignition sources.[5]

  • Keep the container tightly closed when not in use.[4][5]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep it away from heat, flames, and sparks.[4]

  • Store in a tightly closed container.[4][5]

  • Store away from oxidizing agents.[4]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][4] If irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek medical attention.[4]
Inhalation Move the person to fresh air.[1][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek medical attention if symptoms persist.[4]
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[4][5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[4]

Accidental Release:

  • For small spills, mix with an inert absorbent material such as sand or vermiculite, sweep up, and place in a tightly closed container for disposal.[4]

  • Ensure adequate ventilation.[5]

  • Do not allow the material to enter drains or water courses.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Chemical Disposal: Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] All disposal practices must be in accordance with local, regional, and national regulations.[4]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permissible by local regulations.[5]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_storage 4. Storage cluster_disposal 5. Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Safety Shower & Eyewash prep_fume_hood->prep_safety_equipment prep_materials Gather Materials prep_safety_equipment->prep_materials ppe_coat Lab Coat prep_materials->ppe_coat ppe_goggles Safety Goggles ppe_coat->ppe_goggles ppe_gloves Chemical-Resistant Gloves ppe_goggles->ppe_gloves handle_weigh Weigh/Transfer in Fume Hood ppe_gloves->handle_weigh handle_avoid_contact Avoid Skin/Eye Contact handle_weigh->handle_avoid_contact handle_close_container Keep Container Closed handle_avoid_contact->handle_close_container storage_location Cool, Dry, Well-Ventilated Area handle_close_container->storage_location disp_waste Dispose via Licensed Facility handle_close_container->disp_waste If waste is generated storage_conditions Away from Heat & Oxidizers storage_location->storage_conditions end End storage_conditions->end Task Complete disp_packaging Decontaminate/Dispose of Packaging disp_waste->disp_packaging disp_packaging->end start Start start->prep_fume_hood

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.